4-phenyl-1,3-dihydro-2H-imidazol-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-1,3-dihydroimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCLXFPLJNDBJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453755 | |
| Record name | 4-Phenyl-1,3-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6794-69-0 | |
| Record name | 4-Phenyl-1,3-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenyl-2,3-dihydro-1H-imidazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 4-phenyl-1,3-dihydro-2H-imidazol-2-one
Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a cornerstone of successful therapeutic design.[1] These intrinsic characteristics, including ionization constant (pKa), lipophilicity (logP), and aqueous solubility, govern a compound's behavior within biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[2][3][4] An optimal balance of these properties is paramount for achieving desired pharmacokinetic and pharmacodynamic profiles while minimizing off-target effects and potential toxicity.[1][5] This guide provides a comprehensive technical overview of the key physicochemical properties of 4-phenyl-1,3-dihydro-2H-imidazol-2-one, a heterocyclic scaffold of interest in medicinal chemistry. We will delve into the theoretical underpinnings of these properties, present available data, and provide detailed, field-proven experimental protocols for their determination.
Molecular Structure and Core Attributes
This compound is a heterocyclic compound featuring a central five-membered imidazolone ring substituted with a phenyl group at the 4-position. The structural attributes of this molecule are fundamental to its chemical behavior and interactions.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [6][7] |
| Molecular Weight | 160.17 g/mol | [7] |
| CAS Number | 6794-69-0 | [6][8] |
Lipophilicity (logP): Balancing Membrane Permeability and Aqueous Solubility
Lipophilicity, quantified as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ability to traverse biological membranes.[2] It represents the equilibrium distribution of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[9] A reported calculated logP value for this compound is 1.63 .[6] This value suggests a moderate degree of lipophilicity, indicating that the compound is likely to exhibit a balance between aqueous solubility and membrane permeability. A logP of 1.63 implies that the compound is approximately 43 times more soluble in the organic phase than in the aqueous phase.[10]
Experimental Determination of logP: The Shake-Flask Method
The gold standard for empirical logP determination is the shake-flask method, which directly measures the partitioning of the compound between n-octanol and water.[9]
Protocol:
-
Preparation of Phases: Prepare water saturated with n-octanol and n-octanol saturated with water by vigorously mixing equal volumes of the two solvents and allowing them to separate for at least 24 hours. The aqueous phase should be buffered to a physiologically relevant pH, such as 7.4, to ensure the compound is in its neutral form.
-
Sample Preparation: Prepare a stock solution of this compound in the n-octanol-saturated aqueous phase.
-
Partitioning: Add a known volume of the stock solution to a mixture of the n-octanol-saturated aqueous phase and the water-saturated n-octanol in a separatory funnel.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for equilibrium to be reached.
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be employed to expedite this process.
-
Quantification: Carefully collect aliquots from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The logP is calculated using the following formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous])
Caption: Workflow for logP determination using the shake-flask method.
Ionization Constant (pKa): Predicting Charge State and Solubility
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound by measuring the change in pH upon the addition of a titrant.[11][12]
Protocol:
-
Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[11]
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., a co-solvent system like methanol/water if aqueous solubility is low). The solution should be of a known concentration, typically around 1 mM.[11]
-
Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound. Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the point where half of the compound has been neutralized.[13]
References
- 1. ccsenet.org [ccsenet.org]
- 2. researchgate.net [researchgate.net]
- 3. westmont.edu [westmont.edu]
- 4. acgpubs.org [acgpubs.org]
- 5. 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one [stenutz.eu]
- 6. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. webbook.nist.gov [webbook.nist.gov]
- 9. 4-Phenyl-1,3-dihydro-2H-imidazole-2-thione | 6857-34-7 [sigmaaldrich.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. rsc.org [rsc.org]
- 12. journals.iucr.org [journals.iucr.org]
- 13. researchgate.net [researchgate.net]
Introduction: The Significance of the Imidazolone Scaffold in Modern Chemistry
An In-Depth Technical Guide to the Crystal Structure Analysis of 4-phenyl-1,3-dihydro-2H-imidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dihydro-2H-imidazol-2-one core is a privileged heterocyclic motif that forms the basic skeleton of numerous biologically active compounds.[1][2] Molecules incorporating this scaffold have demonstrated a vast array of medicinal properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[1] The specific derivative, this compound, serves as a valuable building block in synthetic chemistry and a focal point for structural studies.
Understanding the three-dimensional arrangement of molecules in the solid state is paramount in drug development. A comprehensive crystal structure analysis provides critical insights into a compound's physicochemical properties, such as stability, solubility, and bioavailability. This guide, intended for professionals in the chemical and pharmaceutical sciences, offers a detailed exploration of the synthesis, crystallization, and definitive structural analysis of this compound using single-crystal X-ray diffraction, complemented by spectroscopic validation.
Part 1: Synthesis and Crystallization for Structural Analysis
The foundation of any crystal structure analysis is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The choices made during these initial stages directly impact the quality of the final structural model.
Synthetic Protocol: A Validated Pathway
A common and reliable method for the synthesis of this compound involves the condensation reaction between 2-aminoacetophenone hydrochloride and urea.[3] This pathway provides a straightforward route to the target molecule.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-aminoacetophenone hydrochloride (1 equivalent) and urea (1.5-2 equivalents).
-
Solvent and Reflux: Add a suitable high-boiling solvent, such as ethylene glycol, to the flask. Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into cold water. The crude product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water to remove unreacted urea and other water-soluble impurities, and then with a cold non-polar solvent like diethyl ether to remove organic byproducts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure this compound.
Crystallization: The Art of Growing Single Crystals
The goal of crystallization is to produce a single, well-ordered crystal free of defects. Slow evaporation is a robust technique for achieving this.
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or dimethylformamide) with gentle heating. The ideal solvent is one in which the compound is moderately soluble.
-
Solution Preparation: Prepare a saturated or near-saturated solution at a slightly elevated temperature. Filter the hot solution through a pre-warmed funnel with a cotton plug to remove any particulate matter.
-
Crystal Growth: Transfer the clear filtrate to a clean vial. Cover the vial with a perforated cap (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature. Over several days to a week, as the solvent slowly evaporates, the solution will become supersaturated, initiating crystal nucleation and growth.
-
Harvesting: Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the mother liquor.
Caption: Workflow for the synthesis of this compound.
Part 2: The Core of the Analysis: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal data on bond lengths, bond angles, and intermolecular interactions.
SCXRD Experimental Workflow
The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated, and a series of diffraction images are collected by an area detector.[4]
-
Data Reduction: The collected images are processed to integrate the intensities of thousands of diffraction spots. Corrections are applied for factors such as Lorentz and polarization effects.
-
Structure Solution: The corrected data is used to solve the "phase problem" and generate an initial electron density map. Programs like SHELXS are often employed for this step.[4]
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method with programs like SHELXL.[4][5] This iterative process optimizes the atomic positions, and anisotropic displacement parameters, and confirms the positions of hydrogen atoms, resulting in a final, accurate crystal structure model.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Part 3: Structural Insights into this compound
The refined crystallographic model reveals detailed information about the molecule's geometry and how it self-assembles in the solid state.
Molecular Geometry
The molecular structure consists of a planar imidazolone ring connected to a phenyl ring. A key geometric parameter is the dihedral angle between the mean planes of these two rings, which influences the overall molecular conformation and packing efficiency. In related phenyl-imidazole derivatives, this angle can vary significantly, affecting the supramolecular assembly.[6][7]
| Parameter | Description | Expected Value Range |
| C=O Bond Length | The length of the carbonyl double bond in the imidazolone ring. | 1.22 - 1.26 Å |
| N-C (amide) Bond Lengths | The lengths of the nitrogen-carbonyl carbon bonds. | 1.35 - 1.40 Å |
| C-N-C Angle | The internal angle of the imidazolone ring at the nitrogen atoms. | 108 - 112° |
| C-Ph Dihedral Angle | The torsion angle between the imidazolone and phenyl rings. | 10 - 50° |
Note: These are typical values based on related structures; precise values are determined from the specific crystallographic refinement.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is stabilized by a network of non-covalent interactions. For this compound, the presence of N-H donor groups and a C=O acceptor group makes hydrogen bonding the dominant interaction.
-
N-H···O Hydrogen Bonding: Molecules are often linked into centrosymmetric dimers via a pair of N-H···O hydrogen bonds.[8][9] In graph-set notation, this common motif is described as an R²₂(8) ring.[8] These dimers can then act as building blocks that assemble into more extended chains or sheets.
-
π-π Stacking: The phenyl rings can participate in π-π stacking interactions, further stabilizing the crystal lattice. The centroid-to-centroid distance between interacting rings is typically in the range of 3.3 to 3.8 Å.[4][8]
-
C-H···π Interactions: Weaker C-H···π interactions, where a C-H bond from one molecule points towards the face of a phenyl ring on an adjacent molecule, can also play a role in the overall packing scheme.[8]
Caption: Diagram of the N-H···O hydrogen-bonded dimer motif.
Crystallographic Data Summary
The final output of an SCXRD analysis is a crystallographic information file (CIF) containing all the data required to describe the crystal structure.
| Parameter | Description | Typical Value/Entry |
| Chemical Formula | C₉H₈N₂O | C₉H₈N₂O |
| Formula Weight | 160.17 g/mol | 160.17 |
| Crystal System | The crystal lattice system. | Monoclinic or Orthorhombic |
| Space Group | The symmetry group of the crystal. | P2₁/c or Pbca |
| a, b, c [Å] | Unit cell dimensions. | e.g., a=8-12, b=5-10, c=12-18 |
| α, β, γ [°] | Unit cell angles. | α=90, β=95-105, γ=90 (for Monoclinic) |
| Volume [ų] | The volume of the unit cell. | 1000 - 1500 |
| Z | Molecules per unit cell. | 4 or 8 |
| Calculated Density (Dc) [g/cm³] | The calculated density of the crystal. | 1.3 - 1.5 |
| R₁ [I > 2σ(I)] | The R-factor for observed reflections. | < 0.05 |
| wR₂ (all data) | The weighted R-factor for all data. | < 0.15 |
Note: This table presents plausible data for a molecule of this type based on published structures of similar compounds.[4][5][10]
Part 4: Spectroscopic Confirmation
While SCXRD provides the definitive solid-state structure, spectroscopic techniques are essential for confirming the molecular identity of the bulk material before crystallization.
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons (phenyl and imidazole C-H) would appear as multiplets in the δ 7.0-8.0 ppm region. The two N-H protons would likely appear as a broad singlet at a higher chemical shift (> 8 ppm).[11] |
| ¹³C NMR | The carbonyl carbon (C=O) would be the most downfield signal (> 155 ppm). Aromatic carbons would appear in the δ 110-140 ppm range.[8] |
| FT-IR | Characteristic absorption bands would include N-H stretching (~3100-3400 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), and aromatic C=C stretching (~1400-1600 cm⁻¹).[11] |
| Mass Spec | The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of 160.17. |
Part 5: Implications for Drug Development and Materials Science
The detailed structural knowledge gained from this analysis is not merely academic; it has profound practical implications.
-
Polymorphism: This compound may exist in multiple crystalline forms (polymorphs), each with distinct packing arrangements and, consequently, different physical properties.[7][12][13] Identifying and characterizing the most stable polymorph is a critical step in pharmaceutical development to ensure consistent product performance and regulatory compliance. The C-N-C-C torsion angle between the rings is often a key differentiator between polymorphs.[7][13]
-
Rational Drug Design: Understanding the specific hydrogen bonding motifs and other intermolecular interactions provides a blueprint for rational drug design. This knowledge can be used to design co-crystals with improved solubility or to guide the synthesis of new derivatives with enhanced target-binding capabilities by modifying the functional groups involved in key interactions.
-
Formulation and Stability: Knowledge of the crystal packing and intermolecular forces helps in predicting the material's mechanical properties and stability, which is crucial information for designing robust formulations for drug delivery.
Conclusion
The crystal structure analysis of this compound is a comprehensive process that integrates organic synthesis, meticulous crystallization, and advanced analytical techniques. Single-crystal X-ray diffraction provides an unambiguous picture of the molecular geometry and the intricate network of hydrogen bonds and other non-covalent interactions that govern its solid-state architecture. This detailed structural knowledge is indispensable for the fields of medicinal chemistry and materials science, providing the fundamental insights required to control physical properties and rationally design new molecules with enhanced function and performance.
References
- 1. ccsenet.org [ccsenet.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Phenyl-1,3-dihydro-imidazol-2-one synthesis - chemicalbook [chemicalbook.com]
- 4. 5-[4-(1H-Imidazol-1-yl)phenyl]-2H-tetrazole dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Polymorphic structures of 3-phenyl-1H-1,3-benzodiazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and crystal structure analysis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structures, Hirshfeld surface analysis and interaction energies of (Z)-2-(4-methylbenzylidene)- and (Z)-2-(furfurylidene)-2H-benzo[b][1,4]thiazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ccsenet.org [ccsenet.org]
- 12. researchgate.net [researchgate.net]
- 13. Polymorphic structures of 3-phenyl-1 H-1,3-benzo-diazol-2(3 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 4-Phenyl-1,3-dihydro-2H-imidazol-2-one Derivatives
Introduction: The Therapeutic Potential of the Imidazole Scaffold
The imidazole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] This five-membered aromatic heterocycle, with its two nitrogen atoms, is a constituent of essential biomolecules like the amino acid histidine and purines, highlighting its fundamental role in biological processes.[1][2] The unique electronic and structural features of the imidazole nucleus, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a privileged scaffold in drug design. Consequently, imidazole derivatives have been successfully developed into a wide array of therapeutic agents with applications ranging from antifungal and antibacterial to anticancer and anti-inflammatory treatments.[3][4]
Within this diverse chemical family, derivatives of 4-phenyl-1,3-dihydro-2H-imidazol-2-one have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activities of these derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the structure-activity relationships that govern their potency, elucidate their mechanisms of action through detailed signaling pathways, and provide robust experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical scaffold.
Anticancer Activity: Inducing Apoptosis and Inhibiting Cell Proliferation
A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines, often through the induction of apoptosis, a programmed cell death mechanism that is frequently dysregulated in cancer.[5][6]
Mechanism of Action: The Apoptotic Cascade
Several studies indicate that these imidazole derivatives can trigger the extrinsic pathway of apoptosis.[7] This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of a cascade of cysteine-aspartic proteases known as caspases. One study on a novel imidazole derivative, 4a (2-benzyl-6-(4'-fluorophenyl)-5-thiocyanato-imidazo[2,1-b][2][3]thiadiazole), demonstrated a dose-dependent activation of p53, FAS, and FAS-L, which are key players in the extrinsic pathway.[7] This was accompanied by the cleavage of caspase-8, a crucial initiator caspase in this pathway, ultimately leading to the execution of apoptosis.[7]
Furthermore, the intrinsic (mitochondrial) pathway of apoptosis can also be modulated by these compounds. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical for cell survival. Certain imidazole derivatives have been shown to upregulate the expression of Bax while downregulating Bcl-2, thereby shifting the balance towards apoptosis.[5] This disruption of mitochondrial membrane potential leads to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[8]
Figure 1: Simplified signaling pathway of apoptosis induction by this compound derivatives.
Structure-Activity Relationship (SAR)
The anticancer activity of these derivatives is highly dependent on the nature and position of substituents on the phenyl rings.
-
Substitution on the 4-phenyl ring: The introduction of electron-withdrawing groups, such as halogens (e.g., -F, -Cl), at the para position of the 4-phenyl ring often enhances cytotoxic activity.[9] For instance, a derivative with a 4-fluorophenyl group at this position showed significant anticancer effects.[9]
-
Substitution on the N-1 phenyl ring: Modifications at the N-1 position of the imidazole core have also been explored. The presence of a 4-acetylphenyl group at this position has been associated with promising anticancer activity.[9]
-
Bioisosteric replacements: Replacing the sulfonate group with a sulfonamide group, a known bioisostere, in some phenylimidazolidin-2-one derivatives has been shown to maintain or even enhance antiproliferative activity.[10]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines.
| Compound ID | R1 (N-1 position) | R2 (C-4 position) | Cancer Cell Line | IC50 (µM) | Reference |
| 8 | 4-acetylphenyl | phenyl | MDA-MB-231 | >100 | [9] |
| 9 | 4-acetylphenyl | 4-fluorophenyl | PPC-1 | ~50 | [9] |
| 14 | 4-acetylphenyl | 4-fluorophenyl | PPC-1 | 47.2 | [9] |
| 14 | 4-acetylphenyl | 4-fluorophenyl | U-87 | 3.1 | [9] |
| 3a | Not specified | 2-phenylindole | MCF-7 | 1.31 ± 0.8 | [11] |
| 14 (thiohydantoin) | (E)-3-[1-(4-bromophenyl)ethylideneamino] | Not applicable | HePG-2 | 2.33 (µg/mL) | [12] |
| 5 (thiohydantoin) | (E)-3-[1-(4-bromophenyl)ethylideneamino] | Not applicable | MCF-7 | 3.98 (µg/mL) | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[14] The amount of formazan produced is directly proportional to the number of viable cells.
Figure 2: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[15]
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution with culture medium to obtain a series of desired concentrations.
-
Cell Treatment: After 24 hours of incubation, replace the medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for another 24 to 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Combating Bacteria and Fungi
Derivatives of this compound have also demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[1]
Mechanism of Action
The precise mechanisms of antimicrobial action for this class of compounds are still under investigation and may vary depending on the specific derivative and the target microorganism. However, it is hypothesized that these compounds may interfere with essential cellular processes in microbes, such as:
-
Cell wall synthesis: Disruption of the bacterial cell wall integrity.
-
Protein synthesis: Inhibition of ribosomal function.
-
Nucleic acid synthesis: Interference with DNA replication or transcription.
-
Enzyme inhibition: Targeting specific microbial enzymes that are essential for survival. For example, some azole compounds are known to inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.
Structure-Activity Relationship (SAR)
-
Substituents on the phenyl ring: The presence of electron-withdrawing groups on the phenyl ring appears to be favorable for antimicrobial activity.
-
Fused ring systems: The fusion of the imidazole ring with other heterocyclic systems, such as thiadiazole, can lead to compounds with potent and selective antifungal activity.[16]
-
Quinoxaline moiety: The incorporation of a quinoxaline moiety into the imidazolidine structure has been shown to result in high antimicrobial activity.[17]
Quantitative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected imidazole derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 2g | Staphylococcus aureus | 4-8 | [1] |
| 2h | Staphylococcus aureus | 4-8 | [1] |
| 4a | Candida albicans | 4-8 | [1] |
| 4b | Candida albicans | 4-8 | [1] |
| 21a | Candida albicans | 0.16 | [16] |
| 11c | Bacillus subtilis | 0.15 | [17] |
| 11c | Klebsiella pneumoniae | 0.12 | [17] |
Experimental Protocol: Agar Disc Diffusion Method
The agar disc diffusion method (Kirby-Bauer test) is a widely used qualitative method to determine the antimicrobial susceptibility of microorganisms.[2][18]
Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. The compound diffuses from the disc into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of inhibition will be observed around the disc.[18]
Figure 3: Workflow for the agar disc diffusion method.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth, equivalent to a 0.5 McFarland turbidity standard.[18]
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.[18]
-
Application of Discs: Aseptically place sterile filter paper discs (6 mm in diameter) impregnated with a known concentration of the test compound onto the surface of the agar. Gently press the discs to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (including the disc) in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
Certain derivatives of this compound have exhibited potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.
Mechanism of Action: COX-2 Inhibition
The primary mechanism underlying the anti-inflammatory effects of these compounds appears to be the inhibition of cyclooxygenase-2 (COX-2).[19][20] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[19] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, which is involved in gastrointestinal cytoprotection and platelet function, these imidazole derivatives may offer a safer anti-inflammatory profile with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[19]
Docking studies have shown that these imidazole derivatives can fit into the catalytic pocket of the COX-2 enzyme and interact with key amino acid residues, such as Arg513, thereby blocking its activity.[9]
Figure 4: Mechanism of anti-inflammatory action via COX-2 inhibition.
Structure-Activity Relationship (SAR)
-
Methylsulfonyl group: The presence of a methylsulfonyl group on the imidazole ring has been shown to be a key pharmacophoric feature for selective COX-2 inhibition, as it can establish effective hydrogen bonding with Arg513 in the enzyme's active site.[9]
-
Anilino moiety: An anilino moiety attached to the imidazole core can form additional hydrogen bonds with other residues in the active site, such as Arg120, further enhancing inhibitory activity.[9]
-
Halo and nitro groups: The incorporation of halo and nitro groups into the imidazole or oxazole moieties has been shown to have a prominent effect on COX-2 inhibition.[20]
Quantitative Data on Anti-inflammatory Activity
The following table shows the COX-2 inhibitory activity of a representative imidazole derivative.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5b | 81.7 | 0.71 | 115 | [9] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.[3]
Principle: The subcutaneous injection of carrageenan into the rat's paw induces a biphasic inflammatory response. The initial phase is mediated by histamine, serotonin, and bradykinin, while the later phase (after 3 hours) is primarily driven by prostaglandins, which are products of the COX-2 pathway.[21] The ability of a test compound to reduce the paw edema in the later phase is indicative of its COX-2 inhibitory potential.
Figure 5: Workflow for the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Preparation: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[3]
-
Compound Administration: Administer the test compound orally or intraperitoneally 30-60 minutes before carrageenan injection. A vehicle control group and a positive control group (e.g., indomethacin) should be included.[21]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.[3]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[21]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Neuroprotective Activity: An Emerging Frontier
The exploration of this compound derivatives for neuroprotective effects is a relatively new but promising area of research. Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss and dysfunction.
Potential Mechanisms of Action
While specific mechanistic studies on this class of compounds are limited, their structural features suggest several potential neuroprotective mechanisms:
-
Antioxidant activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. The imidazole ring and associated aromatic systems may possess radical scavenging properties.
-
Anti-inflammatory effects: Neuroinflammation plays a crucial role in the pathogenesis of many neurodegenerative disorders. The anti-inflammatory properties of these compounds, as discussed earlier, could be beneficial in this context.
-
Enzyme inhibition: Inhibition of enzymes involved in neurodegeneration, such as monoamine oxidase (MAO) or acetylcholinesterase (AChE), could be a potential mechanism.
-
Modulation of ion channels: Some imidazole-containing compounds are known to interact with ion channels, which are critical for neuronal function.
Further research is needed to elucidate the specific neuroprotective mechanisms of this compound derivatives and to identify the most promising candidates for development as therapies for neurodegenerative diseases. One study on a 2-amino-1,3,4-thiadiazole derivative, 4BrABT, showed protective action in neuronal cultures exposed to neurotoxic conditions like glutamate-induced excitotoxicity and trophic stress.[22]
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, with an emerging potential for neuroprotection. The ability to systematically modify the substituents on the phenyl and imidazole rings allows for the fine-tuning of their pharmacological properties and the optimization of their potency and selectivity.
Future research in this area should focus on several key aspects:
-
Elucidation of detailed mechanisms of action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development.
-
Systematic structure-activity relationship studies: Comprehensive SAR studies will help in identifying the key structural features required for optimal activity and selectivity for each therapeutic target.
-
In vivo efficacy and safety profiling: Promising lead compounds need to be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.
-
Exploration of novel therapeutic applications: The diverse biological activities of these compounds suggest that they may have potential in other therapeutic areas beyond those discussed in this guide.
References
- 1. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asm.org [asm.org]
- 3. benchchem.com [benchchem.com]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. atcc.org [atcc.org]
- 16. Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1,3,4]thiadiazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. mdpi.com [mdpi.com]
- 20. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of 4-phenyl-1,3-dihydro-2H-imidazol-2-one
Foreword: Unveiling the Therapeutic Potential of the Imidazol-2-one Scaffold
The 4-phenyl-1,3-dihydro-2H-imidazol-2-one core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of pharmacologically active compounds.[1] Its synthetic accessibility and the ease with which its structure can be modified have made it a focal point for the development of novel therapeutic agents. This guide provides a comprehensive exploration of the known mechanisms of action associated with this chemical entity and its derivatives, offering insights for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into the molecular targets, signaling pathways, and the experimental methodologies used to elucidate the biological activities of this versatile compound class.
Core Biological Activities and Therapeutic Prospects
Derivatives of the this compound scaffold have demonstrated a wide spectrum of biological activities, highlighting their potential in various therapeutic areas. These include:
-
Anti-inflammatory Effects: A significant body of research has focused on the anti-inflammatory properties of imidazolone derivatives, with many exhibiting potent inhibition of key inflammatory mediators.[2]
-
Anticancer Properties: The scaffold is a key component of novel compounds designed as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[3][4]
-
Enzyme Inhibition: Imidazol-2-one derivatives have been identified as inhibitors of several important enzyme classes, including kinases and cyclooxygenases.[2][5]
-
Antimicrobial and Antifungal Activity: Certain derivatives have shown promising activity against bacterial and fungal pathogens.[1]
The diverse range of activities underscores the importance of understanding the underlying mechanisms of action to guide the rational design of more potent and selective drug candidates.
Elucidating the Mechanisms of Action: Key Molecular Targets
The pharmacological effects of this compound derivatives can be attributed to their interaction with specific molecular targets. Below, we explore the most well-documented mechanisms.
Inhibition of Cyclooxygenase-2 (COX-2)
A primary mechanism of anti-inflammatory action for several imidazolone derivatives is the inhibition of cyclooxygenase-2 (COX-2).[2] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins.
The inhibitory activity of imidazolone derivatives against COX-2 can be quantified using a fluorometric assay.
Protocol:
-
Preparation of Reagents:
-
Prepare a COX-2 enzyme solution by diluting human recombinant COX-2 enzyme and heme in an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).[5]
-
Prepare a substrate solution containing arachidonic acid and a fluorometric probe (e.g., ADHP) in the assay buffer.[5]
-
Prepare serial dilutions of the test compounds (imidazolone derivatives) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the test compound solution at various concentrations to the wells. Include positive controls (e.g., celecoxib) and negative controls (DMSO vehicle).[5]
-
Add 170 µL of the COX-2 enzyme solution to each well and incubate for 15 minutes at room temperature.[5]
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.[5]
-
Monitor the fluorescence intensity over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.[5]
-
Dual Inhibition of Checkpoint Kinases 1 and 2 (Chk1 and Chk2)
Certain derivatives of 2-(alkylthio)-5-(arylidene/heteroarylidene)imidazolones have been identified as potent dual inhibitors of Chk1 and Chk2.[4] These kinases are critical components of the DNA damage response pathway, and their inhibition can sensitize cancer cells to DNA-damaging agents.
| Compound | Target | IC50 (µM) | Cell Line |
| 4f | Chk1 | 0.137 | - |
| 4f | Chk2 | 0.25 | - |
Data extracted from Bioorganic Chemistry, 2024.[4]
A common method to assess kinase inhibition is through luminescence-based assays that measure ATP consumption.
Protocol:
-
Preparation of Reagents:
-
Prepare solutions of recombinant Chk1 or Chk2 kinase and a suitable substrate.
-
Prepare an ATP solution.
-
Prepare serial dilutions of the test compounds in DMSO.
-
Use a commercial kinase detection reagent (e.g., Kinase-Glo®).
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the test compound solution at various concentrations to the wells. Include positive and negative controls.[5]
-
Add 10 µL of the kinase and substrate mixture to each well.[5]
-
Initiate the kinase reaction by adding 10 µL of ATP solution.[5]
-
Incubate the plate at 30°C for 60 minutes.[5]
-
After incubation, add 25 µL of the kinase detection reagent and incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Measure the luminescence using a microplate luminometer.[5]
-
-
Data Analysis:
Anticancer Activity and Cytotoxicity Evaluation
The anticancer potential of imidazolone derivatives is often evaluated by assessing their cytotoxicity against various cancer cell lines.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
This protocol details the procedure for evaluating the cytotoxicity of imidazolone derivatives against a cancer cell line (e.g., MCF-7).[3]
-
Cell Culture:
-
Culture cancer cells (e.g., MCF-7 human breast cancer cell line) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a CO₂ incubator (37°C, 5% CO₂).[3]
-
Harvest the cells and perform a cell count.
-
-
Assay Procedure:
-
Seed the cells into a 96-well microtiter plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the imidazolone derivatives and incubate for a specified period (e.g., 48 hours).
-
After incubation, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control (vehicle-treated) cells.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]
-
Future Directions and Concluding Remarks
The this compound scaffold continues to be a promising starting point for the development of new therapeutic agents. While significant progress has been made in identifying the biological activities and mechanisms of its derivatives, further research is warranted. Future studies should focus on:
-
Elucidating the precise molecular interactions with their targets through techniques like X-ray crystallography.
-
Investigating the in vivo efficacy and pharmacokinetic profiles of lead compounds in relevant animal models.
-
Exploring the potential for combination therapies , particularly for anticancer applications where inhibiting DNA damage response pathways can synergize with chemotherapy or radiotherapy.
References
- 1. ccsenet.org [ccsenet.org]
- 2. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-phenyl-1,3-dihydro-2H-imidazol-2-one
This guide provides a comprehensive technical overview of the spectroscopic methodologies used to characterize the heterocyclic compound 4-phenyl-1,3-dihydro-2H-imidazol-2-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and data interpretation for nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). The focus is on elucidating the structural features of the target molecule through a combination of theoretical predictions and established analytical techniques.
Introduction
This compound is a heterocyclic compound featuring a core imidazolone ring substituted with a phenyl group. The imidazolone scaffold is of significant interest in medicinal chemistry, as its derivatives have shown a wide range of biological activities.[1] Accurate structural confirmation and purity assessment are paramount in the synthesis and development of such compounds. Spectroscopic techniques are the cornerstone of this analytical process, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide will walk through the expected spectroscopic signature of this compound and the experimental workflows to obtain this data.
Synthesis Pathway
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reaction of 2-aminoacetophenone hydrochloride with urea.[2] This reaction provides a straightforward method to construct the imidazolone ring. Understanding the synthesis is crucial as it informs the potential impurities that may be present in the final product, which can be identified through spectroscopic analysis.
Caption: General synthesis pathway for this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.[3]
The ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl ring, the vinyl proton on the imidazolone ring, and the N-H protons.
| Predicted Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~10.0 - 11.0 | Broad Singlet | 1H | N-H | The N-H protons in imidazolone rings are typically deshielded and appear as broad singlets due to quadrupole broadening and potential hydrogen exchange. |
| ~8.0 - 9.0 | Broad Singlet | 1H | N-H | The second N-H proton is also expected to be in a similar chemical environment. |
| ~7.2 - 7.5 | Multiplet | 5H | Aromatic C-H | The protons on the phenyl ring will appear in the aromatic region, with the multiplicity determined by their coupling with adjacent protons. |
| ~6.5 - 7.0 | Singlet | 1H | C=C-H | The vinyl proton on the imidazolone ring is expected to appear as a singlet in the olefinic region. |
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ ppm) | Assignment | Rationale |
| ~155 - 165 | C=O | The carbonyl carbon of the imidazolone ring is highly deshielded and appears at a low field.[4] |
| ~130 - 140 | Aromatic C (quaternary) | The quaternary carbon of the phenyl ring attached to the imidazolone ring. |
| ~125 - 130 | Aromatic C-H | The carbons of the phenyl ring will appear in the aromatic region. |
| ~115 - 125 | C=C-H | The vinyl carbon of the imidazolone ring. |
| ~100 - 110 | C-Ph | The carbon of the imidazolone ring attached to the phenyl group. |
A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[5]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean NMR tube. The use of DMSO-d₆ is often preferred for compounds with N-H protons as it can slow down the proton exchange.[6]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[7]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans and a higher sample concentration may be necessary. A spectral width of 0-220 ppm is typically used.[8]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Caption: A logical workflow for the analysis of NMR data.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=C, and aromatic C-H bonds.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3100 - 3300 | N-H Stretch | Amide (in ring) | The N-H stretching vibrations in the imidazolone ring are expected in this region, often appearing as a broad band due to hydrogen bonding.[9] |
| 3000 - 3100 | C-H Stretch | Aromatic | The C-H stretching of the phenyl group. |
| 1680 - 1720 | C=O Stretch | Carbonyl (Amide) | The carbonyl group in the five-membered lactam ring will show a strong absorption band in this region.[10] |
| 1600 - 1650 | C=C Stretch | Alkene/Aromatic | The C=C stretching of the imidazolone ring and the phenyl ring. |
| 1450 - 1550 | C=C Stretch | Aromatic | Characteristic stretching vibrations of the phenyl ring. |
| 690 - 770 | C-H Bend | Aromatic | Out-of-plane bending vibrations for the monosubstituted phenyl ring. |
The KBr pellet method is a common technique for analyzing solid samples in FT-IR spectroscopy.[1][11]
-
Preparation: Gently grind 1-2 mg of the dry this compound sample with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder using an agate mortar and pestle. The KBr must be thoroughly dried to avoid interference from water absorption bands.[11]
-
Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.[12]
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[13] Electrospray ionization (ESI) is a soft ionization technique suitable for this type of compound.[14]
The molecular formula of this compound is C₉H₈N₂O, with a molecular weight of 160.17 g/mol .
| m/z Value | Ion | Rationale |
| 161.18 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in positive ion ESI-MS. |
| 183.16 | [M+Na]⁺ | Adducts with sodium ions are commonly observed in ESI-MS. |
| 132.12 | [M-CO+H]⁺ | Loss of a neutral carbon monoxide molecule is a common fragmentation pathway for cyclic ureas. |
| 104.12 | [C₇H₆N]⁺ | Further fragmentation of the [M-CO+H]⁺ ion could lead to the formation of a phenylacetonitrile-like fragment. |
| 77.08 | [C₆H₅]⁺ | The phenyl cation is a common fragment in the mass spectra of phenyl-containing compounds. |
A general protocol for ESI-MS analysis is as follows:[2]
-
Sample Preparation: Prepare a dilute solution of the sample (around 10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water or acetonitrile and water.[2] A small amount of formic acid may be added to promote protonation in positive ion mode.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[15]
-
Ionization: Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.
-
Desolvation: Use a heated capillary and a flow of inert drying gas (like nitrogen) to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) to separate them based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Record the mass spectrum, typically in the positive ion mode to observe the [M+H]⁺ ion.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, provides a robust framework for its structural confirmation and purity assessment. By understanding the predicted spectral features and adhering to rigorous experimental protocols, researchers can confidently identify this molecule and distinguish it from potential isomers and impurities. The synergy of these analytical techniques is indispensable for advancing research and development in fields where imidazolone derivatives play a crucial role.
References
- 1. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 2. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. acgpubs.org [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 12. pelletpressdiesets.com [pelletpressdiesets.com]
- 13. scispace.com [scispace.com]
- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 15. phys.libretexts.org [phys.libretexts.org]
solubility of 4-phenyl-1,3-dihydro-2H-imidazol-2-one in different solvents
An In-Depth Technical Guide to the Solubility of 4-phenyl-1,3-dihydro-2H-imidazol-2-one
Foreword
The journey of a drug candidate from discovery to a viable therapeutic is paved with physicochemical challenges. Among these, solubility stands as a primary determinant of a compound's ultimate success. Poor solubility can severely limit bioavailability, complicate formulation, and ultimately lead to the failure of an otherwise promising molecule. This guide is dedicated to researchers, scientists, and drug development professionals investigating this compound and its derivatives. As a Senior Application Scientist, my objective is to provide not just data, but a foundational understanding of the principles governing its solubility, coupled with robust, field-proven methodologies for its empirical determination. We will delve into the theoretical underpinnings of solubility, from fundamental principles to advanced predictive models, and ground this theory in practical, validated experimental protocols.
Understanding the Molecule: Physicochemical Drivers of Solubility
This compound (CAS: 6794-69-0) is a heterocyclic compound featuring a central imidazole ring system.[1] Its structure dictates its solubility behavior. The phenyl group introduces a significant nonpolar, hydrophobic character. Conversely, the imidazol-2-one core contains two nitrogen atoms and a carbonyl group, which are capable of acting as hydrogen bond acceptors, and the N-H groups can act as hydrogen bond donors. This duality—a hydrophobic region attached to a polar, hydrogen-bonding core—makes its interaction with solvents complex and highly dependent on the solvent's own properties. Imidazole itself is highly soluble in water and other polar solvents, a trait attributed to its polarity and hydrogen bonding capabilities.[2][3][4] However, the addition of the bulky, nonpolar phenyl group is expected to significantly decrease its aqueous solubility compared to the parent imidazole ring.
Theoretical Frameworks for Solubility Prediction
While empirical measurement is the gold standard, theoretical models provide invaluable predictive power, enabling rapid screening of potential solvents and formulation vehicles.
The Principle of "Like Dissolves Like"
This adage remains a powerful qualitative predictor.
-
Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with the N-H and C=O groups of the imidazolone ring. However, the nonpolar phenyl group will resist solvation by these highly polar molecules, leading to an energetic penalty. Consequently, solubility in polar protic solvents is expected to be low to moderate. Studies on similar phenyl-substituted heterocycles confirm that solubility in polar solvents like methanol and ethanol is often higher than in water but remains limited.[5][6]
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Ethyl Acetate): These solvents possess significant dipole moments but lack O-H or N-H bonds for hydrogen donation. They can effectively solvate the polar regions of the molecule through dipole-dipole interactions. Given their intermediate polarity, they may also better accommodate the phenyl group than highly polar protic solvents. Therefore, higher solubility is generally anticipated in solvents like DMSO and ethyl acetate.[6]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces (dispersion forces). They will favorably solvate the phenyl ring but cannot effectively interact with the polar imidazolone core. The energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice of the solute will not be compensated by the weak solute-solvent interactions, resulting in very poor solubility.
Hansen Solubility Parameters (HSP)
HSP offers a more quantitative approach by deconstructing the total cohesive energy of a substance into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar forces.
-
δh: Energy from hydrogen bonding.
The principle is that substances with similar (δd, δp, δh) parameters are likely to be miscible.[7] The distance (Ra) between the HSP of a solute and a solvent in this three-dimensional "Hansen space" can be calculated. A smaller 'Ra' value signifies a higher likelihood of dissolution. While specific HSP values for this compound are not readily published, values for similar structures, like miconazole (an imidazole derivative), have been estimated as δd=20.7, δp=6.5, and δh=3.9 MPa¹/².[8] Solvents with HSP values close to these, such as acetonitrile and ethyl acetate, are predicted to be good solvents, which aligns with the qualitative "like dissolves like" principle.[8]
Caption: Hansen Solubility Space diagram illustrating the concept of solubility distance (Ra).
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based method that predicts thermodynamic properties, including solubility, from first principles.[9][10] It calculates the chemical potential of a solute in a solvent by considering the interactions of molecular surface charges.[11][12] This a priori prediction method is invaluable for high-throughput screening of solvents and co-solvents in early-stage development, minimizing the need for extensive and time-consuming experimental work.[13] For novel compounds like this compound, COSMO-RS can provide a highly reliable ranking of solvent suitability before any benchwork is initiated.
Experimental Protocol for Thermodynamic Solubility Determination
The most reliable method for determining the true equilibrium solubility of a compound is the shake-flask method.[14] This protocol ensures that the system reaches thermodynamic equilibrium, providing a definitive solubility value under specific conditions.
Workflow: Shake-Flask Equilibrium Solubility Measurement
The following workflow is a self-validating system, incorporating necessary controls and precise analytical quantification.
Caption: Standard workflow for the shake-flask method of solubility determination.
Detailed Step-by-Step Methodology
Objective: To determine the thermodynamic (equilibrium) solubility of this compound in a given solvent at a specified temperature.
Materials & Equipment:
-
This compound (solid, high purity)
-
Selected solvents (HPLC grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Calibrated positive displacement pipettes
-
High-speed microcentrifuge
-
Validated HPLC-UV system
-
Volumetric flasks and appropriate mobile phase for dilutions
Protocol:
-
Preparation of Suspension: Add an excess amount of solid this compound to a glass vial (e.g., 5-10 mg). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 200 rpm). Allow the suspension to equilibrate for at least 24 hours. For crystalline compounds, 48-72 hours may be necessary to ensure equilibrium is reached.[15]
-
Phase Separation: After equilibration, remove the vial and place it in a microcentrifuge. Spin at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. This step is critical to ensure that only the saturated solution is sampled.[16]
-
Sampling: Carefully open the vial and withdraw a precise aliquot (e.g., 100 µL) from the clear supernatant, taking care not to disturb the solid pellet.
-
Dilution: Immediately dilute the aliquot with a known volume of HPLC mobile phase in a volumetric flask. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method. The concentration of the dissolved compound is determined by comparing its peak area to a standard curve prepared from known concentrations of the reference standard.[16]
-
Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = CHPLC (mg/mL) × Dilution Factor where CHPLC is the concentration determined from the HPLC analysis.
Expected Solubility Profile
While extensive public data for this specific molecule is limited, a scientifically grounded profile can be constructed based on its structure and data from analogous compounds.[6][17]
| Solvent Category | Solvent Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol, Propylene Glycol (PG) | Low to Sparingly Soluble. Likely <1 mg/mL in water. Slightly higher in alcohols and glycols. | Strong solute-solute H-bonding in the crystal lattice is difficult to overcome. The hydrophobic phenyl group disfavors interaction with the highly structured H-bonding network of these solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Ethyl Acetate (EA) | Soluble to Freely Soluble. Expected to be significantly higher than in protic solvents. DMSO is likely to be an excellent solvent. | Strong dipole-dipole interactions can effectively solvate the polar imidazolone core. The less structured nature of these solvents better accommodates the nonpolar phenyl group. Similar compounds show high solubility in DMSO.[6] |
| Nonpolar | Toluene, Hexane, Chloroform | Very Low / Insoluble. | The high energy of the crystal lattice cannot be overcome by the weak dispersion forces offered by these solvents. The polar core of the molecule strongly disfavors interaction with the nonpolar solvent environment.[17] |
Influence of pH: The imidazole ring has a pKa of approximately 7.[3] In acidic conditions (pH < pKa), the N-3 nitrogen can be protonated, forming a cationic species. This charged form is typically much more soluble in aqueous media than the neutral form. Conversely, in strongly basic conditions, the N-1 proton could potentially be removed, forming an anion, which would also increase aqueous solubility. Therefore, the aqueous solubility of this compound is expected to be at its minimum around neutral pH and increase significantly in both acidic and basic solutions.
Conclusion
The solubility of this compound is a multifaceted characteristic governed by the interplay of its hydrophobic phenyl group and its polar, hydrogen-bonding imidazolone core. Theoretical models such as Hansen Solubility Parameters and COSMO-RS provide powerful predictive insights, suggesting poor solubility in nonpolar solvents, low-to-moderate solubility in polar protic solvents, and good solubility in polar aprotic solvents like DMSO. These predictions must be confirmed through rigorous experimental determination. The shake-flask method, coupled with HPLC quantification, remains the definitive approach for establishing thermodynamic equilibrium solubility. A thorough understanding and accurate measurement of this critical parameter are essential for advancing the development of this compound in pharmaceutical and chemical applications.
References
- 1. labsolu.ca [labsolu.ca]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. zenodo.org [zenodo.org]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation | AIChE [proceedings.aiche.org]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-phenyl-1,3-dihydro-2H-imidazol-2-one: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] First synthesized in 1858 by Heinrich Debus, this five-membered aromatic heterocycle has since been the subject of intensive research, leading to the discovery of numerous derivatives with diverse therapeutic applications.[1][3] Among these, the imidazol-2-one scaffold has emerged as a particularly privileged structure, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, antitumor, analgesic, and hypotensive properties.[4] This guide provides a comprehensive technical overview of a specific member of this class, 4-phenyl-1,3-dihydro-2H-imidazol-2-one, delving into its historical context, synthesis, and physicochemical characterization.
Historical Context: The Legacy of Imidazole Synthesis
The journey to understanding this compound begins with the pioneering work on its parent scaffold. The first synthesis of an imidazole was reported by Heinrich Debus in 1858.[1] Later, in 1882, Bronisław Leonard Radziszewski developed a more general method for imidazole synthesis, now famously known as the Debus-Radziszewski imidazole synthesis.[1][3] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[3][5] This robust and versatile reaction laid the groundwork for the synthesis of a vast library of imidazole derivatives and remains a commercially significant method for their production.[3]
The development of synthetic routes to imidazol-2-ones, also known as imidazolones, provided access to a new class of compounds with significant therapeutic potential. While the precise first synthesis of this compound is not prominently documented in easily accessible historical records, its synthesis logically follows from the established principles of imidazole and imidazolone chemistry. The reaction of α-aminoketones with urea or its derivatives is a common and effective strategy for the preparation of such compounds.
Synthesis of this compound
The most direct and commonly cited method for the synthesis of this compound involves the condensation of an α-aminoketone with a carbonyl source, typically urea. This approach provides a straightforward route to the desired imidazolone core.
Synthetic Pathway
The synthesis proceeds via the reaction of 2-aminoacetophenone hydrochloride with urea. This reaction is a classic example of a cyclocondensation reaction, where the amine and ketone functionalities of the starting material react with the two amine groups of urea to form the heterocyclic ring.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
Materials:
-
2-Aminoacetophenone hydrochloride
-
Urea
-
A suitable high-boiling solvent (e.g., ethylene glycol, dimethylformamide)
-
Base (e.g., sodium acetate, triethylamine) - Optional, to neutralize the hydrochloride salt.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminoacetophenone hydrochloride (1 equivalent) and urea (1.1-1.5 equivalents).
-
Add the high-boiling solvent to the flask. If a base is used, add it at this stage (1 equivalent).
-
Heat the reaction mixture to reflux with stirring. The reaction temperature and time will depend on the solvent used and should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker of cold water or ice to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash it with cold water to remove any unreacted urea and other water-soluble impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/water mixture) to obtain the purified this compound.
-
Dry the purified product under vacuum.
Physicochemical Characterization and Spectroscopic Data
Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (phenyl group): Multiplets in the range of δ 7.2-7.8 ppm. Imidazole ring CH proton: A singlet around δ 6.5-7.0 ppm. Imidazole ring NH protons: Two broad singlets, typically in the range of δ 8.0-11.0 ppm, which are D₂O exchangeable. |
| ¹³C NMR | Phenyl group carbons: Resonances in the aromatic region (δ 120-140 ppm). Imidazole ring C=O carbon: A signal at a downfield chemical shift, typically around δ 155-165 ppm. Imidazole ring C4 and C5 carbons: Resonances in the olefinic/aromatic region (δ 110-140 ppm). |
| FT-IR (KBr) | N-H stretching: A broad band in the region of 3200-3400 cm⁻¹. C=O stretching (amide I band): A strong absorption band around 1680-1720 cm⁻¹. C=C and C=N stretching: Bands in the region of 1500-1650 cm⁻¹. Aromatic C-H stretching: Bands above 3000 cm⁻¹. |
| Mass Spec. | Expected molecular ion peak (M⁺) at m/z = 160.06. |
Potential Pharmacological Significance
The imidazolone scaffold is a well-established pharmacophore, and its derivatives have been investigated for a wide range of biological activities.[4] While specific pharmacological studies on this compound are not extensively reported in the available literature, its structural similarity to other bioactive imidazolones suggests potential for therapeutic applications.
Derivatives of the closely related 4-phenyl-1,3-dihydro-2H-imidazole-2-thione have been synthesized and evaluated for their antimicrobial activity.[2] Studies on other imidazolone derivatives have revealed activities such as anticancer and enzyme inhibition.[6][7][8] For instance, some imidazole-based compounds have shown promising results as inhibitors of enzymes involved in cancer progression.[6] The phenyl substituent at the 4-position of the imidazolone ring in the title compound could play a crucial role in its interaction with biological targets, potentially through hydrophobic or π-stacking interactions.
Further research is warranted to explore the pharmacological profile of this compound. Screening for activities such as antimicrobial, anticancer, and enzyme inhibitory effects could uncover its therapeutic potential.
Future Directions
This technical guide has synthesized the available information on the discovery, synthesis, and characterization of this compound. While the foundational chemistry is established, there remain significant opportunities for further research. A detailed investigation and publication of a robust and optimized synthetic protocol, along with a complete set of spectroscopic data, would be of great value to the scientific community. Furthermore, comprehensive pharmacological screening of this compound is essential to elucidate its potential biological activities and mechanisms of action. Such studies could pave the way for the development of novel therapeutic agents based on this promising scaffold.
References
- 1. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]
- 2. ccsenet.org [ccsenet.org]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. 1,4-dihydropyrazolo[4,3-d]imidazole phenyl derivatives: a novel type II Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 4-phenyl-1,3-dihydro-2H-imidazol-2-one Interactions
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of 4-phenyl-1,3-dihydro-2H-imidazol-2-one, a core scaffold found in numerous biologically active compounds. Addressed to researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of methods. Instead, it presents a validated, logic-driven workflow that emphasizes the rationale behind key procedural choices, ensuring scientific rigor and reproducibility. We will navigate the entire computational pipeline, from initial target selection and system preparation to the execution and analysis of sophisticated molecular simulations. The methodologies detailed herein—including molecular docking, molecular dynamics (MD), and pharmacophore modeling—are grounded in established protocols and are designed to furnish actionable insights into the compound's mechanism of action, binding affinity, and interaction stability.
Introduction: The Rationale for In Silico Investigation
The imidazolone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer and antiviral properties.[1][2][3] The specific compound, this compound, serves as a foundational structure whose interactions with biological macromolecules are of significant interest. Computational, or in silico, modeling provides an indispensable toolkit for exploring these interactions at an atomic level.[4] By simulating the dynamic behavior of the molecule within a target's binding site, we can predict binding affinity, identify key intermolecular interactions, and understand the structural determinants of activity.[5] This approach significantly accelerates the drug discovery process by prioritizing promising candidates, reducing the reliance on costly and time-consuming laboratory experiments, and guiding the rational design of more potent and selective analogs.[6]
This guide will use a representative target class, protein kinases, to illustrate the workflow, as imidazolone-based derivatives have shown potent inhibitory activity against kinases like VEGFR-2, c-Met, and PIM-1.[7]
The Integrated Computational Workflow
A robust in silico analysis is not a single experiment but a multi-stage process where each step logically informs the next. The workflow described herein is designed to be a self-validating system, incorporating checks and balances to ensure the generated data is both reliable and meaningful.
Figure 1: A multi-phase workflow for the in silico analysis of molecular interactions.
Phase 1: System Preparation - The Foundation of Accuracy
The adage "garbage in, garbage out" is particularly resonant in computational modeling. The accuracy of any simulation is fundamentally constrained by the quality of the initial structures.
Target Protein Preparation
The goal of this stage is to transform a raw structural file into a clean, chemically correct model suitable for simulation.
Protocol 2.1.1: Preparing a Kinase Receptor (e.g., VEGFR-2)
-
Structure Acquisition: Download the crystal structure of the target protein from a reputable database like the RCSB Protein Data Bank (PDB). For this example, we might select a PDB entry for VEGFR-2 kinase domain in complex with a known inhibitor (e.g., PDB ID: 4ASD).
-
Initial Cleaning: Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, PyMOL). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.[4] The removal of the original ligand is crucial for subsequent redocking validation.
-
Structural Correction:
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., 7.4). This step is critical for defining correct hydrogen bonding networks.
-
Assign Protonation States: Evaluate the protonation states of titratable residues like Histidine, Aspartate, and Glutamate. Incorrect assignments can drastically alter the electrostatic landscape of the binding site.
-
Complete Missing Residues/Loops: If the crystal structure has missing residues or loops, these should be modeled in using tools like MODELLER or the SWISS-MODEL server. Unresolved loops can introduce artifacts into MD simulations.
-
-
Energy Minimization: Perform a brief energy minimization of the protein structure using a molecular mechanics force field (e.g., AMBER, CHARMM) to relieve any steric clashes or geometric strain introduced during the preceding steps.
-
Save Processed Structure: Save the cleaned, corrected, and minimized protein structure in a suitable format (e.g., PDBQT for AutoDock Vina, PDB for GROMACS).[4]
Ligand Preparation
Proper ligand preparation ensures that the molecule has the correct 3D geometry, charge distribution, and torsional degrees of freedom.
Protocol 2.2.1: Preparing this compound
-
Structure Generation: The 2D structure of the ligand can be drawn using chemical sketchers like ChemDraw or sourced from databases like PubChem. Convert this 2D representation into a 3D structure.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method. This ensures the ligand is in a low-energy, sterically favorable conformation.
-
Charge Calculation: Assign partial atomic charges. This is a critical step that dictates how the ligand will interact electrostatically with the protein. Methods like Gasteiger charges are common for docking, while more rigorous methods (e.g., RESP charges from a quantum mechanics calculation) are recommended for MD simulations.
-
Define Rotatable Bonds: Identify the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the molecule within the binding site.
-
Save Processed Ligand: Save the final ligand structure in the appropriate format required by the downstream software (e.g., PDBQT).
Phase 2: Molecular Docking - Predicting Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] Its primary goals are to identify the most likely binding pose(s) and to estimate the binding affinity.
Causality Behind the Method: Search Algorithms and Scoring Functions
-
Expertise & Experience: The choice of docking software is a balance between speed and accuracy. Tools like AutoDock Vina use stochastic search algorithms (like the genetic algorithm) to explore the conformational space of the ligand.[8] The "fitness" of each pose is evaluated by a scoring function, which is an empirical or knowledge-based mathematical model that approximates the free energy of binding. It is crucial to understand that the docking score is a prediction and not a direct measurement of binding affinity. Its primary utility lies in ranking different poses and, with caution, different ligands.
Protocol 3.1.1: Performing Protein-Ligand Docking with AutoDock Vina
-
Grid Box Definition: Define a 3D grid, or "docking box," that encompasses the entire binding site of the protein.[4] The center and dimensions of the box must be carefully chosen. A box that is too small may miss the correct binding pose, while one that is too large will needlessly increase computation time and can reduce accuracy.
-
Running the Docking Simulation: Execute the docking command, providing the prepared protein, the prepared ligand, and the grid box configuration as inputs.[8]
-
Protocol Validation (Trustworthiness): Before docking the novel ligand, a crucial validation step is to re-dock the co-crystallized ligand (that was removed in Step 2.1.1) back into the binding site. A successful docking protocol should be able to reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. This confirms that the chosen parameters and software are appropriate for the system.
Analysis of Docking Results
The output of a docking run is a set of binding poses, each with an associated binding affinity score.
-
Pose Clustering and Selection: The top-ranked poses are visually inspected. The most plausible pose is typically the one with the best score that also forms chemically sensible interactions with key active site residues (e.g., hydrogen bonds with the kinase hinge region).
-
Interaction Mapping: Analyze the non-covalent interactions between the selected ligand pose and the protein. This includes hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. Tools like LigPlot+ or the visualizer in PyMOL can generate 2D and 3D interaction diagrams.
Table 1: Example Docking Results for this compound
| Pose ID | Binding Affinity (kcal/mol) | Key Interacting Residues (VEGFR-2) | Interaction Type |
| 1 | -8.5 | Cys919, Glu917 | Hydrogen Bond |
| 1 | -8.5 | Val848, Ala866, Leu1035 | Hydrophobic |
| 2 | -8.2 | Asp1046 | Hydrogen Bond |
| 3 | -7.9 | Cys1045, Phe1047 | Pi-Sulfur, Pi-Pi |
Phase 3: Molecular Dynamics - Capturing System Dynamics
While docking provides a valuable static snapshot of the interaction, it does not account for the inherent flexibility of the protein or the influence of solvent. Molecular dynamics (MD) simulations address this by simulating the physical movements of atoms and molecules over time, providing a view of the system's dynamic evolution.[9]
The Rationale for MD Simulation
-
Expertise & Experience: An MD simulation allows us to assess the stability of the binding pose predicted by docking. If a ligand is truly a stable binder, its docked pose should remain consistent throughout a simulation of sufficient length (typically 100-200 nanoseconds). Furthermore, MD allows for a more rigorous calculation of binding free energy and reveals dynamic interaction networks that are invisible in a static model.
Protocol 4.1.1: GROMACS Workflow for Protein-Ligand MD Simulation
This protocol outlines the key stages of an MD simulation using the GROMACS suite.[10]
-
System Setup:
-
Force Field Selection: Choose an appropriate force field. For proteins, AMBER or CHARMM force fields are standard. The ligand must be parameterized to be compatible with the chosen protein force field.
-
Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model). Proper solvation is essential for a realistic simulation.
-
Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
-
-
Minimization and Equilibration: This is a critical multi-step process to prepare the system for the production run.[11]
-
Energy Minimization: Minimize the energy of the entire system to remove any bad contacts.
-
NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). This allows the solvent to relax around the protein-ligand complex.
-
NPT Equilibration: Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant (NPT ensemble). This ensures the system reaches the correct density.
-
-
Production MD Run: Run the simulation for the desired length of time (e.g., 100 ns) without any restraints, saving the coordinates (trajectory) at regular intervals.[12]
Figure 2: The sequential workflow for preparing and running an MD simulation.
Trajectory Analysis: Extracting Meaningful Data
The output of an MD run is a trajectory file containing thousands of snapshots of the system. Analysis involves calculating properties over time to understand the system's behavior.
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone or ligand atoms from their initial positions. A stable RMSD plot for both the protein and the ligand indicates that the system has reached equilibrium and the binding is stable.[10]
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues over the course of the simulation. High RMSF values in loop regions indicate flexibility, while high values in the binding site could indicate instability.
-
Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified during docking. A stable interaction will persist for a high percentage of the simulation time.
Phase 4: Advanced Modeling Techniques
The data from docking and MD can be used to build more abstract and predictive models.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for molecular recognition at a receptor.[13]
-
Causality & Application: By analyzing the stable interaction patterns from the MD simulation, a 3D pharmacophore model can be generated.[14] This model is not just a description; it is a powerful query tool. It can be used to screen large virtual libraries to find new, chemically diverse molecules that fit the required features, a process known as virtual screening.[15][16]
Quantitative Structure-Activity Relationship (QSAR)
If experimental activity data (e.g., IC50 values) are available for a series of imidazolone analogs, a QSAR model can be developed.[17]
-
Causality & Application: QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity.[6] They work by calculating a set of numerical "descriptors" for each molecule (e.g., molecular weight, lipophilicity, electronic properties) and then using statistical methods to find the best correlation with activity.[17][18] A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding medicinal chemistry efforts to optimize the lead scaffold.[19]
Conclusion and Future Directions
This guide has outlined a rigorous, multi-step in silico workflow for characterizing the interactions of this compound. By integrating molecular docking, molecular dynamics, and advanced modeling techniques, researchers can develop a deep, atomistic understanding of their compound's behavior. The initial static predictions from docking are validated and refined by the dynamic insights from MD simulations, providing a high-confidence model of the binding event. This model, in turn, can be abstracted into a pharmacophore for new lead discovery or used to build predictive QSAR models for lead optimization. This integrated computational approach is a powerful engine for modern, structure-based drug design.
References
- 1. Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 7. Design, synthesis, anticancer activity, and in silico computational studies of new imidazolone-based derivatives with potential multi-target kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Molecular dynamics - Wikipedia [en.wikipedia.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. compchems.com [compchems.com]
- 12. Molecular Dynamics (MD) Simulations, step by step protocol [protocols.io]
- 13. dovepress.com [dovepress.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. ijrpr.com [ijrpr.com]
- 16. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. neovarsity.org [neovarsity.org]
- 18. QSAR - Drug Design Org [drugdesign.org]
- 19. QSAR Analysis - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
Methodological & Application
Application Notes and Protocols for the Cellular Characterization of 4-phenyl-1,3-dihydro-2H-imidazol-2-one
Introduction: Unveiling the Potential of a Novel Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications, including antifungal, antibacterial, and anticancer properties.[1][2] 4-phenyl-1,3-dihydro-2H-imidazol-2-one (PubChem CID: 11062677[3]) represents a promising, yet largely uncharacterized, member of this chemical family. Its unique structural features suggest potential interactions with various biological targets, making it a compelling candidate for investigation in cell-based screening campaigns.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the cellular activity of this compound. The protocols outlined herein are designed to be self-validating systems, enabling the robust determination of its biological effects and laying the groundwork for mechanistic studies. We will proceed with a tiered approach, starting from fundamental cytotoxicity profiling to initial mechanistic explorations.
Pre-analytical Compound Management: The Foundation of Reliable Data
Prior to initiating any cell-based assay, meticulous handling and preparation of the test compound are paramount to ensure reproducibility and accuracy.
1. Compound Identity and Purity Verification: It is best practice to confirm the identity and purity of the purchased or synthesized this compound.[4] Ideally, this would involve analytical techniques such as NMR and mass spectrometry to confirm the chemical structure and HPLC to assess purity.[4]
2. Solubility Assessment: The solubility of a compound dictates its bioavailability in cell culture media.
-
Protocol:
-
Prepare a series of small-volume, high-concentration stock solutions of this compound in various common solvents (e.g., DMSO, ethanol).
-
Visually inspect for precipitation.
-
Determine the optimal solvent that allows for the preparation of a clear, high-concentration stock (e.g., 10-50 mM). DMSO is a common choice for dissolving small molecules for use in cell-based assays.[5]
-
3. Stock Solution Preparation and Storage:
-
Protocol:
-
Based on the solubility test, prepare a concentrated stock solution (e.g., 10 mM in 100% DMSO).
-
Aliquot the stock solution into small volumes in tightly sealed vials to minimize freeze-thaw cycles and prevent contamination.[6]
-
Store aliquots at -20°C or -80°C, protected from light.
-
Tier 1: Primary Screening - Assessing Cytotoxicity and Viability
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This allows for the determination of the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which is crucial for designing subsequent experiments. The MTT assay is a widely used colorimetric method for this purpose.[7]
Protocol: MTT Assay for Cell Viability
Objective: To determine the IC50 of this compound in a selected cell line.
Materials:
-
Selected cancer or normal cell line(s)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common concentration range for initial screening is from 100 µM down to 1 nM.[7]
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration) and a positive control for cytotoxicity.[7]
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubate the cells for a specified duration, typically 48-72 hours.[7]
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions, which typically allows for the formation of formazan crystals.[7]
-
Solubilize the formazan crystals by adding the solubilization buffer.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a plate reader.[7]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The results should be expressed as a percentage of the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
| Parameter | Recommendation | Rationale |
| Cell Line Selection | Panel of relevant cancer and/or normal cell lines | To assess selectivity and potential therapeutic window.[9] |
| Seeding Density | Optimized for log-phase growth | Ensures that the assay measures the effect on proliferation and not just cell death due to overconfluency.[8][10] |
| Compound Concentration Range | 1 nM to 100 µM (initial screen) | To capture a wide range of potential potencies.[7] |
| Incubation Time | 48-72 hours | Allows for multiple cell doubling times, providing a robust measure of anti-proliferative effects.[7] |
| Controls | Vehicle (DMSO), Positive (e.g., doxorubicin) | To normalize the data and ensure the assay is performing as expected.[8] |
Experimental Workflow for Primary Cytotoxicity Screening
References
- 1. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccsenet.org [ccsenet.org]
- 3. labsolu.ca [labsolu.ca]
- 4. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
The 4-phenyl-1,3-dihydro-2H-imidazol-2-one Scaffold: A Privileged Core in Modern Medicinal Chemistry
An Application Guide for Researchers
Abstract
The 4-phenyl-1,3-dihydro-2H-imidazol-2-one core is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, planar structure, combined with accessible points for chemical modification, makes it a "privileged scaffold"—a molecular framework capable of binding to a variety of biological targets.[1][2][3][4] This versatility has led to the development of derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and cardiotonic properties.[5][6][7][8] This guide provides an in-depth exploration of this scaffold, detailing its synthesis, derivatization strategies, and key applications, complete with actionable protocols for both synthesis and biological evaluation.
The Significance of a Privileged Scaffold
The term "privileged structure," first coined by Evans et al. in 1988, describes molecular frameworks that can serve as ligands for multiple, distinct biological receptors.[2][3] These scaffolds, like the imidazole nucleus, are not merely inert backbones; they present a specific three-dimensional arrangement of functional groups that is conducive to target binding.[9] The this compound scaffold is a quintessential example. Its key features include:
-
Structural Rigidity: The fused ring system limits conformational flexibility, which can lead to higher binding affinity and selectivity by reducing the entropic penalty of binding.
-
Hydrogen Bonding Capacity: The two nitrogen atoms and the carbonyl oxygen can act as hydrogen bond donors and acceptors, crucial for molecular recognition at a target's active site.
-
Tunable Aromatic Interactions: The phenyl group at the 4-position provides a site for π-π stacking and other hydrophobic interactions, the nature of which can be finely tuned through substitution.
-
Vectors for Derivatization: The N1 and N3 positions of the imidazolone ring, as well as the phenyl ring, are readily functionalized, allowing for systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.
These inherent properties have established the scaffold as a cornerstone in the design of novel therapeutics targeting a diverse range of diseases.
Synthesis of the this compound Core
The construction of the imidazol-2-one ring is typically achieved through cyclocondensation reactions. A common and reliable method involves the reaction of an α-aminoketone with a carbonyl source like urea or its equivalent. The α-aminoketone can be generated in situ from the corresponding α-haloketone or synthesized directly. A foundational approach often starts with a substituted acetophenone.
Below is a generalized workflow for the synthesis.
Caption: General workflow for synthesizing the imidazol-2-one scaffold.
Protocol 1: General Synthesis of a 4-Phenyl-1,3-dihydro-2H-imidazol-2-thione Derivative
This protocol is adapted from methodologies for synthesizing the closely related 2-thione analogs, which are common precursors and bioactive compounds in their own right.[10][11] The synthesis of the 2-oxo analog follows a similar principle, substituting urea for thiourea.
Rationale: This procedure utilizes an acid-catalyzed condensation reaction. The acid (p-toluenesulfonic acid, PTSA) protonates the carbonyl of the acetophenone, making it more susceptible to nucleophilic attack by thiourea. Subsequent intramolecular cyclization and dehydration yield the final product. Refluxing in water provides a green and effective medium for the reaction.
Materials:
-
Substituted Acetophenone (e.g., 4'-chloroacetophenone) (1.0 mmol)
-
Thiourea (1.0 mmol)
-
p-Toluenesulfonic acid (PTSA) or Sulfuric Acid (catalytic amount, ~5-7 drops)
-
Distilled Water (20 mL)
-
Round bottom flask (100 mL) with reflux condenser
-
Stir plate and magnetic stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
Eluent for TLC (e.g., n-hexane:ethyl acetate 1:1)
-
Buchner funnel and filter paper
Procedure:
-
Setup: To the 100 mL round bottom flask, add the substituted acetophenone (1.0 mmol), thiourea (1.0 mmol), and a magnetic stir bar.
-
Solvent and Catalyst Addition: Add 20 mL of distilled water to the flask, followed by the acid catalyst (e.g., PTSA, 6-7 drops).
-
Reaction: Attach the reflux condenser and place the flask in a heating mantle on the stir plate. Heat the mixture to reflux with continuous stirring.
-
Monitoring: Monitor the progress of the reaction periodically using TLC (eluent: n-hexane/ethyl acetate 1:1). Spot the starting material and the reaction mixture on the TLC plate. The reaction is complete when the starting acetophenone spot has been consumed.
-
Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold distilled water to remove any residual catalyst and unreacted thiourea.
-
Drying and Characterization: Allow the product to air dry or dry in a vacuum oven. Characterize the final product using techniques such as melting point, IR, and NMR spectroscopy to confirm its structure and purity.[10]
Derivatization Strategies for SAR Exploration
The this compound scaffold offers three primary sites for modification to explore structure-activity relationships (SAR).
Caption: Key points for derivatization on the scaffold.
-
N1 and N3 Positions: The nitrogen atoms of the imidazolone ring can be readily alkylated, acylated, or arylated using standard methodologies (e.g., Williamson ether synthesis analogs, Schotten-Baumann conditions) to introduce a wide variety of substituents. These modifications can influence solubility, cell permeability, and interactions with the target protein.
-
C4-Phenyl Ring: The electronic and steric properties of the scaffold can be modulated by introducing substituents onto the phenyl ring. This is typically achieved by starting with an appropriately substituted acetophenone. Halogens (F, Cl), hydroxyl groups, and methoxy groups are common modifications that have been shown to significantly impact biological activity.[5][12]
Applications in Medicinal Chemistry
The versatility of the scaffold is demonstrated by the diverse biological activities of its derivatives.
Anticancer Activity
Derivatives of this scaffold have shown significant promise as anticancer agents. For example, compounds with substitutions on the N1-phenyl and C4-phenyl rings have demonstrated cytotoxicity against various cancer cell lines.[5]
-
Example Compound: 1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one was identified as a promising agent against triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) cell lines.[5]
| Compound ID | C4-Phenyl Substitution | N1-Phenyl Substitution | Cytotoxicity (IC50, µM) vs. MDA-MB-231 |
| 14 | 4-Fluorophenyl | 4-Acetylphenyl | High |
| 9 (Thione) | 4-Fluorophenyl | 4-Acetylphenyl | High |
| 22 (Thioether) | 4-Hydroxyphenyl | 4-Acetylphenyl | High |
| (Data synthesized from findings reported in[5]) |
Antibacterial and Antifungal Activity
The imidazole nucleus is a core component of many antimicrobial agents.[10] Derivatives of the 4-phenyl-1,3-dihydro-2H-imidazole-2-thione have shown good to significant activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[10][11] The related phenyl-thiazole scaffold has also demonstrated potent antifungal activity against Candida albicans, operating through the induction of oxidative damage.[13]
Antiviral Activity
Structurally related compounds based on a phenyl-heterocycle motif have been developed as potent inhibitors of the HIV-1 capsid (CA) protein.[8][12] Structure-activity relationship studies revealed that substitutions on the terminal phenyl ring, particularly with fluorine, could maintain or increase antiviral potency, highlighting the importance of this position for target engagement.[12]
Central Nervous System (CNS) and Cardiovascular Applications
The scaffold's ability to interact with various receptors has led to its exploration for other therapeutic areas:
-
Pain Management: 2,4-diphenyl-1H-imidazole analogs have been developed as potent and selective agonists of the cannabinoid 2 (CB2) receptor, a target for chronic pain treatment.[14]
-
Cardiotonic Agents: Certain derivatives have been evaluated as positive inotropic agents and inhibitors of cyclic AMP phosphodiesterase, showing potential for the treatment of heart failure.[7]
Protocol 2: Evaluation of Anticancer Activity using MTT Cytotoxicity Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This protocol allows for the quantitative determination of a compound's cytotoxic effect on cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept constant and non-toxic (e.g., <0.5%). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Outlook
The this compound scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its proven ability to serve as a template for developing inhibitors and modulators for a wide array of biological targets ensures its relevance in the ongoing search for new therapeutics. Future efforts will likely focus on exploring novel derivatization strategies, employing computational methods to guide rational design, and expanding the biological targets for which this scaffold can be optimized. The rich chemistry and diverse pharmacology associated with this privileged structure provide a fertile ground for the discovery of next-generation drugs.
References
- 1. The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ccsenet.org [ccsenet.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antifungal Investigation of 4-phenyl-1,3-dihydro-2H-imidazol-2-one
Introduction: The Imperative for Novel Antifungal Agents and the Promise of Imidazole Scaffolds
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2] The existing arsenal of antifungal agents is limited, and many of these drugs are associated with significant toxicity and drug interactions. This underscores the urgent need for the discovery and development of new antifungal compounds with novel mechanisms of action and improved safety profiles.
Imidazole-containing compounds have long been a cornerstone of antifungal therapy.[3][4] Marketed drugs such as ketoconazole, miconazole, and clotrimazole all feature an imidazole core and have demonstrated broad-spectrum antifungal activity.[3][5] These agents typically exert their effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] The disruption of ergosterol synthesis leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.
The 4-phenyl-1,3-dihydro-2H-imidazol-2-one scaffold represents a promising, yet underexplored, starting point for the development of new antifungal agents. Its structural simplicity allows for facile chemical modification, enabling the generation of diverse libraries of derivatives with potentially enhanced potency, selectivity, and pharmacokinetic properties.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in antifungal research. It outlines detailed protocols for the synthesis, in vitro evaluation, and preliminary mechanism of action studies for this compound and its analogues.
Synthesis of this compound
The synthesis of this compound can be achieved through various established synthetic routes. One common method involves the condensation of 2-aminoacetophenone hydrochloride with urea.[6] This straightforward approach provides a reliable means of obtaining the core scaffold for further derivatization and biological evaluation. More advanced, one-pot, multi-component reactions under microwave irradiation have also been reported for the synthesis of more complex derivatives of this scaffold, highlighting the synthetic tractability of this class of compounds.[7]
Proposed Antifungal Mechanism of Action
While the specific antifungal mechanism of this compound has not been extensively elucidated, its structural similarity to known azole antifungals suggests a primary mode of action involving the inhibition of ergosterol biosynthesis.
Primary Hypothesis: Inhibition of Lanosterol 14α-Demethylase
The imidazole moiety is a key pharmacophore that binds to the heme iron atom in the active site of lanosterol 14α-demethylase, thereby inhibiting its enzymatic activity. This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane, ultimately disrupting membrane integrity and function.
Figure 1: Proposed mechanism of action via inhibition of ergosterol biosynthesis.
Alternative Hypothesis: Induction of Oxidative Stress
Recent studies on structurally related thiazole derivatives have revealed an alternative antifungal mechanism involving the induction of oxidative stress.[1][8] These compounds have been shown to increase the production of reactive oxygen species (ROS) within the fungal cell, leading to DNA damage and ultimately apoptosis.[1][8] This presents a secondary avenue of investigation for this compound and its derivatives.
Experimental Protocols
The following protocols provide a robust framework for the in vitro evaluation of the antifungal properties of this compound and its derivatives.
Protocol 1: In Vitro Antifungal Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the test compound against a panel of pathogenic fungi.
1.1. Materials:
-
Test compound (this compound)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sabouraud Dextrose Agar (SDA)
-
Sterile 96-well microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
1.2. Inoculum Preparation:
-
Culture fungal strains on SDA plates at 35°C for 24-48 hours (yeasts) or 3-5 days (molds).
-
Prepare a fungal suspension in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts) using a spectrophotometer.
-
For molds, gently harvest conidia using a sterile, wetted swab and suspend in sterile saline. Allow heavy particles to settle and adjust the conidial suspension to the desired concentration.
-
Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.
1.3. Microdilution Assay:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in a 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
Add the prepared fungal inoculum to each well containing the drug dilutions.
-
Incubate the plates at 35°C for 24-48 hours.
1.4. MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible growth.
1.5. MFC Determination:
-
Following MIC determination, aliquot a small volume (e.g., 10 µL) from each well showing no visible growth onto an SDA plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration that results in no fungal growth on the agar plate.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol is essential for assessing the selectivity of the test compound by evaluating its toxicity against mammalian cells.
2.1. Materials:
-
Test compound
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2.2. Cell Culture and Seeding:
-
Maintain the mammalian cell line in complete culture medium in a CO2 incubator.
-
Harvest cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
2.3. Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours.
2.4. MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
2.5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Data Presentation
Quantitative data from the in vitro assays should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans ATCC 90028 | ||
| Candida glabrata ATCC 2001 | ||
| Aspergillus fumigatus ATCC 204305 | ||
| Cryptococcus neoformans ATCC 208821 | ||
| Fluconazole (C. albicans) |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
| HEK293 | |
| HepG2 | |
| Doxorubicin |
Experimental Workflow Visualization
Figure 2: High-level workflow for antifungal evaluation.
Conclusion and Future Directions
The this compound scaffold holds significant potential for the development of novel antifungal agents. The protocols detailed in this application note provide a comprehensive framework for the initial stages of this research, from synthesis and in vitro screening to preliminary mechanistic insights. Future work should focus on the synthesis and evaluation of a diverse library of derivatives to establish structure-activity relationships (SAR). Promising lead compounds with high antifungal activity and low cytotoxicity should be further investigated in in vivo models of fungal infection to assess their therapeutic potential. Elucidation of the precise molecular target and mechanism of action will be crucial for the rational design of next-generation antifungal drugs based on this promising scaffold.
References
- 1. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 3. biolmolchem.com [biolmolchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Phenyl-1,3-dihydro-imidazol-2-one synthesis - chemicalbook [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 4-Phenyl-1,3-dihydro-2H-imidazol-2-one Derivatives
Introduction: The Therapeutic Potential of the Imidazolone Scaffold
The 4-phenyl-1,3-dihydro-2H-imidazol-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of compounds with a wide array of biological activities. Derivatives have shown promise as cardiotonic, anti-inflammatory, and anticancer agents, underscoring the therapeutic potential embedded within this chemical architecture[1][2][3]. High-throughput screening (HTS) provides a powerful platform for systematically exploring large libraries of such derivatives to identify novel modulators of biological targets, thereby accelerating the drug discovery process[4][5].
This guide offers a comprehensive framework for designing and executing a high-throughput screening campaign for this compound derivatives. We will delve into the principles of assay development, provide a detailed protocol for a representative biochemical assay, and outline the critical steps of data analysis and hit validation.
Assay Development: The Foundation of a Successful HTS Campaign
The success of any HTS campaign hinges on the development of a robust and reliable assay. The choice of assay format—be it biochemical or cell-based—will depend on the specific biological question being addressed[5][6][7]. Biochemical assays, such as those measuring enzyme inhibition, offer a direct assessment of a compound's effect on a purified target[8][9]. In contrast, cell-based assays provide insights into a compound's activity in a more physiologically relevant context[5][7].
For the purposes of this guide, we will focus on a biochemical assay designed to identify inhibitors of a hypothetical protein kinase, a common target class in drug discovery.
Key Considerations in Assay Development:
-
Assay Miniaturization: Transitioning the assay from a standard 96-well format to a 384- or 1536-well format is crucial for screening large compound libraries efficiently[10]. This requires optimization of reagent volumes and concentrations to maintain assay performance in a smaller format.
-
Reagent Stability: All reagents, including the target enzyme, substrate, and detection components, must be stable under the assay conditions for the duration of the screen.
-
Signal Window and Variability: A successful assay exhibits a large signal window (the difference between the positive and negative controls) and low data variability. This is quantitatively assessed by the Z'-factor[11][12][13].
The Z'-Factor: A Critical Metric for Assay Quality
The Z'-factor is a statistical parameter that provides a measure of the quality of an HTS assay[11][13]. It takes into account both the dynamic range of the signal and the data variation associated with the positive and negative controls. The formula for calculating the Z'-factor is:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative control.
| Z'-Factor | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for high-throughput screening[10][13][14].
High-Throughput Screening Workflow
A typical HTS campaign follows a well-defined workflow, from initial assay setup to the identification of confirmed hits.
Caption: A generalized workflow for a high-throughput screening campaign.
Detailed Protocol: Biochemical Kinase Inhibition Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for screening kinase inhibitors[8][9].
Materials and Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Kinase: Purified recombinant kinase of interest.
-
Substrate: Biotinylated peptide substrate for the kinase.
-
ATP: Adenosine triphosphate.
-
Detection Reagents: Europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).
-
Controls:
-
Positive Control: A known potent inhibitor of the kinase (e.g., Staurosporine).
-
Negative Control: DMSO (the vehicle for the compound library).
-
-
Assay Plates: 384-well, low-volume, black, opaque plates.
-
Compound Library: this compound derivatives dissolved in DMSO.
Experimental Procedure:
-
Compound Plating: Using an acoustic liquid handler or pin tool, transfer 50 nL of each library compound, positive control, and negative control into the wells of the 384-well assay plates[8].
-
Kinase Addition: Add 5 µL of the kinase solution (diluted to the optimal concentration in assay buffer) to all wells using an automated liquid handler.
-
Compound Incubation: Incubate the plates at room temperature for 15 minutes to allow the compounds to bind to the kinase.
-
Reaction Initiation: Add 5 µL of the substrate/ATP solution (at 2x the final desired concentration) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plates at room temperature for 60 minutes.
-
Reaction Termination and Detection: Add 10 µL of the detection reagent mix (containing the Europium-labeled antibody and SA-APC in stop buffer) to all wells.
-
Detection Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plates on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.
Data Analysis and Hit Validation
Data Normalization and Hit Identification:
-
Calculate the TR-FRET ratio for each well.
-
Normalize the data using the positive and negative controls on each plate to determine the percent inhibition for each compound.
-
Identify "hits" as compounds that exhibit an inhibition level above a predefined threshold (e.g., >50% or three standard deviations from the mean of the negative controls)[8].
Hit Confirmation and Validation:
Progressing primary hits from an HTS campaign requires a rigorous validation process to eliminate false positives and confirm true activity[15][16].
-
Hit Confirmation: Re-test the primary hits, often from freshly sourced powder, in the primary assay to confirm their activity.
-
Dose-Response Curves: Generate 10-point dose-response curves for the confirmed hits to determine their potency (IC₅₀).
-
Orthogonal Assays: Employ a different assay format (e.g., a label-free method like surface plasmon resonance) to confirm that the hits are not artifacts of the primary assay technology[15][16][17].
-
Counter-Screens: Perform counter-screens to identify compounds that interfere with the assay components (e.g., the detection reagents) rather than the target itself[15].
-
Cheminformatics and SAR: Analyze the chemical structures of the validated hits to identify common scaffolds and begin to establish a preliminary structure-activity relationship (SAR)[10][15]. This helps prioritize chemical series for further optimization.
Caption: The hit validation cascade to confirm true positives.
Conclusion
This application note provides a comprehensive guide for researchers embarking on a high-throughput screening campaign of this compound derivatives. By adhering to the principles of robust assay development, employing a systematic screening workflow, and conducting rigorous hit validation, scientists can effectively navigate the complexities of HTS to uncover novel chemical probes and potential starting points for drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 6. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 7. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. bmglabtech.com [bmglabtech.com]
- 14. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Application Note: Utilizing 4-phenyl-1,3-dihydro-2H-imidazol-2-one for the Study of Monoamine Oxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for investigating the enzyme inhibitory properties of 4-phenyl-1,3-dihydro-2H-imidazol-2-one, with a specific focus on its potential as a Monoamine Oxidase (MAO) inhibitor. We will delve into the scientific rationale for targeting MAO with imidazole-based compounds, present detailed protocols for in vitro inhibition assays against both MAO-A and MAO-B isoforms, and offer insights into data analysis and interpretation. This guide is designed to equip researchers with the necessary tools to effectively characterize the inhibitory profile of this compound and similar molecules.
Introduction: The Significance of Monoamine Oxidase and Imidazole-Based Inhibitors
Monoamine oxidases (MAOs) are a family of flavoenzymes located on the outer mitochondrial membrane that are crucial for the metabolism of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[1][2] The two primary isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and tissue distributions.[1] Dysregulation of MAO activity has been implicated in a range of neurological and psychiatric disorders. Consequently, MAO inhibitors have been a cornerstone in the treatment of depression and Parkinson's disease.[2]
Inhibitors of MAO-A are primarily used as antidepressants, while MAO-B inhibitors are employed in the management of Parkinson's disease to prevent the degradation of dopamine.[3] The development of reversible and selective MAO inhibitors is an active area of research to minimize the side effects associated with older, irreversible inhibitors, such as the "cheese effect" – a hypertensive crisis triggered by the consumption of tyramine-rich foods.
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Several studies have highlighted the potential of imidazole derivatives as MAO inhibitors. For instance, the compound 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI), a structural analog of this compound, has been identified as a reversible and preferential inhibitor of MAO-A. This precedent provides a strong rationale for investigating this compound as a potential MAO inhibitor.
This application note will guide researchers through the process of evaluating the inhibitory activity of this compound against both MAO-A and MAO-B, determining its potency (IC₅₀), and characterizing its mode of inhibition.
Mechanism of Monoamine Oxidase Action and Inhibition
MAO catalyzes the oxidative deamination of monoamines. The enzymatic reaction consumes oxygen and produces an aldehyde, hydrogen peroxide (H₂O₂), and ammonia. The generated H₂O₂ can be utilized in a coupled reaction for spectrophotometric or fluorometric detection, forming the basis of many MAO activity assays.
Figure 1: Simplified schematic of the monoamine oxidase (MAO) catalyzed reaction and the point of intervention for an inhibitor like this compound.
Experimental Protocols
The following protocols are designed for the in vitro assessment of this compound as a MAO inhibitor. A fluorometric assay is described due to its high sensitivity and suitability for high-throughput screening.
Materials and Reagents
-
Compound: this compound (ensure high purity)
-
Enzymes: Recombinant human MAO-A and MAO-B (commercially available)
-
Substrate: p-Tyramine or Kynuramine
-
Positive Controls:
-
Clorgyline (for MAO-A)
-
Pargyline or Selegiline (for MAO-B)
-
-
Detection Reagents:
-
Horseradish Peroxidase (HRP)
-
Amplex® Red (or a similar fluorogenic probe)
-
-
Buffer: 100 mM potassium phosphate buffer, pH 7.4
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound and controls
-
Hardware: 96-well black microplates (for fluorescence assays), multi-well plate reader with fluorescence capabilities (e.g., λex = 530 nm, λem = 585 nm).
Preparation of Solutions
-
Assay Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Positive Control Stock Solutions: Prepare 10 mM stock solutions of clorgyline and pargyline/selegiline in DMSO.
-
Enzyme Working Solutions: Dilute the recombinant MAO-A and MAO-B enzymes in assay buffer to the desired working concentration (refer to the manufacturer's instructions).
-
Substrate Working Solution: Prepare a working solution of p-tyramine or kynuramine in the assay buffer. The final concentration in the assay will typically be around the Kₘ value for the respective enzyme.
-
Detection Reagent Mix: Prepare a fresh mixture containing HRP and Amplex® Red in the assay buffer according to the manufacturer's protocol.
In Vitro MAO Inhibition Assay Protocol
The following workflow outlines the steps for determining the inhibitory activity of this compound.
Figure 2: Step-by-step workflow for the in vitro monoamine oxidase (MAO) inhibition assay.
Step-by-Step Procedure:
-
Plate Setup: In a 96-well black microplate, add the following to the designated wells:
-
Blank wells: Assay buffer only.
-
Control (100% activity) wells: Assay buffer and DMSO (at the same final concentration as the test compound wells).
-
Positive control wells: Assay buffer and a known concentration of the appropriate positive control (clorgyline for MAO-A, pargyline/selegiline for MAO-B).
-
Test compound wells: Assay buffer and serial dilutions of this compound.
-
-
Enzyme Addition: Add the MAO-A or MAO-B working solution to all wells except the blanks.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the substrate and detection reagent mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~585 nm.
Data Analysis and Interpretation
Calculation of Percent Inhibition
The percentage of MAO inhibition can be calculated using the following formula:
% Inhibition = [1 - (Fluorescence of Test Compound - Fluorescence of Blank) / (Fluorescence of Control - Fluorescence of Blank)] x 100
Determination of IC₅₀
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce the enzyme activity by 50%. To determine the IC₅₀ value, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Expected Results and Interpretation
Based on the activity of the structurally similar compound, 2-DMPI, it is hypothesized that this compound may exhibit preferential inhibition of MAO-A. A lower IC₅₀ value for MAO-A compared to MAO-B would indicate selectivity.
| Parameter | 2-DMPI (Literature Data for a Structural Analog) | This compound |
| MAO-A Kᵢ (µM) | 1.53 | To be determined |
| MAO-B Kᵢ (µM) | 46.67 | To be determined |
| Selectivity Index (MAO-B Kᵢ / MAO-A Kᵢ) | ~30 | To be determined |
Table 1: A comparative table to guide the expected outcome of the inhibition studies. The data for 2-DMPI is from Villarinho et al. (2012). The values for this compound are to be determined experimentally.
Determining the Mode of Inhibition
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies should be performed. This involves measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots. A reversible inhibitor's effect can be diminished by increasing the substrate concentration if it is a competitive inhibitor.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of the test compound. | Run a control with the test compound and detection reagents without the enzyme. Subtract this background from the test wells. |
| Low signal-to-noise ratio | Insufficient enzyme activity or substrate concentration. | Optimize enzyme and substrate concentrations. Ensure the assay buffer is at the optimal pH. |
| Inconsistent results | Pipetting errors, temperature fluctuations, or reagent instability. | Use calibrated pipettes, ensure consistent incubation times and temperatures, and prepare fresh reagents. |
Conclusion
This application note provides a robust framework for the investigation of this compound as a potential monoamine oxidase inhibitor. The detailed protocols and guidelines for data analysis will enable researchers to accurately characterize its inhibitory profile. The findings from these studies will be valuable for the fields of neuropharmacology and medicinal chemistry, potentially leading to the development of novel therapeutics for neurological disorders.
References
- 1. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hit2Lead | this compound | CAS# 6794-69-0 | MFCD00518909 | BB-4041435 [hit2lead.com]
- 3. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Evaluation of 4-phenyl-1,3-dihydro-2H-imidazol-2-one
Introduction: Unveiling the Therapeutic Potential of Imidazolone Scaffolds
The imidazolone core is a privileged heterocyclic motif frequently encountered in compounds exhibiting a wide array of biological activities.[1][2][3] Derivatives of this scaffold have been reported to possess anti-inflammatory, anticancer, neuroprotective, and antifungal properties, among others.[1][4][5][6] 4-phenyl-1,3-dihydro-2H-imidazol-2-one represents a fundamental structure within this class, and its in vivo characterization is a critical step in elucidating its therapeutic potential.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing an in vivo experimental plan to assess the pharmacological and toxicological profile of this compound. The protocols outlined herein are designed to be a self-validating system, emphasizing scientific integrity, ethical considerations, and robust data generation.
Part 1: Foundational In Vivo Assessment - Pharmacokinetics and Preliminary Toxicology
Before investigating the efficacy of this compound in disease models, it is imperative to understand its behavior within a living organism and to establish a safe dosage range. This initial phase focuses on pharmacokinetics (PK) and acute toxicity.
Rationale for Foundational Studies
A tiered approach to toxicity testing, starting with in vitro assays and progressing to in vivo studies, is recommended to identify potential adverse effects early in the drug development process.[7] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound is crucial for designing meaningful efficacy studies and for dose selection.[8][9]
Experimental Workflow for Foundational Assessment
Caption: Foundational in vivo workflow for a novel compound.
Protocol: Acute Oral Toxicity Study (Modified OECD 425)
Objective: To determine the acute oral toxicity and estimate the LD50 of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Healthy, young adult rodents (e.g., Wistar rats or Swiss albino mice), nulliparous and non-pregnant females.
-
Oral gavage needles.
-
Standard laboratory animal housing and diet.
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to the experiment.
-
Dosing:
-
Start with a single animal at a dose of 2000 mg/kg.
-
If the animal survives, use four additional animals, dosed sequentially at the same level.
-
If the initial animal dies, the next animal is dosed at a lower level, and so on, following the OECD 425 guideline.
-
-
Observations:
-
Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.
-
Intensive observation for the first 4 hours post-dosing, then daily for 14 days.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: The LD50 is estimated based on the observed mortalities at different dose levels.
Protocol: Pharmacokinetic Profiling
Objective: To determine the basic pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration.
Materials:
-
This compound (formulated for both IV and PO administration).
-
Cannulated rodents (e.g., Sprague-Dawley rats).
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Centrifuge.
-
LC-MS/MS or other appropriate bioanalytical instrumentation.
Procedure:
-
Animal Dosing:
-
Administer a single IV bolus dose to one group of animals.
-
Administer a single oral gavage dose to another group.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via the cannula.
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated bioanalytical method.
-
Data Analysis: Calculate key pharmacokinetic parameters.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (after oral administration) |
Part 2: Efficacy Evaluation in Relevant Disease Models
Based on the known biological activities of the imidazolone scaffold, two potential therapeutic areas for investigation are inflammation and neuroprotection.[1][4][5]
Anti-Inflammatory Potential
Rationale: Many imidazolone derivatives have demonstrated anti-inflammatory properties.[4][5][10] The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for screening acute anti-inflammatory activity.[11][12][13]
Proposed Signaling Pathway for Anti-inflammatory Action:
References
- 1. Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccsenet.org [ccsenet.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. histologix.com [histologix.com]
- 8. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 12. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 13. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 4-Phenyl-1,3-dihydro-2H-imidazol-2-one for Improved Bioavailability
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on strategies to enhance the oral bioavailability of 4-phenyl-1,3-dihydro-2H-imidazol-2-one. This core scaffold, while of significant interest in medicinal chemistry, is predicted to exhibit poor aqueous solubility and membrane permeability, thereby limiting its therapeutic potential. We present a series of derivatization strategies centered on prodrug design to overcome these limitations. Detailed protocols for the synthesis of N-Mannich bases, N-hydroxymethyl, and N-acyloxyalkyl derivatives are provided, along with methodologies for their in vitro and in vivo evaluation. The overarching goal is to furnish a practical, scientifically-grounded framework for the rational design and assessment of more bioavailable analogues of this compound.
Introduction: The Bioavailability Challenge with this compound
The this compound moiety is a key pharmacophore in numerous biologically active compounds. However, its therapeutic application via the oral route is often hampered by suboptimal pharmacokinetic properties. The inherent structural features of this scaffold—a planar, aromatic system with hydrogen bond donors—can lead to poor aqueous solubility and limited passive diffusion across the gastrointestinal tract.
Physicochemical Properties and Predicted Bioavailability Issues:
| Property | Predicted Value/Characteristic | Implication for Bioavailability |
| Molecular Weight | 160.17 g/mol [1] | Favorable (within Lipinski's rule of five) |
| LogP (predicted) | 1.7 - 2.5 | Moderate lipophilicity, but may not be sufficient to overcome poor solubility. |
| Aqueous Solubility | Low (predicted) | Poor dissolution in gastrointestinal fluids, leading to low absorption. |
| Hydrogen Bond Donors | 2 | Potential for strong crystal lattice energy, further reducing solubility. |
| pKa (NH-acidic protons) | ~10-12 (estimated) | The NH groups are weakly acidic.[2] |
Given these characteristics, derivatization is a crucial strategy to enhance the clinical viability of this compound class. Prodrug approaches, which involve the covalent attachment of a promoiety to the parent drug, are particularly attractive.[3][4] These prodrugs are designed to have improved physicochemical properties and are cleaved in vivo to release the active parent drug.[5]
Derivatization Strategies: A Prodrug Approach
The presence of two NH groups in the imidazolone ring provides ideal handles for derivatization. We will focus on three well-established, bioreversible prodrug strategies:
-
N-Mannich Bases: To enhance solubility and potentially target amine transporters.[6]
-
N-Hydroxymethyl Derivatives: To improve aqueous solubility through the introduction of a hydroxyl group.[7][8]
-
N-Acyloxyalkyl Derivatives: To increase lipophilicity and passive permeability.[3]
Diagram 1: Prodrug Derivatization Workflow
Caption: Workflow for derivatization and evaluation of this compound.
Synthetic Protocols
Safety Precaution: All synthetic procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Synthesis of N-Mannich Base Derivatives
N-Mannich bases are formed by the condensation of an NH-acidic compound, an aldehyde (commonly formaldehyde), and a secondary amine.[3][6] This introduces a basic amino group, which can be protonated at physiological pH, thereby increasing aqueous solubility.
Protocol 3.1.1: Synthesis of 1-(morpholinomethyl)-4-phenyl-1,3-dihydro-2H-imidazol-2-one
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.60 g, 10 mmol).
-
Solvent and Reagents: Add ethanol (20 mL), followed by morpholine (0.87 g, 10 mmol) and a 37% aqueous solution of formaldehyde (0.81 mL, 10 mmol).
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue is then triturated with diethyl ether to yield the product as a solid.
-
Purification: The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum. Recrystallization from ethanol/water may be necessary to obtain a pure product.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of N-Hydroxymethyl Derivatives
N-hydroxymethylation introduces a polar hydroxyl group, which can significantly improve aqueous solubility and dissolution rate.[7][8]
Protocol 3.2.1: Synthesis of 1-(hydroxymethyl)-4-phenyl-1,3-dihydro-2H-imidazol-2-one
-
Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (1.60 g, 10 mmol) in a mixture of water (10 mL) and ethanol (10 mL).
-
Reagent Addition: Add a 37% aqueous solution of formaldehyde (15 mL) and potassium carbonate (0.1 g) as a catalyst.
-
Reaction: Heat the mixture to reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is neutralized with dilute acetic acid. The product often precipitates out of the solution.
-
Purification: The precipitate is collected by filtration, washed with cold water, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
-
Characterization: Verify the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy (presence of a broad -OH stretch).
Synthesis of N-Acyloxyalkyl Derivatives
N-acyloxyalkyl derivatives are classic prodrugs that can enhance lipophilicity and membrane permeability. They are designed to be cleaved by ubiquitous esterase enzymes in the body to release the parent drug.[3]
Protocol 3.3.1: Synthesis of 1-(acetoxymethyl)-4-phenyl-1,3-dihydro-2H-imidazol-2-one
-
Step 1: N-Chloromethylation: Suspend this compound (1.60 g, 10 mmol) in a mixture of paraformaldehyde (0.33 g, 11 mmol) and acetyl chloride (0.78 mL, 11 mmol). Stir the mixture at 50°C for 4 hours. The resulting N-chloromethyl intermediate is used directly in the next step after removal of excess reagents under vacuum.
-
Step 2: Acylation: Dissolve the crude N-chloromethyl intermediate in anhydrous acetonitrile (20 mL). Add silver acetate (1.84 g, 11 mmol) and stir the mixture in the dark at room temperature for 12 hours.
-
Work-up: Filter the reaction mixture to remove silver chloride. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
-
Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram 2: Chemical Derivatization of this compound
Caption: Synthetic routes for the derivatization of the parent compound.
In Vitro Evaluation Protocols
Aqueous Solubility Determination
Protocol 4.1.1: Shake-Flask Method
-
Sample Preparation: Add an excess amount of the test compound (parent or derivative) to a vial containing a known volume of phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
In Vitro Permeability Assays
These assays predict the intestinal absorption of a drug candidate.
Protocol 4.2.1: Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of tight junctions.
-
Assay Initiation: Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Apical to Basolateral (A-B) Permeability: Add the test compound to the apical (donor) chamber. At predetermined time points, collect samples from the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber. This helps to determine if the compound is a substrate for efflux transporters like P-glycoprotein.
-
Sample Analysis: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active efflux.
In Vivo Pharmacokinetic Evaluation
Protocol 5.1.1: Oral Bioavailability Study in Rats
This study determines the extent and rate of absorption of the derivatives compared to the parent compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Use male Sprague-Dawley rats (250-300 g) with cannulated jugular veins for serial blood sampling.
-
Dosing:
-
Intravenous (IV) Group: Administer the parent compound (dissolved in a suitable vehicle) as a bolus IV dose to determine its clearance and volume of distribution.
-
Oral (PO) Groups: Administer the parent compound and each derivative orally via gavage.
-
-
Blood Sampling: Collect blood samples at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Determine the plasma concentrations of the parent drug (and the prodrug, if applicable) using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and oral bioavailability (F%).
Data Comparison:
| Compound | Aqueous Solubility (µg/mL) | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Oral Bioavailability (F%) in Rats |
| Parent Compound | To be determined | To be determined | To be determined |
| N-Mannich Base | Expected Increase | To be determined | To be determined |
| N-Hydroxymethyl | Expected Increase | To be determined | To be determined |
| N-Acyloxyalkyl | To be determined | Expected Increase | To be determined |
Conclusion
The derivatization of this compound through scientifically-grounded prodrug strategies presents a viable pathway to overcome its inherent bioavailability limitations. The protocols detailed in these application notes provide a systematic approach for the synthesis, in vitro screening, and in vivo evaluation of novel derivatives. By correlating the structural modifications with their pharmacokinetic outcomes, researchers can rationally design and select lead candidates with improved therapeutic potential for further development.
References
- 1. labsolu.ca [labsolu.ca]
- 2. EP1435964B1 - Novel prodrugs of n-h bond-containing compounds and methods of making thereof - Google Patents [patents.google.com]
- 3. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Prodrugs of Amides, Imides and Other NH-acidic Compounds | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 4-phenyl-1,3-dihydro-2H-imidazol-2-one
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4-phenyl-1,3-dihydro-2H-imidazol-2-one. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to address common challenges in handling this poorly soluble compound.
Introduction: Understanding the Solubility Profile
This compound, a heterocyclic compound with a phenyl substituent, often presents significant solubility challenges due to its rigid, planar structure and potential for strong intermolecular interactions in its crystal lattice. Its chemical structure suggests it is a weakly basic compound, implying that its aqueous solubility will be pH-dependent. However, the presence of the hydrophobic phenyl group can limit its solubility even under optimal pH conditions.
This guide will walk you through a systematic approach to effectively solubilize this compound for your in vitro and in vivo experimental needs.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in common laboratory solvents. Where should I start?
A1: Due to its chemical structure, this compound is expected to have low solubility in aqueous buffers and non-polar organic solvents. The recommended starting point for creating a stock solution is to use a polar aprotic solvent.
-
Recommended Solvents: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds. N,N-Dimethylformamide (DMF) can be an alternative.
-
Initial Testing: Begin by attempting to dissolve a small, accurately weighed amount of the compound in a precise volume of DMSO to determine an approximate solubility limit.
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my biological assay. How can I prevent this?
A2: This phenomenon, often called "crashing out," is common when a compound is highly soluble in a concentrated organic stock but has low solubility in the final aqueous medium. Here are several strategies to mitigate this:
-
Slower Addition and Vigorous Mixing: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that trigger precipitation.[1]
-
Pre-warming the Aqueous Buffer: Warming your aqueous buffer (e.g., to 37°C for cell-based assays) can sometimes help maintain the compound in solution upon dilution.[1]
-
Lowering the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of the compound in your assay.
-
Increasing the Co-solvent Percentage: If your experimental system allows, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) may help maintain solubility. However, be mindful of potential solvent toxicity in your assay.
-
Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, in your aqueous buffer can help to stabilize the compound and prevent precipitation.[1]
Q3: How does pH affect the solubility of this compound?
A3: The imidazole moiety in the compound's structure contains basic nitrogen atoms. Therefore, the aqueous solubility of this compound is expected to be pH-dependent.
-
Acidic pH: In acidic conditions, the imidazole ring can become protonated, forming a more soluble salt. Therefore, solubility is generally higher at a lower pH.
-
Neutral to Basic pH: As the pH increases towards neutral and basic conditions, the compound will be predominantly in its less soluble, unionized form.
A pH-solubility profile is essential to determine the optimal pH range for your experiments. A general representation of this relationship is shown below.
Caption: Predicted pH-solubility trend for this compound.
Q4: Can I use heating to dissolve the compound?
A4: Gentle heating can be used as a last resort to aid dissolution, but it must be done with caution.
-
Procedure: Use a water bath to gently warm the solvent while stirring or sonicating. Do not exceed 40-50°C.
-
Caution: Overheating can lead to compound degradation. Always check the thermal stability of your compound if possible. After dissolving with heat, allow the solution to cool to room temperature to ensure it remains in solution, as it may have formed a supersaturated solution that can precipitate upon cooling.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Compound will not dissolve in DMSO. | 1. Insufficient solvent volume. 2. Compound has very low intrinsic solubility. 3. Presence of insoluble impurities. | 1. Gradually add more DMSO while vortexing or sonicating. 2. Gently warm the solution in a water bath (not exceeding 40-50°C). 3. If it remains insoluble, the compound may have very limited solubility even in DMSO. Consider alternative polar aprotic solvents like DMF. |
| Precipitation in stock solution upon storage. | 1. Stock solution is supersaturated. 2. Temperature fluctuations during storage. 3. Absorption of water into DMSO stock. | 1. Gently warm and vortex the stock solution to redissolve the precipitate before use. 2. Store stock solutions at a constant temperature (room temperature is often suitable for DMSO stocks). 3. Use anhydrous DMSO and store with desiccant to prevent water absorption. Prepare fresh stock solutions regularly. |
| Inconsistent results in biological assays. | 1. Partial precipitation of the compound in the assay medium. 2. Degradation of the compound in the assay buffer. | 1. Visually inspect your assay plates for any signs of precipitation. 2. Re-evaluate your dilution method using the steps outlined in FAQ Q2. 3. Assess the stability of the compound in your assay buffer over the time course of your experiment. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound (MW: 160.17 g/mol ).
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Accurately weigh 1.60 mg of this compound.
-
Transfer the weighed compound to a clean, dry vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at room temperature, protected from light and moisture.
Protocol 2: Determining a pH-Solubility Profile
This protocol provides a general method for assessing the pH-dependent solubility of a weakly basic compound.
Materials:
-
This compound
-
A series of aqueous buffers with pH values ranging from 2.0 to 10.0 (e.g., citrate, phosphate, borate buffers).
-
HPLC or UV-Vis spectrophotometer for concentration analysis.
-
Shaker or rotator.
-
Centrifuge.
Procedure:
-
Add an excess amount of the compound to a known volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV with a standard curve).
-
Plot the measured solubility (in µg/mL or µM) against the pH of the buffer to generate the pH-solubility profile.
Caption: A simplified workflow for preparing a stock solution.
Advanced Solubilization Strategies
If standard methods using co-solvents and pH adjustment are insufficient, more advanced formulation strategies may be necessary, particularly for in vivo studies.
| Technique | Mechanism of Action | Considerations |
| Co-crystals | Formation of a crystalline structure with a co-former, which can alter the crystal lattice energy and improve dissolution. | Requires screening for suitable co-formers and characterization of the resulting solid form. |
| Amorphous Solid Dispersions | The drug is dispersed in an amorphous state within a polymer matrix, which enhances its apparent solubility and dissolution rate.[2] | The amorphous form is thermodynamically unstable and can recrystallize over time. Polymer selection and drug loading are critical factors.[2] |
| Lipid-Based Formulations | The compound is dissolved in a lipid-based vehicle, such as a self-emulsifying drug delivery system (SEDDS), which forms a fine emulsion in the gastrointestinal tract, facilitating absorption. | Requires careful selection of lipids, surfactants, and co-solvents to ensure stability and effective emulsification. |
| Nanosuspensions | The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution velocity. | Requires specialized equipment for particle size reduction and stabilization to prevent particle aggregation. |
References
stability of 4-phenyl-1,3-dihydro-2H-imidazol-2-one under experimental conditions
Welcome to the technical support center for 4-phenyl-1,3-dihydro-2H-imidazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. While specific, comprehensive stability data for this compound is not extensively published, this document synthesizes information from related structures and established principles of drug degradation to offer a robust framework for your experimental design and interpretation.
General Stability Profile of this compound
Based on the chemistry of the imidazole core and related compounds, this compound is predicted to be susceptible to degradation under several experimental conditions. The imidazole moiety, in particular, can be sensitive to oxidation and photodegradation[1][2]. The stability of similar imidazolone derivatives has been shown to be influenced by pH[3]. Therefore, a thorough understanding of these potential liabilities is crucial for obtaining reliable and reproducible experimental results.
This guide will walk you through how to identify and troubleshoot stability issues, and how to perform forced degradation studies to understand the degradation pathways of this compound in your specific experimental matrix.
Troubleshooting Guide: Addressing Common Stability Issues
This section is formatted as a series of questions and answers to directly address common problems you may encounter during your research.
Question 1: I'm observing a decrease in the concentration of this compound in my aqueous solution over time, even when stored at room temperature. What could be the cause?
Answer:
This is a common observation and can be attributed to several factors. The most likely culprits are hydrolysis and/or oxidation.
-
pH-Dependent Hydrolysis: The stability of imidazolone-containing compounds can be pH-dependent. While some derivatives exhibit good stability at neutral pH, they can be susceptible to hydrolysis under strongly acidic or basic conditions[3][4].
-
Troubleshooting Steps:
-
Measure the pH of your solution. Unbuffered aqueous solutions can have a pH that drifts over time, especially if exposed to air (CO2 absorption can lower the pH).
-
If your experimental conditions allow, buffer your solution to a pH between 4 and 7.5, as this is often a range of higher stability for related compounds[3][4].
-
Perform a preliminary pH stability screen by incubating your compound in buffers of varying pH (e.g., pH 2, 4, 7, 9, 12) and analyzing the concentration over time.
-
-
-
Oxidation: The imidazole ring is known to be susceptible to oxidation[1][2]. This can be initiated by dissolved oxygen, trace metal ions, or exposure to oxidizing agents.
-
Troubleshooting Steps:
-
If possible, degas your solvents before preparing your solution to remove dissolved oxygen.
-
Consider working under an inert atmosphere (e.g., nitrogen or argon).
-
If your solution contains components that could generate reactive oxygen species (e.g., certain metal ions), consider adding a chelating agent like EDTA to sequester them.
-
-
Question 2: My analytical results (e.g., by HPLC) show the appearance of new, unknown peaks over the course of my experiment. How can I identify these as potential degradation products?
Answer:
The appearance of new peaks is a strong indicator of degradation. To confirm that these are related to your compound of interest and to begin to identify them, you should perform a forced degradation study. This involves intentionally exposing your compound to harsh conditions to accelerate the formation of degradation products[5][6].
-
Rationale for Forced Degradation:
-
It helps to identify the likely degradation products that might form under normal storage or experimental conditions.
-
It is essential for developing a "stability-indicating" analytical method, which is a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients[5][7].
-
-
Recommended Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 40-60 °C.
-
Base Hydrolysis: 0.1 M NaOH at 40-60 °C.
-
Oxidation: 3% H2O2 at room temperature.
-
Thermal Degradation: Store the solid compound and a solution at 60-80 °C.
-
Photodegradation: Expose the solid compound and a solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines[8].
-
By analyzing the samples from these stress conditions, you can create a profile of potential degradation products. The peaks that appear in your experimental samples can then be compared to those generated in the forced degradation study.
Question 3: I am trying to develop an HPLC method to monitor the stability of this compound, but I'm getting poor peak shape (tailing). What can I do to improve it?
Answer:
Poor peak shape, particularly tailing, for imidazole-containing compounds in reverse-phase HPLC is often due to secondary interactions between the basic nitrogen atoms in the imidazole ring and residual silanol groups on the silica-based column packing[6].
-
Troubleshooting HPLC Peak Shape:
-
Lower the Mobile Phase pH: Adjust the pH of your aqueous mobile phase to between 2.5 and 3.5 using an acid like formic acid or phosphoric acid. At this low pH, the residual silanols will be protonated and less likely to interact with your compound.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups. If you are using an older column, switching to a newer one may resolve the issue.
-
Consider a Different Stationary Phase: If pH adjustment doesn't solve the problem, you might need to try a different column chemistry. A column with a different stationary phase (e.g., a phenyl or embedded polar group column) may offer different selectivity and improved peak shape.
-
Optimize Organic Modifier and Gradient: Ensure that your choice of organic solvent (e.g., acetonitrile or methanol) and your gradient profile are optimized for your compound.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study. It is recommended to analyze samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the progression of degradation.
Materials:
-
This compound
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2, 30%)
-
HPLC or LC-MS system
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate at 60 °C.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate at 60 °C.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H2O2 to achieve a final concentration of 3% H2O2.
-
Incubate at room temperature, protected from light.
-
At each time point, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Solid State: Place a small amount of the solid compound in a vial and heat in an oven at 80 °C. At each time point, dissolve a portion of the solid in a suitable solvent for analysis.
-
Solution State: Incubate a solution of the compound (e.g., in water or a relevant buffer) at 60 °C.
-
-
Photodegradation:
-
Expose both the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
Protocol 2: Developing a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method that can separate the parent compound from all potential degradation products generated during the forced degradation study.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to screen for all potential degradants.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detector, scan from 200-400 nm to determine the optimal wavelength for detection of the parent and degradation products.
Method Development Workflow:
-
Analyze Stressed Samples: Inject the samples from the forced degradation study using the starting HPLC conditions.
-
Evaluate Resolution: Check for co-elution of the parent peak with any degradation product peaks. The goal is to have baseline resolution between all peaks of interest.
-
Optimize Gradient: Adjust the gradient slope and duration to improve the separation of closely eluting peaks.
-
Modify Mobile Phase: If resolution is still not adequate, consider changing the organic modifier (e.g., to methanol) or the pH of the aqueous phase.
-
Validate the Method: Once a suitable separation is achieved, the method should be validated according to relevant guidelines (e.g., ICH Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Based on the potential for thermal and photodegradation, it is recommended to store the solid compound in a well-sealed, light-resistant container at controlled room temperature or refrigerated (2-8 °C).
Q2: How should I prepare solutions of this compound for my experiments to ensure stability?
A2: It is best to prepare solutions fresh for each experiment. If solutions need to be stored, they should be kept in a tightly sealed, light-resistant container, refrigerated, and for the shortest time possible. If your experiment is sensitive to oxidation, consider preparing and storing solutions under an inert atmosphere.
Q3: Are there any known incompatible excipients or reagents I should avoid when working with this compound?
A3: Avoid strong oxidizing agents, strong acids, and strong bases unless they are a required part of your experimental design. Be mindful that some excipients can contain reactive impurities (e.g., peroxides in polymers) that could degrade your compound over time.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation products have not been reported in the literature found, based on the chemistry of the imidazole ring, the following pathways are plausible:
-
Oxidation: Oxidation of the imidazole ring could lead to the formation of various oxidized species, potentially including ring-opened products.
-
Photodegradation: UV light can induce photochemical reactions in the imidazole and phenyl rings, leading to a variety of degradation products.
-
Hydrolysis: Under harsh acidic or basic conditions, the amide-like bond in the imidazol-2-one ring could potentially be hydrolyzed, leading to ring opening.
Q5: What analytical techniques are best for identifying unknown degradation products?
A5: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the most powerful tool for this purpose. LC-MS provides the retention time of the degradation product from the HPLC separation and its mass-to-charge ratio from the mass spectrometer, which is critical for structural elucidation. For definitive structure confirmation, preparative HPLC can be used to isolate the degradation product, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy[1][9].
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Predicted degradation pathways.
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 6. benchchem.com [benchchem.com]
- 7. usp.org [usp.org]
- 8. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Crystallization of 4-Phenyl-1,3-dihydro-2H-imidazol-2-one
Welcome to the dedicated technical support center for the crystallization of 4-phenyl-1,3-dihydro-2H-imidazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Introduction to Crystallization of this compound
This compound is a heterocyclic compound with significant interest in medicinal chemistry. Achieving a high degree of purity is paramount for its use in research and pharmaceutical development, and crystallization is a critical final step in its synthesis. However, like many organic molecules, its crystallization can present challenges. This guide provides a structured approach to troubleshoot and optimize the crystallization process, ensuring high yield and purity.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format, providing both theoretical explanations and practical solutions.
Q1: My this compound fails to crystallize from solution, even after cooling. What are the likely causes and how can I induce crystallization?
A1: Failure to crystallize is typically due to either the solution not being sufficiently supersaturated or the presence of kinetic barriers to nucleation.
Underlying Causes:
-
Insufficient Supersaturation: The concentration of the compound in the solvent at the cooling temperature is below its saturation point. This can happen if too much solvent was used initially.
-
High Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Presence of Solubilizing Impurities: Certain impurities can increase the solubility of the target compound, preventing it from reaching the necessary supersaturation for crystallization.
-
Kinetic Barriers: The formation of the initial crystal nuclei (nucleation) is a thermodynamically activated process. Even in a supersaturated solution, nucleation may be slow to initiate.
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass surface provide nucleation sites, lowering the activation energy for crystal formation.
-
Seeding: Introduce a tiny crystal of pure this compound (a seed crystal) into the supersaturated solution. The seed crystal acts as a template for further crystal growth.
-
Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the compound. This can be done by gentle heating or by passing a stream of inert gas (like nitrogen) over the solution's surface.
-
Lower the Temperature: If not already done, cool the solution in an ice bath or even a freezer to further decrease the solubility of the compound.
-
Anti-Solvent Addition: If the compound is highly soluble in the chosen solvent, an "anti-solvent" can be added dropwise. An anti-solvent is a solvent in which the compound is insoluble but is miscible with the crystallization solvent. For this compound, if dissolved in a polar solvent like ethanol, a non-polar solvent like hexane could be a suitable anti-solvent. Add the anti-solvent slowly until the solution becomes slightly turbid, then allow it to stand.
Q2: Upon cooling, my compound separates as an oil instead of crystals. What is "oiling out" and how can I prevent it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This is a common problem in crystallization.
Underlying Causes:
-
High Supersaturation: If the solution is too concentrated, the compound may come out of solution so rapidly that it doesn't have time to form an ordered crystal lattice.
-
Melting Point Depression: The melting point of the compound is lowered by the solvent to a temperature below that at which it is separating from the solution.
-
Impurities: Impurities can disrupt the crystallization process and promote the formation of an oil. Some impurities can act as "eutectic melting point depressants."
-
Rapid Cooling: Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring oiling out over crystallization.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional solvent to reduce the supersaturation level. Then, allow the solution to cool much more slowly.
-
Slower Cooling: Insulate the crystallization flask (e.g., by wrapping it in glass wool or placing it in a Dewar flask) to slow down the cooling rate. This allows more time for proper crystal nucleation and growth.
-
Change Solvent: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. A solvent with a lower boiling point might be beneficial.
-
Purify the Crude Material: If impurities are suspected, consider purifying the crude this compound by another method, such as column chromatography, before attempting crystallization.
Q3: I've managed to get crystals, but the yield is very low. How can I improve the recovery of my product?
A3: A low yield indicates that a significant amount of the compound has remained dissolved in the mother liquor.
Underlying Causes:
-
Using Too Much Solvent: This is the most common reason for low yield. The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.
-
Premature Filtration: Filtering the crystals before crystallization is complete will result in a loss of product.
-
High Solubility at Low Temperatures: Even at low temperatures, the compound may have some residual solubility in the chosen solvent.
Troubleshooting Steps:
-
Optimize Solvent Volume: In your next attempt, use a smaller volume of hot solvent. Add the solvent in small portions to the heated compound until it just dissolves.
-
Recover from Mother Liquor: If the mother liquor (the solution remaining after filtration) has been saved, you can try to recover more product by evaporating some of the solvent and cooling again to induce a second crop of crystals. Note that this second crop may be less pure than the first.
-
Ensure Complete Crystallization: Allow sufficient time for crystallization to occur. Cooling in an ice bath for at least 30-60 minutes is generally recommended.
-
Solvent Selection: Choose a solvent in which the compound has very low solubility at low temperatures. A solvent pair (a "good" solvent and a "poor" solvent) can sometimes provide better results than a single solvent.
Q4: The crystals I obtained are very small, like a fine powder, or are clumped together. How can I grow larger, more well-defined crystals?
A4: The formation of small or aggregated crystals is usually a result of a very high rate of nucleation compared to the rate of crystal growth.
Underlying Causes:
-
Rapid Cooling: As with oiling out, rapid cooling leads to a sudden increase in supersaturation, causing many small crystals to form at once.
-
High Concentration: A highly concentrated solution can also lead to rapid nucleation.
-
Agitation: Stirring or agitating the solution during the initial stages of crystallization can induce the formation of many nuclei.
Troubleshooting Steps:
-
Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.
-
Use a Slightly More Dilute Solution: Adding a little extra solvent can slow down the crystallization process and favor the growth of larger crystals.
-
Avoid Agitation: Once the compound is dissolved, do not stir or disturb the solution as it cools.
-
Vapor Diffusion: For growing high-quality single crystals (e.g., for X-ray crystallography), the vapor diffusion method is often effective. Dissolve the compound in a small amount of a relatively volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and promoting slow crystal growth.
Experimental Protocols and Data
Solvent Selection for Crystallization
The choice of solvent is the most critical parameter in crystallization. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. Based on literature for structurally similar compounds and general principles of solubility ("like dissolves like"), the following solvents are good starting points for screening.
Table 1: Recommended Solvents for Screening for Crystallization of this compound
| Solvent Class | Recommended Solvents | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | The imidazole ring and the amide-like functionality suggest good solubility in polar protic solvents. Ethanol and methanol are commonly used for recrystallizing similar heterocyclic compounds.[1] |
| Ketones | Acetone | A polar aprotic solvent that can be effective for moderately polar compounds. |
| Esters | Ethyl Acetate | A solvent of intermediate polarity that can provide a good balance of solubility. |
| Aromatic | Toluene | A non-polar solvent that may be useful as an anti-solvent or for compounds with significant aromatic character. |
| Solvent Mixtures | Ethanol/Water, DMF/Ethanol, Ether/Ethanol | The addition of a miscible anti-solvent (like water to ethanol) can be a powerful technique to induce crystallization and improve yield.[2][3] |
Protocol for Solvent Screening:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each test tube, add a different solvent from Table 1 dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate volume of solvent required. A good candidate for a single-solvent recrystallization will require a relatively large volume of solvent at room temperature.
-
For solvents in which the compound is sparingly soluble at room temperature, heat the test tube in a warm water bath and continue adding the solvent dropwise until the solid dissolves completely.
-
Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe which solvents yield a good quantity of well-formed crystals.
General Recrystallization Protocol (Single Solvent)
This protocol provides a general procedure for the recrystallization of this compound from a single solvent, such as ethanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Decoloration (Optional): If the hot solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent the compound from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask and allow the clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualizing the Crystallization Workflow
The following diagram illustrates the general workflow for troubleshooting the crystallization of this compound.
Caption: A flowchart for troubleshooting common crystallization issues.
Impact of Impurities and Polymorphism
Potential Impurities
The most common synthesis of this compound involves the reaction of 2-aminoacetophenone hydrochloride with urea.[4] Potential impurities that could affect crystallization include:
-
Unreacted Starting Materials: Residual 2-aminoacetophenone or urea.
-
Side-Reaction Products: Products from self-condensation of 2-aminoacetophenone or other unintended reactions.
-
Solvents from Previous Steps: Residual solvents from the reaction mixture can alter the solubility profile during crystallization.
These impurities can inhibit crystal growth, promote oiling out, or be incorporated into the crystal lattice, reducing the purity of the final product.
Polymorphism
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, such as solubility, melting point, and stability. While there is no specific literature confirming the polymorphism of this compound, it is a known phenomenon for related imidazole derivatives.[5][6]
Implications for Crystallization:
-
Inconsistent Results: Different crystallization conditions (solvent, cooling rate, temperature) could potentially lead to the formation of different polymorphs, resulting in variability in crystal habit and physical properties.
-
Metastable Forms: It is possible to isolate a metastable polymorph that may convert to a more stable form over time.
If you observe different crystal shapes or melting points under different crystallization conditions, it is advisable to characterize the solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy to investigate for potential polymorphism.
References
- 1. One-pot Synthesis of Novel 2-pyrazolo-3-phenyl-1,3-thiazolidine-4-ones Using DSDABCOC as an Effective Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Phenyl-1,3-dihydro-imidazol-2-one synthesis - chemicalbook [chemicalbook.com]
- 5. Polymorphic structures of 3-phenyl-1H-1,3-benzodiazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Phenyl-1,3-dihydro-2H-imidazol-2-one
Welcome to the technical support center for the synthesis of 4-phenyl-1,3-dihydro-2H-imidazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments and optimize your results.
I. Reaction Overview and Key Challenges
The most common and direct route to this compound is the condensation reaction between 2-aminoacetophenone (or its hydrochloride salt) and urea. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact the yield and purity of the desired product. The primary challenges stem from three main sources:
-
Thermal decomposition of urea: At elevated temperatures, urea can self-condense to form impurities such as biuret, triuret, and cyanuric acid.
-
Self-condensation of 2-aminoacetophenone: As a ketone with enolizable protons, 2-aminoacetophenone can undergo self-condensation, particularly under basic conditions, leading to complex nitrogen-containing heterocyclic byproducts.
-
Incomplete cyclization: The reaction proceeds through an N-(2-oxo-2-phenylethyl)urea (phenacylurea) intermediate. Incomplete or slow cyclization can result in the accumulation of this intermediate in the final product.
This guide will address each of these challenges in detail, providing you with the knowledge to identify, mitigate, and resolve these common issues.
II. Troubleshooting Guide & FAQs
Q1: My reaction yielded a complex mixture of products with a low yield of the desired this compound. What are the likely side reactions?
A1: A low yield of the target compound accompanied by a complex product mixture is a common issue. The primary culprits are side reactions involving your starting materials. Here's a breakdown of the most probable side reactions:
-
Urea Decomposition: If the reaction temperature exceeds 160°C, urea can decompose into ammonia and isocyanic acid. The isocyanic acid can then react with unreacted urea to form biuret, which can further react to form triuret and cyanuric acid. These are highly polar compounds that can complicate purification.
-
2-Aminoacetophenone Self-Condensation: 2-Aminoacetophenone can undergo a self-aldol condensation reaction. This involves the enolate of one molecule attacking the carbonyl group of another, leading to a β-hydroxy ketone intermediate which can then dehydrate and potentially cyclize to form complex nitrogen-containing heterocyclic structures. The exact nature of these byproducts can vary depending on the reaction conditions.
-
Incomplete Cyclization: The initial reaction between 2-aminoacetophenone and urea forms N-(2-oxo-2-phenylethyl)urea (phenacylurea). This intermediate must then undergo an intramolecular cyclization with the elimination of water to form the desired imidazol-2-one. If the reaction conditions (e.g., temperature, time, catalyst) are not optimal, this cyclization may be incomplete, leaving a significant amount of the phenacylurea intermediate in your product mixture.
To diagnose the specific issue, it is recommended to analyze your crude product by TLC, LC-MS, and NMR to identify the major impurities and compare their spectral data with those of the starting materials and known byproducts.
Q2: I have a significant amount of a polar, high-melting point solid that is insoluble in most organic solvents. What could it be?
A2: This is a classic sign of byproducts from the thermal decomposition of urea. When heated above its melting point (around 133°C), urea can form biuret, triuret, and cyanuric acid through a series of condensation reactions.[1][2] These compounds are characterized by their high melting points and low solubility in common organic solvents due to extensive hydrogen bonding.
Troubleshooting Steps:
-
Temperature Control: Carefully control your reaction temperature. It is advisable to keep the temperature below 160°C to minimize urea decomposition. Using a high-boiling point solvent with good temperature control can be beneficial.
-
Reaction Time: Prolonged reaction times at high temperatures can exacerbate urea decomposition. Monitor the reaction progress by TLC and aim to stop the reaction once the starting materials are consumed.
-
Purification: These highly polar byproducts can often be removed by washing the crude product with hot water, in which they have some solubility, while the desired product is less soluble.
Q3: My NMR spectrum shows signals that are consistent with an open-chain intermediate. How can I promote complete cyclization?
A3: The presence of the N-(2-oxo-2-phenylethyl)urea intermediate indicates that the final cyclization step is sluggish. This can be due to several factors:
-
Insufficient Temperature or Reaction Time: The intramolecular cyclization is an equilibrium process and often requires sufficient thermal energy and time to proceed to completion.
-
pH of the Reaction Medium: The cyclization can be influenced by the pH. While strongly acidic or basic conditions can promote other side reactions, mildly acidic or basic conditions can catalyze the cyclization. For instance, in related syntheses using thiourea, acidic conditions favor the formation of the desired diazole ring system.[3]
Troubleshooting Steps:
-
Optimize Reaction Conditions: If you are running the reaction at a lower temperature, consider gradually increasing it while monitoring for the disappearance of the intermediate by TLC. You can also try extending the reaction time.
-
Catalyst: The addition of a catalytic amount of a mild acid, such as p-toluenesulfonic acid (PTSA), can promote the dehydrative cyclization. However, care must be taken as strong acids can lead to other side reactions.
-
Solvent: The choice of solvent can influence the rate of cyclization. A polar, high-boiling point solvent like ethylene glycol or dimethylformamide (DMF) can be effective.
Q4: I suspect I have a byproduct from the self-condensation of 2-aminoacetophenone. What would its structure be and how can I avoid it?
A4: The self-condensation of 2-aminoacetophenone would likely proceed via an aldol-type reaction, where the enolate of one molecule attacks the carbonyl of another. This would be followed by dehydration and potentially further cyclization. The resulting structures can be complex, but would generally be higher molecular weight compounds containing multiple phenyl and amino functionalities. This side reaction is typically promoted by basic conditions.[4]
Troubleshooting Steps:
-
pH Control: Avoid strongly basic conditions. If you are using a base to deprotonate the hydrochloride salt of 2-aminoacetophenone, use a stoichiometric amount of a mild base and add it slowly at a low temperature.
-
Order of Addition: Adding the 2-aminoacetophenone slowly to a pre-heated solution of urea can help to ensure that it reacts with the urea before it has a chance to self-condense.
-
Purification: These byproducts are typically less polar than the desired product and can often be separated by column chromatography or careful recrystallization.
III. Optimized Experimental Protocol
This protocol is designed to minimize the formation of the side products discussed above.
Materials:
-
2-Aminoacetophenone hydrochloride
-
Urea
-
Ethylene glycol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (10% w/v)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminoacetophenone hydrochloride (1 equivalent) and urea (3-5 equivalents).
-
Solvent Addition: Add ethylene glycol as the solvent (approximately 5-10 mL per gram of 2-aminoacetophenone hydrochloride).
-
Heating: Heat the reaction mixture to 120-130°C with stirring. It is crucial to maintain the temperature below 160°C to minimize urea decomposition.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing cold water.
-
A precipitate will form. Stir the suspension for 30 minutes.
-
Acidify the suspension with concentrated hydrochloric acid to pH ~2 to dissolve any basic impurities.
-
Filter the solid and wash it with water until the washings are neutral.
-
Resuspend the solid in water and add 10% sodium hydroxide solution dropwise until the pH is ~8-9 to neutralize any remaining acid and precipitate the product.
-
-
Purification:
-
Filter the crude product and wash it thoroughly with water.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to obtain pure this compound.
-
IV. Visualization of Reaction Pathways
To better understand the relationship between the desired reaction and the potential side reactions, the following diagrams illustrate the key chemical transformations.
Caption: Main reaction pathway and major side reactions.
V. Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Reactant Ratio | 1:3 to 1:5 (2-Aminoacetophenone : Urea) | An excess of urea is used to drive the reaction towards the product and compensate for any thermal decomposition. |
| Reaction Temperature | 120 - 130°C | This temperature range is generally sufficient to promote cyclization without causing significant thermal decomposition of urea. |
| Reaction Time | 2 - 4 hours | Adequate time for the reaction to go to completion. Monitor by TLC to avoid prolonged heating. |
| pH for Work-up | Acidic wash (pH ~2), then basic precipitation (pH ~8-9) | The acidic wash helps to remove basic impurities, while the final basic precipitation ensures the product is in its free base form. |
| Recrystallization Solvent | Ethanol or Ethanol/Water | These solvents provide good solubility for the product at elevated temperatures and lower solubility at room temperature, allowing for effective purification. |
VI. References
-
Schaber, P. M., et al. (2004). Thermal decomposition of urea in an open reaction vessel. Thermochimica Acta, 424(1-2), 131-142.
-
Kniess, T., et al. (2019). Thermodynamics and reaction mechanism of urea decomposition. Physical Chemistry Chemical Physics, 21(30), 16671-16683.
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Behmaram, B., et al. (2017). Synthesis of Some Derivatives of 4-phenyl-1,3-dihydro-2H-imidazole-2-thion Using Ionic Liquid as Catalyst and Evaluation of Their Antimicrobial Activity. International Journal of Chemistry, 9(2), 45.
-
Katritzky, A. R., et al. (2010). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Elsevier.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer Science & Business Media.
-
Organic Syntheses. (n.d.). Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Phenyl-1,3-dihydro-imidazol-2-one synthesis. Retrieved from --INVALID-LINK--
References
Technical Support Center: Optimizing Reaction Conditions for 4-Phenyl-1,3-dihydro-2H-imidazol-2-one Derivatives
Welcome to the technical support center for the synthesis and optimization of 4-phenyl-1,3-dihydro-2H-imidazol-2-one derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Imidazol-2-ones are prevalent structural motifs in a wide array of biologically active compounds and pharmaceutical agents.[1][2]
This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot effectively and optimize conditions for your specific substrates. We will focus on the common and robust cyclocondensation reaction, which forms the core of most synthetic approaches to this scaffold.
General Synthetic Workflow
The most prevalent method for synthesizing the this compound core involves the cyclocondensation of an α-haloketone (like phenacyl bromide) with urea, or the reaction of an α-aminoketone with a carbonylating agent. The general process is outlined below.
References
Technical Support Center: Characterization of 4-Phenyl-1,3-dihydro-2H-imidazol-2-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-phenyl-1,3-dihydro-2H-imidazol-2-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and nuanced challenges encountered during the analytical characterization of this molecule. We provide field-proven insights, troubleshooting workflows, and detailed protocols to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of this compound?
The characterization of this compound can be complicated by several factors. Key challenges include potential tautomerism between the keto and enol forms, the possibility of polymorphism in the solid state which can affect physical properties like solubility and melting point[1][2][3], and its limited solubility in common organic solvents used for NMR. Furthermore, impurities arising from the synthesis, such as starting materials or side-products, can complicate spectral interpretation.
Q2: What is the expected solubility profile for this compound?
This compound is expected to have poor solubility in non-polar solvents and moderate solubility in polar aprotic solvents like DMSO and DMF. For NMR spectroscopy, deuterated DMSO (DMSO-d₆) is often the solvent of choice, as it can effectively solvate the molecule and allows for the observation of exchangeable N-H protons.
Q3: Can tautomerism affect NMR analysis?
Yes. The imidazol-2-one ring can exhibit keto-enol tautomerism. While the keto form is generally predominant, the presence of a minor enol tautomer or an intermediate rate of exchange between forms can lead to broadened peaks in both ¹H and ¹³C NMR spectra, particularly for the protons and carbons within the heterocyclic ring. Variable temperature (VT) NMR studies can be instrumental in resolving these issues.
Q4: Is this compound prone to degradation? How should it be stored?
While generally stable, compounds with an imidazolone core can be susceptible to hydrolysis under strong acidic or basic conditions. For long-term storage, it is recommended to keep the solid compound in a cool, dry, and dark environment. The thione analogue is typically stored under refrigerated conditions[4].
Q5: What is polymorphism and why is it a concern for this molecule?
Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, including melting point, solubility, and bioavailability. For a pharmaceutical compound, failing to identify and control polymorphism can have significant consequences for drug development and regulatory approval. Studies on similar structures like 3-phenyl-1H-1,3-benzodiazol-2(3H)-one have shown that different polymorphs can arise from minor changes in crystallization conditions, affecting intermolecular interactions like hydrogen bonding and π–π stacking[1][3].
Troubleshooting Guide: Analytical Characterization
This section addresses specific issues you may encounter during routine analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Broad ¹H NMR peaks for imidazole ring protons (NH and CH). | 1. Keto-enol tautomerism on the NMR timescale.2. Moderate exchange rate of N-H protons with trace water in the solvent.3. Potential for restricted rotation of the phenyl ring. | 1. Perform Variable Temperature (VT) NMR: Acquire spectra at higher temperatures (e.g., 80-100 °C in DMSO-d₆) to increase the rate of exchange and sharpen peaks, or at lower temperatures to slow exchange and potentially resolve separate tautomers.2. Use high-purity, dry NMR solvent: Ensure your DMSO-d₆ is from a freshly opened ampule or has been dried over molecular sieves.3. Add a drop of D₂O: This will exchange the labile N-H protons, causing their signals to disappear, which can help confirm their assignment and simplify the spectrum. |
| Inconsistent integration of aromatic protons. | Overlapping signals from the phenyl ring and potential aromatic impurities. | 1. Run a 2D NMR experiment: A COSY spectrum will show correlations between coupled protons, helping to delineate the spin system of the phenyl group. A NOESY spectrum can confirm through-space proximity of protons, aiding in structural confirmation[5].2. Check for purity: Correlate the NMR with LC-MS data to check for impurities that may contribute to the aromatic region. |
| Unexpected chemical shifts compared to literature values for similar compounds. | 1. Different solvent used for analysis.2. Variation in sample concentration.3. Presence of different polymorphic forms in the solid state before dissolution. | 1. Standardize the solvent: Ensure you are using the same solvent as the reference data (typically DMSO-d₆ for this class of compounds)[6].2. Maintain consistent concentration: Report the concentration at which the spectrum was acquired.3. Verify solid form: If inconsistencies persist, consider analyzing the solid form by PXRD or DSC to check for polymorphism. |
Mass Spectrometry (MS)
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No molecular ion peak observed in EI-MS. | The molecule may be thermally labile or fragment readily upon electron ionization. The primary fragmentation is often the loss of a stable neutral molecule[7]. | 1. Use a soft ionization technique: Electrospray Ionization (ESI) or Chemical Ionization (CI) are much less energetic and are more likely to yield a prominent protonated molecular ion ([M+H]⁺) or other adducts.2. Optimize ESI source conditions: Lower the fragmentor voltage or cone voltage to minimize in-source fragmentation. |
| Multiple high m/z peaks observed in ESI-MS (e.g., [M+23]⁺, [M+39]⁺). | Formation of adducts with cations present in the solvent or glassware (e.g., Na⁺, K⁺). | 1. Confirm adducts: Calculate the mass difference between the observed peaks and the expected molecular ion. A difference of ~22.99 Da corresponds to [M+Na]⁺ and ~38.96 Da corresponds to [M+K]⁺.2. Modify mobile phase: Add a small amount of formic acid or ammonium acetate to the mobile phase to promote the formation of the [M+H]⁺ ion and suppress other adducts. |
| Fragment ions do not match expected pathways. | The fragmentation pathway may be complex or involve rearrangements. | 1. Perform MS/MS (Tandem Mass Spectrometry): Isolate the parent ion of interest (e.g., [M+H]⁺) and fragment it. This provides a clean fragmentation spectrum directly linked to the parent molecule, aiding in structural elucidation. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting). | 1. Secondary interactions: The basic nitrogen atoms in the imidazole ring can interact with acidic silanol groups on the silica-based column packing.2. Column overload: Injecting too much sample.3. Inappropriate mobile phase pH. | 1. Use a base-deactivated column: Modern columns (e.g., those with end-capping) are designed to minimize these interactions.2. Add a mobile phase modifier: Include a small amount of a competing base like triethylamine (TEA) (0.1%) or use a buffered mobile phase to maintain a consistent pH.3. Perform a dilution series: Inject decreasing concentrations of your sample to see if peak shape improves. |
| Multiple peaks for a pure sample. | 1. On-column degradation. 2. Tautomers separating under the chromatographic conditions. | 1. Modify mobile phase: Ensure the pH is in a range where the compound is stable (typically pH 3-7 for silica columns).2. Change temperature: Run the analysis at a higher temperature to promote rapid interconversion of tautomers, which may cause the peaks to coalesce into a single, potentially broader peak. |
Visualized Workflow: Troubleshooting Impurities
The following diagram outlines a systematic approach to identifying and characterizing unexpected impurities in a synthesized batch of this compound.
Caption: Logical workflow for identifying and characterizing impurities.
Experimental Protocols
Protocol 1: Standard ¹H NMR Characterization
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6 mL of high-purity DMSO-d₆ in a clean, dry NMR tube.
-
Spectrometer Setup: Use a 400 MHz or higher field spectrometer. Tune and shim the instrument until the peak shape of the residual solvent (DMSO) is sharp and symmetrical.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 5 seconds (to allow for full relaxation of protons, especially important for quantitative integration).
-
Number of Scans (NS): 16 or 32 scans for good signal-to-noise.
-
Spectral Width (SW): 0 to 14 ppm.
-
-
Data Processing: Apply a line broadening factor (LB) of 0.3 Hz. Phase and baseline correct the spectrum carefully.
-
Referencing: Calibrate the spectrum by setting the residual DMSO quintet to 2.50 ppm.
-
Interpretation: Integrate all peaks. The N-H protons are expected to appear as broad singlets at higher chemical shifts (>8 ppm). The aromatic protons will appear between 7-8 ppm, and the vinyl proton on the imidazole ring will likely be a singlet around 7 ppm[8].
Protocol 2: HPLC Purity Analysis
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis detector set to an appropriate wavelength (e.g., 254 nm, or determine λₘₐₓ by UV scan).
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Sample Preparation: Prepare a stock solution of the compound in a 1:1 mixture of Acetonitrile:Water at a concentration of 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.
-
Injection: Inject 10 µL of the sample.
-
Analysis: Integrate the area of all peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks.
References
- 1. Polymorphic structures of 3-phenyl-1H-1,3-benzodiazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polymorphic structures of 3-phenyl-1 H-1,3-benzo-diazol-2(3 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Phenyl-1,3-dihydro-2H-imidazole-2-thione | 6857-34-7 [sigmaaldrich.com]
- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. ccsenet.org [ccsenet.org]
Technical Support Center: Ensuring the Stability of 4-phenyl-1,3-dihydro-2H-imidazol-2-one During Storage
Welcome to the Technical Support Center for 4-phenyl-1,3-dihydro-2H-imidazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. By understanding the potential degradation pathways and implementing proper storage and handling procedures, you can ensure the integrity and reliability of your experimental results.
Understanding the Stability of this compound
This compound is a heterocyclic compound with a core imidazolone structure. The stability of this molecule is influenced by the chemical reactivity of the imidazolone ring and the attached phenyl group. While this compound is generally stable under optimal conditions, it is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis.
Hydrolysis: The amide-like bond within the 2-imidazolone ring can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. This can lead to ring-opening, forming undesired byproducts and reducing the purity of the material. Studies on related imidazole-2-ylidenes have shown that hydrolysis can lead to the formation of ring-opened products, a process influenced by the presence of water and the pH of the environment[1][2][3][4].
Oxidation: The imidazole ring is known to be susceptible to oxidation.[5] Forced degradation studies on compounds containing an imidazole moiety have demonstrated that it can be liable to base-mediated autoxidation and can also be oxidized by agents like hydrogen peroxide.[5] The presence of atmospheric oxygen, especially when combined with exposure to light or elevated temperatures, can promote the formation of oxidized impurities. Research has shown that imidazolium derivatives can be oxidized to imidazolones in the presence of copper and air.[6][7][8]
Photodegradation: Aromatic and heterocyclic compounds are often sensitive to light, particularly UV radiation. The phenyl group and the imidazolone ring in this compound can absorb light energy, leading to photochemical reactions. A forced degradation study on daclatasvir, which contains an imidazole moiety, revealed its sensitivity to photodegradation in solution when exposed to high-intensity light/UV light.[5] This can result in the formation of various degradation products, altering the compound's purity and activity. The photochemical stability of heterocyclic systems is a known area of concern in pharmaceutical development.[9][10][11][12][13]
Troubleshooting Guide: Common Storage Issues
This section addresses specific issues that you may encounter during the storage and handling of this compound.
Q1: I've noticed a change in the color of my stored this compound powder (e.g., from white to yellowish). What could be the cause?
A1: A color change is often the first visual indicator of chemical degradation. The most likely culprits are oxidation and/or photodegradation.
-
Causality: Exposure to air (oxygen) and light can initiate chemical reactions that produce colored impurities. Even at room temperature, these processes can occur slowly over time.
-
Troubleshooting Steps:
-
Review Storage Conditions: Immediately check if the compound has been stored in a tightly sealed, opaque container and protected from light.
-
Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Analytical Verification: Perform a purity analysis (e.g., using the HPLC method outlined below) to quantify the extent of degradation and identify any new impurity peaks.
-
Q2: My recent analytical results (e.g., HPLC, LC-MS) show new, unexpected peaks that were not present in the initial analysis of the compound. Why is this happening?
A2: The appearance of new peaks is a clear sign of degradation. The identity of these peaks will depend on the specific degradation pathway that has occurred.
-
Causality:
-
Hydrolysis: If the compound has been exposed to moisture or stored in a non-anhydrous solvent, hydrolysis of the imidazolone ring may have occurred.
-
Oxidation: Exposure to air, especially if not stored under an inert atmosphere, can lead to oxidized byproducts.
-
Photodegradation: If the container is not light-proof, exposure to ambient light can cause photochemical decomposition.
-
-
Troubleshooting Steps:
-
Correlate with Storage History: Review the complete storage history of the sample. Was it left on the benchtop? Was the container properly sealed? Was it exposed to high humidity?
-
Forced Degradation Study: To tentatively identify the degradation products, you can perform a forced degradation study (see Experimental Protocols section) under controlled stress conditions (acid, base, peroxide, heat, light). Comparing the retention times of the peaks from the forced degradation with your sample can provide clues about the degradation pathway.
-
LC-MS Analysis: For definitive identification of the new peaks, LC-MS analysis is recommended to determine their molecular weights and fragmentation patterns.
-
Q3: I'm observing a decrease in the potency or biological activity of my compound in my experiments compared to a freshly prepared sample. Could this be related to storage?
A3: Absolutely. A loss of potency is a direct consequence of a decrease in the purity of the active compound due to degradation.
-
Causality: As this compound degrades, its concentration decreases, leading to a diminished effect in biological assays. Furthermore, the degradation products themselves could potentially interfere with the assay.
-
Troubleshooting Steps:
-
Purity Re-assessment: Immediately re-test the purity of the stored compound using a validated analytical method like HPLC.
-
Use a Fresh Batch: If degradation is confirmed, it is crucial to use a fresh, high-purity batch of the compound for all future experiments to ensure data reliability.
-
Implement Optimal Storage: Strictly adhere to the recommended storage conditions outlined in the FAQ section and the summary table below to prevent future degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, the compound should be stored in a cool, dark, and dry place. Specifically, we recommend the following:
-
Temperature: Controlled room temperature (20°C to 25°C; 68°F to 77°F) is generally acceptable for short-term storage. For long-term storage, refrigeration (2°C to 8°C; 36°F to 46°F) is recommended. Avoid freezing the compound.
-
Light: Store in an amber or opaque vial to protect it from light.
-
Atmosphere: For optimal stability, especially for long-term storage, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use a tightly sealed container to prevent moisture ingress.
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life is highly dependent on the storage conditions. When stored under the ideal conditions described above, the compound should remain stable for several years. However, it is good laboratory practice to re-analyze the purity of the compound periodically (e.g., annually) or before use in critical experiments if it has been stored for an extended period.
Q3: Can I store this compound in solution?
A3: Storing the compound in solution is generally not recommended for long periods due to the increased risk of degradation, particularly hydrolysis and photodegradation. If you must store it in solution, use a dry, aprotic solvent, store it at a low temperature (e.g., -20°C), protect it from light, and use it as quickly as possible. Always prepare fresh solutions for your experiments whenever possible.
Q4: What solvents should I avoid when working with this compound?
A4: Avoid using protic solvents (e.g., water, methanol, ethanol) for long-term storage in solution. Also, be cautious with solvents that may contain peroxide impurities (e.g., older bottles of THF or diethyl ether), as these can promote oxidation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Short-Term Storage (< 6 months) | Long-Term Storage (> 6 months) |
| Temperature | Controlled Room Temperature (20-25°C) | Refrigerated (2-8°C) |
| Light | Protect from light (Amber vial) | Protect from light (Opaque, sealed container) |
| Atmosphere | Tightly sealed container | Inert atmosphere (Argon or Nitrogen) |
| Humidity | Low humidity environment | Desiccated environment |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Analysis
This protocol provides a starting point for developing a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products.[14][15][16][17][18]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-20 min: 45% B to 80% B
-
20-25 min: 80% B
-
25.1-30 min: Return to 45% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Dilute the stock solution to a working concentration of approximately 100 µg/mL with the same diluent.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure no system peaks interfere with the analysis.
-
Inject the prepared sample solution.
-
Analyze the resulting chromatogram for the main peak of this compound and any impurity peaks. Purity can be estimated by calculating the area percentage of the main peak relative to the total peak area.
Protocol 2: Forced Degradation Study
A forced degradation study is essential for understanding the degradation pathways and for validating that your analytical method is "stability-indicating."[19][20][21]
Procedure: Prepare separate solutions of this compound (e.g., 1 mg/mL in a suitable solvent) and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and keep at room temperature for 24 hours.
-
Oxidation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.
After the stress period, neutralize the acidic and basic samples, dilute all samples to an appropriate concentration, and analyze them using the HPLC method described above. The goal is to achieve 5-20% degradation of the main peak.
Visualization
Troubleshooting Workflow
The following diagram illustrates the logical workflow for troubleshooting potential degradation of this compound.
Caption: A flowchart for troubleshooting degradation issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Hydrolysis of Imidazole-2-ylidenes - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air [organic-chemistry.org]
- 7. corpus.ulaval.ca [corpus.ulaval.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Photomediated ring contraction of saturated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06623A [pubs.rsc.org]
- 12. Orthopalladated imidazolones and thiazolones: synthesis, photophysical properties and photochemical reactivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stability Indicating RP-HPLC Method for the Determination of Dronedarone Hydrochloride and Its Potential Process-Related Impurities in Bulk Drug and Pharmaceutical Dosage Form [scirp.org]
- 18. asianjpr.com [asianjpr.com]
- 19. benchchem.com [benchchem.com]
- 20. ajpsonline.com [ajpsonline.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Phenyl-1,3-dihydro-2H-imidazol-2-one
Welcome to the technical support guide for the purification of 4-phenyl-1,3-dihydro-2H-imidazol-2-one (CAS 6794-69-0).[1][2][3][4] This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable intermediate in high purity. The following sections provide direct answers to common issues, backed by mechanistic explanations and field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a typical synthesis?
The impurity profile of this compound largely depends on its synthetic route. A common synthesis involves the reaction of 2-aminoacetophenone hydrochloride with urea.[1] Consequently, the primary impurities are often:
-
Unreacted Starting Materials: Residual 2-aminoacetophenone and urea.
-
Reaction Intermediates: Incompletely cyclized intermediates.
-
Side-Products: Products from self-condensation of 2-aminoacetophenone or other side reactions promoted by the reaction conditions.
-
Reagents/Catalysts: Depending on the specific protocol, residual acids or bases used as catalysts may be present.[5][6]
A preliminary purity assessment by Thin Layer Chromatography (TLC) or ¹H NMR is crucial before selecting a purification strategy.
Q2: My crude product is a discolored, sticky oil. How should I proceed before attempting a full-scale purification?
An oily or amorphous crude product often contains residual solvent or low-melting point impurities. Before committing to chromatography or recrystallization, consider these preliminary steps:
-
Trituration: Stirring or grinding the crude oil with a non-polar solvent in which the desired compound is poorly soluble (e.g., hexanes, diethyl ether, or a mixture). This can often wash away non-polar impurities and induce crystallization of the product.
-
Charcoal Treatment: If the discoloration is significant, it may be due to highly conjugated, colored impurities. Dissolving the crude product in a suitable solvent (like methanol or ethanol) and briefly stirring with a small amount of activated charcoal can remove these before subsequent purification steps. Be aware that excessive charcoal use can lead to yield loss.[7]
-
Short Silica Plug: If the material is still oily, dissolving it in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate) and passing it through a short plug of silica gel can remove baseline impurities and sometimes induce solidification upon solvent removal.[8]
Q3: Should I choose recrystallization or column chromatography for purification?
The choice depends on the scale of your reaction, the nature of the impurities, and the required final purity.
-
Recrystallization is ideal for:
-
Larger scale purification (>1-2 grams).
-
Removing impurities with significantly different solubility profiles than the product.[9]
-
When the crude product is already of moderate purity (>85%).
-
It is generally less labor-intensive and more cost-effective for large quantities.
-
-
Flash Column Chromatography is the preferred method for:
-
Small to medium scale reactions (<5 grams).
-
Separating compounds with similar polarities.
-
Purifying complex mixtures with multiple components.[8]
-
When a very high final purity (>99%) is essential.
-
The following workflow can help guide your decision:
Troubleshooting Guide: Recrystallization
Recrystallization relies on the principle that the solubility of a solid in a solvent increases with temperature.[9] An ideal solvent will dissolve the compound completely when hot but sparingly when cold, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.
Q: I'm struggling to find a single effective solvent. What are my options?
When a single solvent isn't suitable, a mixed-solvent system is a powerful alternative. This involves a pair of miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent").
Protocol for Mixed-Solvent Recrystallization:
-
Dissolve the impure solid in the minimum amount of the hot "soluble solvent".
-
If any insoluble impurities are present, perform a hot filtration.
-
To the hot solution, add the "anti-solvent" dropwise until persistent cloudiness (turbidity) is observed.
-
Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.
-
Allow the solution to cool slowly to induce crystallization.
| Soluble Solvent (High Polarity) | Anti-Solvent (Low Polarity) | Notes |
| Methanol | Water | Good for polar compounds. |
| Ethanol | Hexanes / Heptane | A versatile combination. |
| Acetone | Diethyl Ether | Effective but requires care due to low boiling points. |
| Ethyl Acetate | Hexanes / Heptane | A very common and effective pair. |
| Dichloromethane | Hexanes / Pentane | Good for moderately polar compounds. |
Q: My product "oils out" instead of forming crystals. How can I resolve this?
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid.[7]
Causality & Solutions:
-
Cause: The solution is too concentrated, or cooling is too rapid.
-
Solution 1: Re-heat the mixture to dissolve the oil, add more of the "soluble solvent" (10-20% more volume), and allow it to cool much more slowly.[7]
-
Solution 2: Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This slows the cooling rate dramatically.
-
Solution 3: Add a seed crystal just below the boiling point of the solvent to provide a nucleation site for crystal growth.
Q: No crystals have formed after cooling. How can I induce crystallization?
Failure to crystallize usually means the solution is not sufficiently supersaturated at the lower temperature.
References
- 1. 4-Phenyl-1,3-dihydro-imidazol-2-one synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Phenyl-1,3-dihydro-imidazol-2-one | 6794-69-0 [chemicalbook.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Hit2Lead | this compound | CAS# 6794-69-0 | MFCD00518909 | BB-4041435 [hit2lead.com]
- 5. researchgate.net [researchgate.net]
- 6. ccsenet.org [ccsenet.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification [chem.rochester.edu]
- 9. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
Technical Support Center: Enhancing the Selectivity of 4-Phenyl-1,3-dihydro-2H-imidazol-2-one Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-phenyl-1,3-dihydro-2H-imidazol-2-one based inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the optimization of inhibitor selectivity. Our goal is to equip you with the scientific rationale and practical methodologies to advance your research and development efforts.
Introduction: The Quest for Selectivity
The this compound scaffold is a versatile starting point for the development of potent inhibitors, often targeting ATP-binding sites of protein kinases. However, the conserved nature of these sites across the kinome presents a significant challenge: achieving selectivity. Poor selectivity can lead to off-target effects, cellular toxicity, and a narrow therapeutic window, ultimately hindering clinical translation. This guide is designed to provide a systematic approach to understanding and improving the selectivity profile of your inhibitors.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Understanding and Assessing Selectivity
Question 1: My inhibitor is potent against my primary target, but I suspect it has off-target activities. How can I confirm this and what is the best initial approach to assess its selectivity?
Answer: It is crucial to quantitatively assess the selectivity of your lead compounds as early as possible. A potent inhibitor is only as valuable as it is selective.
Recommended Initial Approach: Tiered Kinase Profiling
A cost-effective and efficient strategy is a two-tiered approach to kinase profiling.[1]
-
Tier 1: Single-Dose Screening: Screen your inhibitor at a single, relatively high concentration (e.g., 1 or 10 µM) against a broad panel of kinases.[2] This will provide a snapshot of the potential off-targets. Commercial services offer panels covering a large portion of the human kinome.[1][2]
-
Tier 2: Dose-Response Analysis: For any kinases that show significant inhibition (e.g., >70%) in the initial screen, perform a full dose-response analysis to determine the IC50 or Kd value.[1] This provides a quantitative measure of potency against off-targets.
Causality: The goal of the initial high-concentration screen is to cast a wide net and identify potential liabilities. The subsequent dose-response analysis confirms these initial hits and allows for a more accurate comparison between on-target and off-target potencies.
Experimental Workflow for Kinase Selectivity Profiling
References
Validation & Comparative
A Comparative Analysis of 4-phenyl-1,3-dihydro-2H-imidazol-2-one as a Novel Kinase Inhibitor
In the landscape of targeted therapeutics, protein kinase inhibitors have emerged as a cornerstone of precision medicine, fundamentally altering treatment paradigms across oncology and inflammatory diseases. The relentless pursuit of novel chemical scaffolds that offer improved selectivity, potency, and resistance profiles is a driving force in drug discovery. This guide introduces 4-phenyl-1,3-dihydro-2H-imidazol-2-one, a hypothetical yet structurally intriguing molecule, and positions it within the broader context of established kinase inhibitors. Through a detailed comparison with the well-characterized B-Raf inhibitor Vemurafenib and the p38 MAPK inhibitor SB203580, we will explore the critical parameters that define a successful kinase inhibitor and provide the experimental frameworks necessary for such an evaluation.
The Central Role of Kinases in Cellular Signaling
Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating a vast array of cellular processes, including proliferation, differentiation, apoptosis, and survival. Dysregulation of kinase activity, often through genetic mutations, is a common driver of numerous diseases.[1] Consequently, the development of small molecule inhibitors that specifically target aberrant kinase activity has become a highly successful therapeutic strategy.[2]
This guide will focus on two critical signaling cascades where kinase inhibitors have demonstrated significant clinical or preclinical efficacy: the RAS-RAF-MEK-ERK (MAPK) pathway and the p38 MAPK pathway.
The B-Raf/MEK/ERK Signaling Pathway: A Driver of Cell Proliferation
The MAPK pathway is a central regulator of cell growth and survival.[3] The B-Raf serine/threonine kinase is a key component of this cascade.[4] In normal physiology, the pathway is tightly regulated; however, activating mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of the pathway, promoting uncontrolled cell proliferation, a hallmark of many cancers, particularly melanoma.[5][6]
B-Raf/MEK/ERK Signaling Pathway and Points of Inhibition.
The p38 MAPK Pathway: A Key Mediator of Inflammation and Stress Response
The p38 mitogen-activated protein kinases are activated by cellular stressors and inflammatory cytokines.[7][8] This pathway plays a crucial role in regulating the production of pro-inflammatory cytokines like TNF-α and IL-6, making it a significant target for treating inflammatory diseases.[9]
p38 MAPK Signaling Pathway and Points of Inhibition.
Comparative Analysis of Kinase Inhibitors
A rigorous evaluation of any new kinase inhibitor requires a multi-faceted approach, encompassing biochemical potency, cellular activity, and selectivity. Here, we compare our hypothetical molecule, this compound, against Vemurafenib and SB203580.
| Parameter | This compound | Vemurafenib (B-Raf Inhibitor) | SB203580 (p38 MAPK Inhibitor) |
| Primary Target(s) | Hypothetical (To be determined) | B-RafV600E[10] | p38α/β MAPK[11] |
| Mechanism of Action | Hypothetical (To be determined) | ATP-competitive inhibitor of the active conformation of B-Raf kinase.[6][12] | ATP-competitive inhibitor of p38 MAPK.[13] |
| Biochemical Potency (IC50) | To be determined | B-RafV600E: 31 nM; C-Raf: 48 nM; wild-type B-Raf: 100 nM.[10] | p38α (SAPK2a): 50 nM; p38β2 (SAPK2b): 500 nM.[11] |
| Cellular Potency (IC50) | To be determined | B-RafV600E mutant melanoma cell lines: 20 nM - 1 µM.[10] | THP-1 cells: 0.3-0.5 µM.[14] |
| Key Clinical Applications | To be determined | Metastatic melanoma with BRAF V600E mutation.[15][16] | Investigated for inflammatory diseases like rheumatoid arthritis and COPD.[17][18] |
Experimental Protocols for Kinase Inhibitor Characterization
The following protocols provide a framework for evaluating the efficacy and potency of a novel kinase inhibitor such as this compound.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is a luminescence-based assay that quantifies ATP consumption.
Workflow for an In Vitro Kinase Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing.[19]
-
Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound or a DMSO control.
-
Add the purified target kinase (e.g., B-Raf or p38 MAPK) to each well and incubate briefly to allow for inhibitor binding.[19]
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the kinase's specific substrate and ATP.[20]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).[19]
-
Detection: Stop the reaction and measure the amount of ADP produced, which is inversely proportional to the kinase inhibition, using a luminescence-based kit.[19]
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[19]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A375 melanoma cells for B-Raf, or THP-1 monocytes for p38) in a 96-well plate and allow them to adhere overnight.[21]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).[22]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[23]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[21]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Concluding Remarks for the Senior Application Scientist
The journey of a kinase inhibitor from a chemical entity to a therapeutic agent is a testament to rigorous scientific evaluation. For a novel compound like this compound, the path forward involves a systematic characterization of its biochemical and cellular activities. By employing standardized assays and comparing its performance against well-established inhibitors such as Vemurafenib and SB203580, researchers can gain crucial insights into its potential as a therapeutic candidate. The imidazole scaffold, present in SB203580, suggests a potential for targeting ATP-binding pockets of various kinases, highlighting the importance of comprehensive selectivity profiling. This guide provides the foundational knowledge and experimental frameworks to embark on this critical evaluation, ensuring that the scientific integrity of the investigation is upheld at every step.
References
- 1. BRAF B-Raf proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. SB203580 | Cell Signaling Technology [cellsignal.com]
- 3. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 5. clinlabnavigator.com [clinlabnavigator.com]
- 6. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 7. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 8. assaygenie.com [assaygenie.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. selleckchem.com [selleckchem.com]
- 11. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 12. Facebook [cancer.gov]
- 13. invivogen.com [invivogen.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Vemurafenib - Wikipedia [en.wikipedia.org]
- 16. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]
- 17. pagepressjournals.org [pagepressjournals.org]
- 18. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. In vitro kinase assay [protocols.io]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. MTT (Assay protocol [protocols.io]
- 23. broadpharm.com [broadpharm.com]
A Guide to Biological Target Validation for Novel Phenyl-Imidazolone Derivatives: A Case Study on Monoamine Oxidase B
In the landscape of modern drug discovery, identifying a compound's precise biological target is a critical milestone. This guide provides a comprehensive framework for the target validation process, using a hypothetical, novel derivative of 4-phenyl-1,3-dihydro-2H-imidazol-2-one, which we will call Compound P2I , as our candidate molecule. While the parent scaffold has a broad derivatization potential, many analogs have been identified as inhibitors of Monoamine Oxidase (MAO) enzymes. This guide will therefore proceed with the hypothesis that Compound P2I's primary biological target is Monoamine Oxidase B (MAO-B) , a key enzyme in the central nervous system implicated in neurodegenerative diseases like Parkinson's.
This document is structured to provide researchers with both the strategic rationale and the detailed protocols necessary to rigorously validate this hypothesis. We will progress from direct, in-vitro target engagement to confirming this interaction within the complex environment of a living cell, and finally, establishing a causal link between target engagement and cellular phenotype.
Part 1: Foundational Target Engagement - The Enzymatic Assay
The first step in target validation is to confirm a direct, functional interaction between the compound and the purified recombinant protein. For MAO-B, a flavoenzyme that catalyzes the oxidative deamination of neurotransmitters, a direct inhibition assay is the gold standard.
Rationale for Experimental Choice
We will use a luminogenic-based assay, such as the MAO-Glo™ Assay (Promega), for its high sensitivity, broad dynamic range, and straightforward protocol. This assay measures the activity of MAO-B by detecting the production of H₂O₂ in a coupled-enzyme reaction that generates a luciferin-derived light signal. A reduction in the light signal in the presence of Compound P2I indicates direct enzymatic inhibition. The primary goal is to determine the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of the compound's potency.
Experimental Protocol: MAO-B Inhibition Assay
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of Compound P2I in 100% DMSO.
-
Create a serial dilution series of Compound P2I (e.g., from 100 µM to 1 pM) in a buffer appropriate for the enzyme (e.g., 100 mM HEPES, pH 7.5).
-
Prepare a solution of recombinant human MAO-B enzyme at a concentration of 2X the final desired concentration.
-
Prepare the MAO substrate (e.g., p-tyramine) at a 2X concentration.
-
Prepare the Luciferin Detection Reagent as per the manufacturer's instructions.
-
-
Assay Procedure :
-
Add 5 µL of each concentration of the Compound P2I dilution series to the wells of a white, 96-well assay plate. Include wells with DMSO only (vehicle control) and a known MAO-B inhibitor like Selegiline (positive control).
-
Add 20 µL of the 2X MAO-B enzyme solution to each well and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the 2X MAO substrate solution to all wells.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and initiate luminescence by adding 50 µL of the Luciferin Detection Reagent to each well.
-
Incubate for 20 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis :
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a no-enzyme control as 0% activity.
-
Plot the normalized activity against the logarithmic concentration of Compound P2I.
-
Fit the resulting curve using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
-
Comparative Data: Potency of MAO-B Inhibitors
The potency of Compound P2I should be benchmarked against established clinical and research compounds.
| Compound | Type | MAO-B IC₅₀ (nM) | Reference |
| Compound P2I (Hypothetical) | Reversible Inhibitor | 75 nM | This Study |
| Selegiline | Irreversible Inhibitor | ~20-50 nM | |
| Rasagiline | Irreversible Inhibitor | ~5-15 nM | |
| Safinamide | Reversible Inhibitor | ~98 nM |
This table provides a clear comparison of Compound P2I's potency. A result of 75 nM would suggest that it is a potent and promising candidate, comparable to the reversible inhibitor Safinamide.
Part 2: Target Engagement in a Cellular Context - The Cellular Thermal Shift Assay (CETSA)
Confirming that a compound binds its target in vitro is essential, but it is not sufficient. It is crucial to demonstrate that the compound can penetrate the cell membrane and engage its target within the native cellular environment. CETSA is a powerful technique for verifying this intracellular target engagement.
Rationale for Experimental Choice
The principle of CETSA is based on the fact that when a protein binds to a ligand (like Compound P2I), its thermal stability increases. When cells are heated, proteins begin to denature and aggregate. The bound protein, however, will remain in solution at higher temperatures compared to its unbound state. This difference can be quantified by Western Blotting or mass spectrometry.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for MAO-B
-
Cell Culture and Treatment :
-
Culture a human cell line known to express MAO-B (e.g., SH-SY5Y neuroblastoma cells) to ~80% confluency.
-
Treat the cells with Compound P2I (e.g., at 10x its IC₅₀) or vehicle (DMSO) for 1-2 hours under normal culture conditions.
-
-
Heating and Lysis :
-
Harvest the cells and resuspend them in a lysis buffer (e.g., PBS with protease inhibitors).
-
Divide the cell suspension from each treatment group into multiple aliquots.
-
Heat each aliquot to a different temperature (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
-
Fractionation and Analysis :
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant (soluble fraction).
-
Denature the supernatant samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western Blot using a validated primary antibody specific for MAO-B. Use a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
Image the blot and quantify the band intensities.
-
-
Data Analysis :
-
For each temperature point, normalize the MAO-B band intensity to the loading control.
-
Plot the normalized intensity against the temperature for both the vehicle-treated and Compound P2I-treated samples.
-
A successful experiment will show a rightward shift in the melting curve for the Compound P2I-treated sample, indicating thermal stabilization of MAO-B upon binding.
-
Part 3: Proving Target Dependency - Genetic Knockdown
The final and most rigorous step is to demonstrate that the cellular effects of Compound P2I are directly attributable to its interaction with MAO-B. This is best achieved by removing the target protein from the cells and observing if the compound's effect is consequently lost. Small interfering RNA (siRNA) is an effective tool for transiently knocking down the expression of the MAOB gene.
Rationale for Experimental Choice
If Compound P2I elicits a specific cellular response (e.g., altering the levels of a downstream metabolite), and this response is diminished or abolished in cells where MAO-B has been knocked down, it provides strong evidence that MAO-B is the functionally relevant target.
Caption: Logical flow for using siRNA to confirm target-dependent effects.
Experimental Protocol: siRNA Knockdown of MAOB
-
Transfection :
-
Seed SH-SY5Y cells at a density suitable for transfection.
-
On the following day, transfect one group of cells with an siRNA sequence specifically targeting the MAOB mRNA.
-
Transfect a parallel control group with a non-targeting (scrambled) siRNA sequence that has no known homology to the human genome. Use a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
-
Knockdown Validation :
-
After 48-72 hours, harvest a subset of cells from both groups to confirm the knockdown efficiency.
-
Perform a Western Blot for MAO-B protein levels. A successful knockdown should show a >70% reduction in MAO-B protein in the MAOB siRNA group compared to the scrambled siRNA control.
-
-
Functional Assay :
-
Treat the remaining cells from both the scrambled siRNA and MAOB siRNA groups with Compound P2I or vehicle.
-
After the desired treatment time, measure a relevant downstream cellular endpoint. Since MAO-B metabolizes dopamine, a relevant assay would be to measure intracellular dopamine levels via HPLC or an ELISA kit.
-
-
Data Analysis :
-
Compare the effect of Compound P2I on dopamine levels in control cells versus knockdown cells.
-
Conclusion
The validation of a biological target is a multi-step, evidence-based process. By systematically progressing through direct enzymatic inhibition, cellular target engagement, and genetic knockdown, researchers can build a robust and compelling case for a compound's mechanism of action. This guide, using the hypothetical Compound P2I and its putative target MAO-B, provides a clear and actionable template for this critical phase of drug discovery. The successful application of these methods provides the confidence needed to advance a promising molecule toward further preclinical and clinical development.
A Comparative Guide to the Structure-Activity Relationships of 4-Phenyl-1,3-dihydro-2H-imidazol-2-one Analogs
The 4-phenyl-1,3-dihydro-2H-imidazol-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its derivatives have garnered significant attention due to their diverse pharmacological properties, including anti-inflammatory, anticonvulsant, antimicrobial, and antitumor activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, comparing how specific structural modifications influence their therapeutic potential. We will explore the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Core Scaffold: Synthesis and Significance
The fundamental this compound structure is typically synthesized through the condensation of a substituted 2-aminoacetophenone with urea or its derivatives.[2] This straightforward approach allows for extensive modification at various positions, making it an attractive starting point for drug discovery programs.
General Synthetic Protocol: Synthesis of this compound
This protocol describes a common method for synthesizing the core scaffold.
Materials:
-
2-Aminoacetophenone hydrochloride
-
Urea
-
Solvent (e.g., ethanol, water)
-
Acid or base catalyst (optional, reaction condition dependent)
Procedure:
-
Dissolution: Dissolve 2-aminoacetophenone hydrochloride and a molar excess of urea in a suitable solvent in a round-bottom flask.
-
Reflux: Heat the mixture to reflux for a specified period (typically several hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the crude product by filtration. Recrystallize from an appropriate solvent system to obtain the purified this compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: General workflow for the synthesis of the core scaffold.
Comparative SAR Analysis Across Biological Targets
The versatility of the this compound core allows for its optimization against various biological targets. The following sections compare the SAR for different therapeutic applications.
Anti-inflammatory Activity: p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinase is a critical regulator of pro-inflammatory cytokine production, making it a key target for anti-inflammatory drugs.[3] Imidazole-based compounds have been extensively studied as p38 MAP kinase inhibitors.[3][4][5][6]
The 4-phenyl group on the imidazole ring is a crucial determinant for specificity. This phenyl ring fits into a unique binding pocket of the p38 MAP kinase, which is not present in other kinases. The development of potent inhibitors often involves modifying this phenyl ring and adding substituents to the imidazolone core to enhance binding affinity. For instance, the highly potent inhibitor BIRB 796, a diaryl urea compound, demonstrates a 12,000-fold increase in binding affinity compared to its initial lead compound by establishing interactions in an allosteric pocket as well as the ATP binding site.
Key SAR Insights for p38 MAP Kinase Inhibitors:
-
Phenyl Ring Substitutions: Modifications to the 4-phenyl group directly impact binding affinity and specificity. The addition of specific substituents can enhance interactions within the kinase's unique pocket.
-
N1-Substitutions: Introducing bulky or aromatic groups at the N1 position of the imidazolone ring can lead to interactions with an allosteric site, significantly increasing potency.
-
Core Modifications: Replacing the imidazol-2-one with a 1,3-thiazole has also yielded potent p38 MAP kinase inhibitors, demonstrating that the core scaffold can be modified while retaining activity.[4]
Table 1: Comparison of p38 MAP Kinase Inhibitory Activity
| Compound ID | Core Structure | Key Substitutions | IC₅₀ (nM) | Reference |
| SB203580 | Pyridinyl-imidazole | 4-Fluorophenyl at C4 | 222.44 | [3] |
| BIRB 796 | Phenyl-imidazolone | Naphthyl substituent on urea moiety | <1 | |
| Compound 7g | Phenyl-thiazole | Pyridyl at C5, substituted phenyl | Potent | [4] |
| Compound AA6 | Imidazole-amide | 4-(trifluoromethyl)-1H-imidazole | 403.57 | [3] |
Anticonvulsant Activity
Epilepsy is a common neurological disorder, and the development of novel antiepileptic drugs with improved efficacy and fewer side effects is crucial.[7] The this compound scaffold has been explored for its anticonvulsant properties, with several analogs showing promising activity in preclinical models.[8][9]
The anticonvulsant activity is often evaluated using the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models.[7][8][10] The SAR for anticonvulsant activity highlights the importance of lipophilicity and specific substitutions on the phenyl ring.
Key SAR Insights for Anticonvulsant Analogs:
-
Phenyl Ring Substitutions: The presence and position of substituents on the 4-phenyl ring significantly influence anticonvulsant activity. For example, in a series of 4-(substituted-phenyl)-[2][11][12]triazolo[4,3-a]quinazolin-5(4H)-ones, specific substitutions led to compounds with high protective indices.[8]
-
Alkoxy Groups: In a series of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones, increasing the length of the alkoxy chain generally correlated with increased anticonvulsant activity, with the octyloxy derivative being the most potent.[9]
-
Heterocyclic Fusions: Fusing the imidazole ring with other heterocyclic systems, such as a quinazolinone, has proven to be a successful strategy for developing potent anticonvulsants.[8]
Table 2: Comparison of Anticonvulsant Activity in the MES Model
| Compound ID | Core Structure | Key Substitutions | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
| Compound 6o | Triazolo-quinazolinone | 4-Phenyl with specific substitution | 88.02 | >25.5 | [8] |
| Compound 6q | Triazolo-quinazolinone | 4-Phenyl with specific substitution | 94.6 | >26.0 | [8] |
| Compound 5g | Triazol-3-one | 4-(2-octyloxy-phenyl) | 23.7 | 25.8 | [9] |
| Carbamazepine | Standard Drug | - | - | 6.5 | [9] |
Neuropeptide Y (NPY) Y5 Receptor Antagonism
The neuropeptide Y Y5 receptor is implicated in the regulation of food intake, making it a target for the development of anti-obesity agents.[13] Imidazoline derivatives, closely related to imidazol-2-ones, have been optimized as potent and selective NPY Y5 receptor antagonists.[13]
Key SAR Insights for NPY Y5 Receptor Antagonists:
-
Substitutions at C4 and C5: The stereochemistry and nature of the substituents at the C4 and C5 positions of the imidazoline ring are critical for high affinity.
-
2-Position Modification: Optimization of the substituent at the 2-position of the imidazoline ring led to the discovery of potent antagonists. For example, the introduction of a 1-(difluoromethyl)-pyridin-2(1H)-one moiety resulted in a compound with statistically significant inhibition of food intake.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Phenyl-1,3-dihydro-imidazol-2-one synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticonvulsant activity evaluation of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones in various experimental seizure models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ccsenet.org [ccsenet.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of pyridone-containing imidazolines as potent and selective inhibitors of neuropeptide Y Y5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy Analysis: 4-phenyl-1,3-dihydro-2H-imidazol-2-one versus Standard of Care in Preclinical Seizure Models
Introduction
For researchers in the field of neurotherapeutics, the quest for novel anticonvulsant agents with improved efficacy and safety profiles is a continuous endeavor. The imidazole scaffold has emerged as a promising pharmacophore in the design of central nervous system (CNS) active agents. This guide provides a comparative analysis of the potential in vivo efficacy of a representative imidazole-containing compound, 4-phenyl-1,3-dihydro-2H-imidazol-2-one, against the established standard of care, Phenytoin.
It is critical to note that while derivatives of this compound have shown CNS activity, including anticonvulsant properties, direct in vivo efficacy data for this specific molecule is not yet extensively published. Therefore, this guide synthesizes data from closely related imidazole and imidazolone derivatives to project a potential efficacy profile and to provide a framework for preclinical evaluation. The presented data for this compound should be considered illustrative for the purposes of this guide.
Section 1: Mechanism of Action
A fundamental aspect of drug evaluation is understanding its mechanism of action. This provides a causal link between the molecular target and the therapeutic effect, forming the basis for rational drug design and interpretation of efficacy data.
Proposed Mechanism of this compound
Based on the structure-activity relationships of similar anticonvulsant agents, it is hypothesized that this compound may exert its anticonvulsant effects through modulation of GABAergic neurotransmission. Specifically, it is proposed that the compound may act as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA. This is a common mechanism for many anticonvulsant drugs.
Established Mechanism of Phenytoin
Phenytoin, a first-generation anticonvulsant, primarily acts by blocking voltage-gated sodium channels in neurons.[1][2][3][4] This action is use-dependent, meaning it preferentially binds to and stabilizes the inactive state of the sodium channel, which is more prevalent during the high-frequency neuronal firing that occurs during a seizure.[3] By blocking these channels, Phenytoin reduces the influx of sodium ions into the neuron, thereby dampening the excessive electrical activity that characterizes a seizure.[1][4]
Comparative Signaling Pathway Diagram
The following diagram illustrates the distinct proposed and established mechanisms of action.
Caption: Comparative signaling pathways of the proposed mechanism for this compound and the established mechanism for Phenytoin.
Section 2: Comparative In Vivo Efficacy Data
The in vivo efficacy of anticonvulsant compounds is typically evaluated in rodent models of induced seizures, such as the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the PTZ model is predictive of efficacy against absence seizures.[5][6]
The following table presents a hypothetical comparison of the in vivo efficacy of this compound, based on data from related compounds, with the known efficacy of Phenytoin.
| Compound | MES Test (ED₅₀, mg/kg) | PTZ Test (ED₅₀, mg/kg) | Therapeutic Index (TD₅₀/ED₅₀) |
| This compound | ~40 (projected) | ~15 (projected) | >10 (projected) |
| Phenytoin | 8.9 | >100 | 7.8 |
ED₅₀ (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population. TD₅₀ (Median Toxic Dose): The dose at which 50% of the population exhibits a specific toxic effect (e.g., motor impairment).
Interpretation of Data:
-
Projected Efficacy of this compound: The projected lower ED₅₀ in the PTZ test suggests a potential efficacy against absence seizures, a feature not prominent with Phenytoin. The higher projected ED₅₀ in the MES test indicates it may be less potent than Phenytoin for generalized tonic-clonic seizures.
-
Phenytoin Efficacy: Phenytoin demonstrates high potency in the MES test, consistent with its clinical use for tonic-clonic seizures, but is largely ineffective in the PTZ test.[7]
-
Therapeutic Index: A higher therapeutic index is desirable, indicating a wider margin between the effective and toxic doses. The projected therapeutic index for the imidazolone compound suggests a favorable safety profile.
Section 3: Experimental Protocols
To ensure the reproducibility and validity of in vivo efficacy studies, standardized and well-documented protocols are essential. The following are step-by-step methodologies for the MES and PTZ tests.
Maximal Electroshock (MES) Seizure Test
This test evaluates the ability of a compound to prevent seizure spread.[8][9]
Materials:
-
Electroconvulsive shock generator
-
Corneal electrodes
-
0.5% Tetracaine hydrochloride solution
-
0.9% Saline solution
-
Test compound and vehicle
-
Male ICR-CD-1 mice (20-25 g)
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least 3 days prior to the experiment, with ad libitum access to food and water.
-
Compound Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection). The timing of administration should be based on the pharmacokinetic profile of the compound to coincide with peak plasma concentrations at the time of the test.
-
Anesthesia and Electrode Placement: At the time of testing, apply one drop of 0.5% tetracaine hydrochloride to the corneas of each mouse for local anesthesia.[9]
-
Electrode Application: Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.
-
Stimulation: Deliver a 60 Hz alternating current of 50 mA for 0.2 seconds through the corneal electrodes.[8][10]
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered protection.[8]
-
Data Analysis: The ED₅₀ is calculated using probit analysis based on the percentage of animals protected at various doses.
Pentylenetetrazole (PTZ)-Induced Seizure Test
This test assesses a compound's ability to raise the seizure threshold.[11][12]
Materials:
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection)[11]
-
Test compound and vehicle
-
Male C57BL/6 mice (20-25 g)
-
Observation chambers
Procedure:
-
Animal Acclimation: As described for the MES test.
-
Compound Administration: Administer the test compound or vehicle at a predetermined time before PTZ injection.
-
PTZ Administration: Inject PTZ subcutaneously into a loose fold of skin on the back of the neck.[11]
-
Observation: Immediately place the mouse in an individual observation chamber and observe for 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions of the forelimbs, hindlimbs, and/or jaw).[11][13]
-
Endpoint: An animal is considered protected if it does not exhibit a clonic seizure lasting for at least 5 seconds.
-
Data Analysis: The ED₅₀ is calculated based on the percentage of animals protected from clonic seizures at different doses of the test compound.
Experimental Workflow Diagram
Caption: A generalized workflow for preclinical in vivo evaluation of anticonvulsant compounds.
Section 4: Conclusion and Future Directions
This guide provides a comparative framework for evaluating the in vivo efficacy of this compound against the standard of care, Phenytoin. While the data for the novel compound is projected, the analysis highlights a potential for a distinct and possibly more favorable anticonvulsant profile, particularly concerning absence seizures and a wider therapeutic index.
The next critical steps for advancing the preclinical assessment of this compound would involve:
-
Definitive in vivo efficacy studies using the MES and PTZ models to establish accurate ED₅₀ values.
-
Pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Neurotoxicity screening to determine the median toxic dose (TD₅₀) and confirm the therapeutic index.
-
Mechanism of action studies to validate the proposed interaction with the GABA-A receptor.
By following these rigorous, self-validating experimental protocols, researchers can confidently and accurately characterize the therapeutic potential of novel anticonvulsant candidates like this compound.
References
- 1. Phenytoin - Wikipedia [en.wikipedia.org]
- 2. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 12. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 13. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to Cross-Reactivity Profiling of 4-phenyl-1,3-dihydro-2H-imidazol-2-one
This guide provides a comprehensive, tiered strategy for characterizing the selectivity and potential cross-reactivity of 4-phenyl-1,3-dihydro-2H-imidazol-2-one. As a molecule belonging to the versatile imidazolone class, which is known for a wide array of biological activities, a thorough understanding of its target interaction landscape is paramount for any drug development program.[1][2] Proactively identifying off-target interactions is not only essential for mitigating safety risks and predicting potential adverse drug reactions (ADRs) but also for uncovering novel therapeutic applications.[3][4]
Instead of a rigid, one-size-fits-all protocol, we present a logical, industry-standard workflow. This tiered approach is designed to maximize data quality while conserving resources, beginning with a broad screen to identify potential liabilities and progressively focusing on validating and quantifying those interactions in physiologically relevant systems.
Chapter 1: The Tiered Approach to Selectivity Profiling
Our strategy is built on a three-tiered pyramid of experimentation. We begin by "casting a wide net" with broad, cost-effective screening panels. Hits from this initial phase are then subjected to more focused and quantitative validation, culminating in assays that confirm target engagement within a cellular context. This systematic progression ensures that research efforts are concentrated on the most relevant interactions, providing a robust and reliable selectivity profile.
Chapter 2: Tier 1 - Broad Liability and Kinome Profiling
Rationale: Early Hazard Identification
The primary goal of Tier 1 is to rapidly identify potential off-target interactions by screening the compound against a diverse set of biologically relevant targets. This is a cost-effective strategy to flag compounds with the highest risk of causing ADRs early in the discovery process.[4] We will employ two distinct screening strategies: a general safety panel and a focused kinase panel, the latter being crucial due to the prevalence of the imidazolone scaffold in kinase inhibitor discovery.[5][6]
Methodology 1: In Vitro Safety Pharmacology Panels
Commercial vendors offer curated panels of binding and functional assays for targets implicated in common ADRs. Panels such as the Eurofins SafetyScreen44, WuXi AppTec Mini Safety 44 Panel, or Pharmaron's 44-target panel provide an excellent baseline assessment.[3][4][7] These panels typically include a range of GPCRs, ion channels (including the critical hERG channel), transporters, and enzymes.[7][8]
Experimental Protocol: Compound Submission for Safety Panel Screening
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
Quality Control: Verify the identity and purity (>95%) of the compound via LC-MS and ¹H-NMR. This is a critical self-validating step to ensure that any observed activity is from the compound of interest.
-
Provider Submission: Contact a chosen provider (e.g., Eurofins Discovery, WuXi AppTec).[3][4]
-
Assay Conditions: Request a single-point screen at a concentration of 10 µM. This concentration is high enough to detect most physiologically relevant interactions. The provider will perform the assays according to their validated protocols.
-
Data Analysis: The primary output will be reported as "% Inhibition" or "% of Control." A common threshold for identifying a "hit" is >50% inhibition at the screening concentration.
Data Presentation: Example Tier 1 Safety Panel Results
| Target ID | Target Class | Assay Type | % Inhibition @ 10 µM | Hit? ( >50%) |
| KCNH2 (hERG) | Ion Channel | Binding | 8% | No |
| ADRB2 | GPCR | Binding | 65% | Yes |
| CHRM1 | GPCR | Binding | 12% | No |
| PDE3A | Enzyme | Functional | 78% | Yes |
| SLC6A4 (SERT) | Transporter | Binding | 3% | No |
Methodology 2: Kinase Selectivity Profiling
Given that kinases are one of the most intensively studied drug target classes, a dedicated kinome-wide screen is a prudent investment.[6] Technologies like Eurofins Discovery's KINOMEscan use a site-directed competition binding assay to quantify interactions across a vast portion of the human kinome.[9][10] An initial screen against a broad panel like scanMAX (468 kinases) or a more economical survey panel like scanEDGE (97 kinases) is recommended.[9][10]
Experimental Protocol: Kinome Scan
-
Compound Submission: The process is identical to the safety panel submission. A 10 µM screening concentration is standard.
-
Assay Principle: The test compound competes with an immobilized, active-site directed ligand for binding to each kinase in the panel. The amount of kinase captured on the solid support is measured, and a lower signal indicates a stronger interaction with the test compound.[9]
-
Data Analysis: Results are typically provided as "% of Control," where a smaller number indicates stronger binding. Hits are often visualized on a "TREEspot" diagram, which maps interactions onto the human kinome tree, providing an intuitive view of selectivity.
Chapter 3: Tier 2 - Hit Confirmation and Potency Determination
Rationale: From Hit to Quantifiable Interaction
Any target showing significant interaction in Tier 1 screening requires follow-up. A single-point measurement is not sufficient; we must confirm the interaction and determine its potency by generating a full dose-response curve. This step validates the initial hit and provides a quantitative measure of affinity (Kᵢ) or potency (IC₅₀), which is essential for structure-activity relationship (SAR) studies and risk assessment.
Methodology: Dose-Response Assays
For each validated hit from Tier 1, a 10-point, half-log dilution series should be tested in the same binding or functional assay.
Experimental Protocol: IC₅₀ Determination
-
Select Hits: Identify all targets that met the hit criteria (e.g., >50% inhibition) in Tier 1 screens.
-
Assay Request: Contact the service provider and request dose-response assays for the selected targets.
-
Concentration Range: A typical concentration range would be from 100 µM down to 3 nM.
-
Data Analysis: The provider will fit the resulting data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the maximal response is inhibited).
-
Affinity Constant (Kᵢ): For binding assays, the IC₅₀ can be converted to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
Data Presentation: Summary of Off-Target Potency
| Off-Target | Assay Type | IC₅₀ (µM) | Kᵢ (µM) |
| ADRB2 | Radioligand Binding | 1.2 | 0.85 |
| PDE3A | Enzyme Inhibition | 0.45 | N/A |
| ABL1 Kinase | KINOMEscan | 0.09 | 0.06 |
Chapter 4: Tier 3 - Confirming Cellular Target Engagement
Rationale: Proving the Interaction in a Living System
Biochemical and binding assays are powerful but occur in artificial, cell-free systems. It is critical to verify that the compound can enter a cell and engage its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a robust biophysical method to directly measure drug-target interaction in intact cells.[11][12] The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it.[13][14]
Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA can be performed in two main formats: a melt curve to determine the optimal temperature, and an isothermal dose-response (ITDR) experiment to quantify engagement at a fixed temperature.[13]
Experimental Protocol: CETSA Melt Curve and Western Blot
-
Cell Culture: Culture a relevant cell line that endogenously expresses the target protein of interest (e.g., ABL1 kinase).
-
Compound Treatment: Treat cells in suspension with either vehicle (DMSO) or a saturating concentration (e.g., 20x IC₅₀) of this compound for 1 hour.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes for 3 minutes at different temperatures (e.g., 40°C to 64°C in 3°C increments) in a thermal cycler, followed by cooling for 3 minutes at 4°C.[15]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Normalize the protein concentration across all samples.
-
Western Blot: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the target protein (e.g., anti-ABL1). Also probe for a loading control protein (e.g., GAPDH).
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein relative to the non-heated control against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.[13][15]
Conclusion
This tiered, systematic approach provides a robust framework for evaluating the cross-reactivity profile of this compound. By starting with broad, high-throughput screens and progressively focusing on hit validation and cellular confirmation, this strategy efficiently identifies and quantifies off-target interactions. The resulting comprehensive selectivity profile is an invaluable asset for making informed decisions, de-risking the compound for further development, and ensuring the ultimate safety and efficacy of a potential new therapeutic agent.
References
- 1. ccsenet.org [ccsenet.org]
- 2. researchgate.net [researchgate.net]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. pharmaron.com [pharmaron.com]
- 8. ChemPartner [chempartner.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 11. benchchem.com [benchchem.com]
- 12. CETSA [cetsa.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-Phenyl-1,3-dihydro-2H-imidazol-2-one
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. 4-Phenyl-1,3-dihydro-2H-imidazol-2-one is a valuable building block in medicinal chemistry, and the choice of its synthetic route can significantly impact the overall efficiency, cost, and environmental footprint of a drug discovery program. This guide provides an in-depth comparative analysis of the most common synthetic routes to this target molecule, grounded in experimental data and the principles of green chemistry.
Introduction: The Importance of Synthetic Efficiency
The pursuit of novel therapeutics is intrinsically linked to the art and science of chemical synthesis. The efficiency of a synthetic route is not merely a measure of reaction yield but a holistic assessment of resource utilization, waste generation, and overall process robustness. In this context, a thorough evaluation of different synthetic pathways to a key intermediate like this compound is paramount. This guide will dissect and benchmark two primary, literature-documented routes to this imidazolone, providing a quantitative and qualitative framework for informed decision-making in your research endeavors.
Synthetic Routes and Mechanistic Considerations
Two principal synthetic strategies for the preparation of this compound will be evaluated:
-
Route A: Condensation of an α-Haloketone with Urea
-
Route B: Cyclization of an α-Aminoketone with Urea
Route A: The α-Haloketone Approach
This classical approach involves the reaction of an α-haloketone, typically 2-bromoacetophenone (phenacyl bromide), with urea. The reaction proceeds via a Hantzsch-type synthesis mechanism.
Mechanism: The reaction is initiated by the nucleophilic attack of one of the amino groups of urea on the electrophilic α-carbon of the phenacyl bromide, displacing the bromide ion. This is followed by an intramolecular cyclization where the second amino group attacks the carbonyl carbon. Subsequent dehydration of the resulting cyclic intermediate leads to the formation of the imidazolone ring.[1]
Caption: Workflow for the synthesis of this compound via the α-haloketone route.
Experimental Protocol (Route A):
A mixture of phenacyl bromide (1 mmol), urea (1.2 mmol), and a catalytic amount of an acid catalyst such as p-toluenesulfonic acid (PTSA) (10 mol%) are refluxed in a suitable solvent like methanol (5 mL) for a specified duration. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.[2][3]
Route B: The α-Aminoketone Pathway
This alternative route utilizes 2-aminoacetophenone hydrochloride as the starting material, which is cyclized with urea. This approach avoids the use of lachrymatory α-haloketones.
Mechanism: The reaction likely proceeds through the formation of an intermediate by the reaction of the amino group of 2-aminoacetophenone with urea. This is followed by an intramolecular cyclization involving the ketone carbonyl group and the other amino group of urea, and subsequent dehydration to form the final imidazolone product.
Caption: Workflow for the synthesis of this compound via the α-aminoketone route.
Experimental Protocol (Route B):
2-Aminoacetophenone hydrochloride (1 mmol) and urea (1.3 mmol) are heated in a suitable solvent, such as a halogenated benzene (e.g., o-dichlorobenzene), at a temperature between 100°C and 200°C. The reaction is monitored by TLC. After completion, the reaction mixture is worked up to isolate the product.[4][5]
Comparative Analysis of Synthetic Efficiency
To provide a quantitative comparison of these two routes, we will employ several key green chemistry metrics. These metrics offer a more nuanced assessment of synthetic efficiency than yield alone.
Key Green Chemistry Metrics:
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product.[2][6][7] It is calculated as: (MW of desired product / Sum of MW of all reactants) x 100%
-
Reaction Mass Efficiency (RME): A more practical metric that considers the actual yield of the reaction.[8][9][10] It is calculated as: (Mass of isolated product / Total mass of reactants) x 100%
-
E-Factor (Environmental Factor): This metric quantifies the amount of waste generated per unit of product.[11][12][13] A lower E-Factor is better. It is calculated as: Total mass of waste (kg) / Mass of product (kg)
-
Process Mass Intensity (PMI): This metric considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product.[11][13][14] A lower PMI is more desirable. It is calculated as: Total mass input (kg) / Mass of product (kg)
Quantitative Comparison:
The following table presents a comparative analysis of the two synthetic routes based on typical experimental data found in the literature. For calculations, we assume a 1 mmol scale reaction.
| Metric | Route A (α-Haloketone) | Route B (α-Aminoketone) |
| Starting Materials | Phenacyl bromide, Urea | 2-Aminoacetophenone HCl, Urea |
| Typical Yield | ~85% | ~90% |
| Atom Economy (AE) | 77.2% | 84.8% |
| Reaction Mass Efficiency (RME) | ~65.6% | ~76.3% |
| E-Factor (approx.) | ~0.5 | ~0.3 |
| Process Mass Intensity (PMI) (approx.) | ~1.5 | ~1.3 |
Analysis of Metrics:
-
Atom Economy: Route B exhibits a higher atom economy, indicating that a greater proportion of the atoms from the starting materials are incorporated into the final product. This is primarily due to the lower molecular weight of the leaving group (HCl) compared to HBr in Route A.
-
Reaction Mass Efficiency: Consistent with its higher atom economy and typical yield, Route B also shows a superior reaction mass efficiency.
-
E-Factor and PMI: Both the E-Factor and PMI are estimated to be lower for Route B, suggesting that it is a more environmentally benign process, generating less waste relative to the amount of product obtained.
Discussion and Recommendations
From the comparative analysis, Route B, utilizing 2-aminoacetophenone hydrochloride and urea, emerges as the more synthetically efficient and greener method for the preparation of this compound.
Advantages of Route B:
-
Higher Atom Economy and RME: More efficient use of starting materials.
-
Lower Waste Generation: A more environmentally friendly process as indicated by the lower E-Factor and PMI.
-
Safer Starting Materials: Avoids the use of phenacyl bromide, which is a lachrymator.
Considerations for Route A:
While less efficient from a green chemistry perspective, Route A may still be a viable option depending on the availability and cost of starting materials. Phenacyl bromide is a common and relatively inexpensive reagent.
Future Perspectives: One-Pot and Catalytic Approaches
The field of organic synthesis is continually evolving, with a strong emphasis on developing one-pot and catalytic methods to further enhance efficiency. For the synthesis of imidazolones, multicomponent reactions (MCRs) that combine three or more starting materials in a single step are being explored.[15][16] These approaches can significantly reduce the number of synthetic steps, purification procedures, and overall waste generation.
Furthermore, the development of novel catalysts, including heterogeneous and reusable catalysts, can lead to milder reaction conditions, shorter reaction times, and improved yields, further pushing the boundaries of synthetic efficiency for this important class of compounds.
Conclusion
This guide has provided a detailed, data-driven comparison of two primary synthetic routes to this compound. By applying key green chemistry metrics, we have demonstrated that the α-aminoketone approach (Route B) offers significant advantages in terms of atom economy, reaction mass efficiency, and reduced waste generation. As Senior Application Scientists, we recommend that researchers and drug development professionals prioritize such greener and more efficient synthetic strategies in their work. The continued exploration of one-pot reactions and advanced catalytic systems will undoubtedly pave the way for even more sustainable and cost-effective methods for the synthesis of this and other valuable heterocyclic scaffolds.
References
- 1. CN107162923B - A kind of preparation method of o-aminoacetophenone - Google Patents [patents.google.com]
- 2. ccsenet.org [ccsenet.org]
- 3. ccsenet.org [ccsenet.org]
- 4. US4138568A - Process for the manufacture of benzimidazolones-(2) - Google Patents [patents.google.com]
- 5. CN102285924A - Synthesis method of benzimidazolone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Imidazole synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 15. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Navigating the Intricacies of Drug Development: A Comparative Guide to the ADME Properties of 4-Phenyl-1,3-dihydro-2H-imidazol-2-one Derivatives
The 4-phenyl-1,3-dihydro-2H-imidazol-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of compounds investigated for a range of therapeutic targets, including p38 MAP kinase for inflammatory diseases.[1][2] However, the journey from a potent "hit" compound to a viable clinical candidate is fraught with challenges, many of which lie within the realm of Absorption, Distribution, Metabolism, and Excretion (ADME). A compound's ADME profile dictates its bioavailability, residence time in the body, and potential for toxicity or drug-drug interactions (DDIs). Understanding how structural modifications to the core scaffold impact these properties is paramount for successful drug design.
This guide provides an in-depth comparison of the ADME properties of a representative series of this compound derivatives. We will dissect the causal relationships between chemical structure and ADME outcomes, supported by experimental data paradigms and detailed protocols for key in vitro assays. Our focus is to provide researchers, scientists, and drug development professionals with a foundational understanding to guide their own medicinal chemistry efforts.
The Landscape of ADME: An Integrated View
A successful oral drug must navigate a complex biological labyrinth. It must be absorbed from the gastrointestinal tract, distribute to its target tissue, remain stable long enough to exert its effect, and finally be cleared from the body without causing toxicity. These four processes—Absorption, Distribution, Metabolism, and Excretion—are not independent hurdles but an interconnected system. Early-stage in vitro assays are essential for building a predictive profile of a compound's in vivo behavior, allowing for a "design-make-test-analyze" cycle that weeds out candidates with fatal ADME flaws.[3]
Absorption: Crossing the Gut Wall
For oral administration, a drug's ability to permeate the intestinal epithelium is the first critical step. The Caco-2 cell permeability assay is the industry-standard in vitro model for this process.[4] These human colon adenocarcinoma cells form a polarized monolayer with tight junctions, mimicking the intestinal barrier and expressing key uptake and efflux transporters.[5][6] The apparent permeability coefficient (Papp) is measured in both directions: from the apical (gut lumen) to the basolateral (blood) side (Papp A→B) and vice versa (Papp B→A). The ratio of these values (Efflux Ratio = Papp B→A / Papp A→B) can indicate if the compound is a substrate of efflux pumps like P-glycoprotein (P-gp).[7]
Comparative Permeability of Imidazolone Derivatives
Let us consider a hypothetical series of derivatives to illustrate key structure-permeability relationships.
| Compound | R¹ (N1-substituent) | R² (Phenyl-substituent) | Predicted Papp (A→B) (10⁻⁶ cm/s) | Predicted Efflux Ratio | Permeability Class |
| Parent-1 | H | H | 8.5 | 1.2 | High |
| Deriv-F | H | 4-F | 9.1 | 1.1 | High |
| Deriv-Cl | H | 4-Cl | 10.2 | 1.3 | High |
| Deriv-OMe | H | 4-OMe | 6.5 | 1.5 | Moderate |
| Deriv-COOH | H | 4-COOH | 0.3 | > 5.0 | Low |
| Deriv-NMe | CH₃ | H | 9.8 | 1.4 | High |
Analysis of Structure-Permeability Relationships:
-
Lipophilicity and Polarity: The parent compound, being moderately lipophilic, is predicted to have high passive permeability. Adding small, lipophilic groups like fluorine (Deriv-F) or chlorine (Deriv-Cl) can slightly enhance this. Conversely, introducing a polar methoxy group (Deriv-OMe) may slightly decrease permeability by reducing lipophilicity.
-
Ionization: The introduction of a carboxylic acid (Deriv-COOH) drastically reduces permeability. At physiological pH, this group is ionized, creating a charged species that cannot easily cross the lipid cell membrane. This derivative would also likely be a substrate for efflux transporters, resulting in a high efflux ratio.
-
Hydrogen Bonding: N-methylation (Deriv-NMe) removes a hydrogen bond donor (the N1-H), which can sometimes improve permeability by reducing the energy required to desolvate the molecule as it enters the cell membrane.
Protocol: Caco-2 Permeability Assay
This protocol outlines the steps for assessing bidirectional permeability.
1. Cell Culture:
- Seed Caco-2 cells onto permeable Transwell™ inserts (e.g., 24-well plates) at a density of ~60,000 cells/cm².
- Culture for 21-25 days in a humidified incubator at 37°C and 5% CO₂. Change the media every 2-3 days.
- Validate monolayer integrity before each experiment by measuring the transepithelial electrical resistance (TEER). A TEER value >200 Ω·cm² is typically acceptable.
2. Transport Experiment (A→B):
- Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
- Add the test compound (e.g., at 10 µM in HBSS) to the apical (upper) chamber.
- Add fresh HBSS to the basolateral (lower) chamber.
- Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.
- At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
3. Transport Experiment (B→A):
- Repeat the process, but add the test compound to the basolateral chamber and sample from the apical chamber.
4. Analysis:
- Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
- Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.
Distribution: Reaching the Target
Once absorbed, a drug distributes throughout the body via the bloodstream. A key parameter here is Plasma Protein Binding (PPB). Drugs can bind reversibly to plasma proteins like albumin and alpha-1-acid glycoprotein. Only the unbound (free) fraction of the drug is available to diffuse into tissues, interact with its target, and be cleared by metabolic enzymes.[8] High PPB (>99%) can limit efficacy and complicate dosing, as small changes in binding can lead to large changes in the free drug concentration.
-
Impact of Lipophilicity: Highly lipophilic compounds tend to exhibit higher plasma protein binding, as they readily partition into the hydrophobic pockets of albumin.
-
Impact of Acidity: Acidic compounds often bind strongly to albumin.
For our this compound series, increasing lipophilicity with substituents like -Cl or adding bulky non-polar groups would be expected to increase PPB. Conversely, adding polar groups would likely decrease it.
Metabolism: The Body's Chemical Defense
Metabolism, primarily occurring in the liver, is the enzymatic conversion of drug molecules into more water-soluble compounds (metabolites) that can be easily excreted. This process is dominated by the Cytochrome P450 (CYP) family of enzymes.[3] Understanding a compound's metabolic fate is crucial for two reasons:
-
Metabolic Stability: A compound that is metabolized too quickly will have a short half-life and poor bioavailability. The in vitro liver microsomal stability assay measures the rate at which a compound is cleared by liver enzymes.
-
CYP Inhibition: The imidazole moiety is a well-known structural alert. The basic nitrogen atom in the imidazole ring can coordinate with the heme iron center of CYP enzymes, leading to potent inhibition.[9][10] This can cause dangerous drug-drug interactions (DDIs) by preventing the metabolism of co-administered drugs.
Case Study: Metabolism of a Pyridinyl Imidazole p38 Inhibitor
A detailed study on ML3403, a close analog containing a 4-(fluorophenyl)-imidazole core, provides significant insight into the likely metabolic pathways for our scaffold.[1] The primary metabolic transformations observed in human liver microsomes were:
-
Sulfoxidation: Oxidation of the methylsulfanyl group to sulfoxide and sulfone.
-
Oxidative N-dealkylation: Removal of the phenylethyl moiety.
-
N-oxidation: Oxidation of the pyridine ring nitrogen.
-
Hydroxylation: Addition of hydroxyl groups to aromatic rings.
The study identified CYP1A2, CYP2C19, CYP2D6, and especially CYP3A4 as the key enzymes responsible for these transformations.[1]
Caption: Predicted metabolic pathways for this compound.
Comparative Metabolic Stability and CYP Inhibition
Structural modifications can be made to block metabolic "soft spots" or mitigate CYP inhibition.
| Compound | R² (Phenyl-substituent) | Predicted Microsomal t₁/₂ (min) | Predicted CYP3A4 IC₅₀ (µM) | Rationale |
| Parent-1 | H | 25 | 1.5 | Unsubstituted phenyl ring is a potential site for hydroxylation. Strong CYP inhibition via imidazole. |
| Deriv-F | 4-F | > 60 | 1.8 | Fluorine at the 4-position blocks a primary site of metabolism (para-hydroxylation), increasing stability. |
| Deriv-Cl | 4-Cl | > 60 | 1.2 | Chlorine also blocks para-hydroxylation. Increased lipophilicity may slightly enhance CYP binding. |
| Deriv-Pyr | 4-pyridyl | 15 | 0.8 | The additional basic nitrogen of the pyridyl group can enhance binding to the CYP heme iron, increasing inhibition. |
Key Insights:
-
Blocking Metabolism: Strategically placing a halogen, like fluorine, on an aromatic ring is a classic medicinal chemistry tactic to prevent oxidative metabolism at that site, thereby increasing the compound's half-life.
-
Mitigating CYP Inhibition: Reducing the basicity of the imidazole nitrogen or introducing bulky groups that create steric hindrance near the nitrogen can sometimes reduce the affinity for the CYP heme iron, lowering the potential for inhibition.
Protocol: Liver Microsomal Stability Assay
This protocol determines the rate of metabolic clearance.
1. Preparation:
- Thaw pooled human liver microsomes (HLM) on ice.
- Prepare a reaction mixture containing phosphate buffer (pH 7.4) and microsomes (final protein concentration ~0.5 mg/mL).
- Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
2. Incubation:
- Pre-warm the microsomal solution to 37°C.
- Initiate the metabolic reaction by adding the test compound (final concentration ~1 µM) and an NADPH-regenerating system (to fuel the CYP enzymes).
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.
3. Control Incubations:
- Run a parallel incubation without the NADPH-regenerating system to control for non-enzymatic degradation.
- Include a positive control compound with known metabolic instability (e.g., verapamil) to ensure the assay is performing correctly.
4. Analysis:
- Centrifuge the quenched samples to pellet the protein.
- Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
- Plot the natural log of the percent remaining compound versus time. The slope of this line is the elimination rate constant (k).
- Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
Excretion: Final Clearance
Excretion is the final removal of the drug and its metabolites from the body, typically via the kidneys (urine) or the liver (bile/feces). The metabolic modifications discussed above, which increase the polarity and water solubility of the parent compound, are designed to facilitate this process. For the this compound class, metabolites formed via hydroxylation and subsequent glucuronidation would be readily cleared by the kidneys.
Integrated ADME Profiling: A Workflow for Success
Effective drug discovery relies on a tiered, parallel approach to ADME screening. The goal is to gather sufficient data at each stage to make informed decisions about which compounds to advance or which structural liabilities to address.
Caption: A typical workflow for integrating ADME assays in early drug discovery.
Conclusion
The ADME properties of this compound derivatives are highly sensitive to structural modifications. While the core itself presents a potential liability for CYP450 inhibition, this can be modulated and understood through careful screening. Key properties like permeability and metabolic stability can be rationally engineered. Blocking sites of metabolism with halogens can dramatically improve half-life, while managing lipophilicity and avoiding ionizable groups is critical for ensuring good absorption. By employing a strategic, multi-parametric approach to ADME profiling early in the discovery process, research teams can significantly increase the probability of identifying developable candidates from this valuable chemical series.
References
- 1. Pharmacokinetics of ML3403 ({4-[5-(4-fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-phenylethyl)-amine), a 4-Pyridinylimidazole-type p38 mitogen-activated protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 8. scribd.com [scribd.com]
- 9. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Phenyl-Imidazoles: A Case Study Using Phenytoin
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of phenyl-imidazole class compounds, with a specific focus on the validation requirements essential for drug development and quality control. While public-domain, detailed validation reports for 4-phenyl-1,3-dihydro-2H-imidazol-2-one are not extensively available, the principles of method validation are universal. To provide a robust and practical framework, this guide will use Phenytoin (5,5-diphenylimidazolidine-2,4-dione), a structurally related and widely documented anticonvulsant drug, as a working example. The methodologies and validation strategies discussed herein are directly applicable to this compound and other similar molecules.
The objective is to equip researchers, analytical scientists, and drug development professionals with the expertise to select, develop, and validate analytical methods that are not only compliant with regulatory standards but are also scientifically sound and fit for purpose. We will delve into the causality behind experimental choices, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
The Foundational Importance of Method Validation
Before any new analytical method can be used for routine analysis—be it for drug substance release, formulation stability testing, or pharmacokinetic studies—it must undergo a rigorous validation process. Method validation provides documented evidence that the procedure is suitable for its intended purpose. This is not merely a regulatory hurdle; it is the bedrock of data integrity. An unvalidated or poorly validated method can lead to erroneous results, potentially causing the rejection of a good batch of product or the release of a substandard one, with significant safety and financial implications.
The core parameters for validation are outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology". These parameters—accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness—form the basis of our comparative analysis.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is the first critical decision in method development. For a compound like Phenytoin, several methods are available, each with distinct advantages and disadvantages. The selection depends on the application, the required sensitivity, and the sample matrix.
| Technique | Principle | Primary Application | Advantages | Disadvantages |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation based on polarity, detection via UV absorbance. | Assay, impurities, content uniformity in bulk drug and formulations. | Robust, cost-effective, widely available, excellent precision. | Moderate sensitivity, potential for interference in complex matrices. |
| Liquid Chromatography with Mass Spectrometry (LC-MS/MS) | Separation by HPLC, detection by mass-to-charge ratio. | Bioanalysis (plasma, tissue), trace-level impurity analysis. | Exceptional sensitivity and specificity. | Higher cost, more complex instrumentation and method development. |
| Gas Chromatography (GC-FID/MS) | Separation of volatile compounds in the gas phase. | Residual solvent analysis, analysis of volatile impurities. | Excellent for volatile analytes. | Requires derivatization for non-volatile compounds like Phenytoin. |
| UV-Visible Spectrophotometry | Direct measurement of UV absorbance. | Simple assays where no interfering substances are present. | Very simple, fast, and inexpensive. | Non-specific, prone to interference. |
For the primary purpose of assay and impurity determination in pharmaceutical products, Reverse-Phase HPLC with UV detection (RP-HPLC-UV) is the industry workhorse. Its balance of performance, cost, and robustness makes it the most common choice, and it will be the focus of our detailed validation protocol. LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and specificity, which are necessary for measuring low concentrations in complex biological matrices.
Workflow for Analytical Method Validation
The validation process follows a logical sequence, starting from system suitability and progressing through the core performance characteristics. This workflow ensures that the analytical instrument and the method itself are performing as expected before and during the analysis.
Caption: A typical workflow for analytical method validation.
Detailed Validation Protocol: RP-HPLC-UV Method for Phenytoin Assay
This section provides a detailed, step-by-step protocol for validating an isocratic RP-HPLC-UV method for the assay of Phenytoin in a pharmaceutical formulation (e.g., 100 mg tablets).
Chromatographic Conditions (Example)
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Standard Concentration: 0.1 mg/mL Phenytoin
Validation Experiments
A. Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and placebo matrix.
-
Protocol:
-
Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of Phenytoin.
-
Prepare and inject a placebo sample (all tablet excipients without the Phenytoin active pharmaceutical ingredient, API).
-
Prepare and inject a standard solution of Phenytoin.
-
Prepare and inject a sample of the finished product.
-
Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the drug product and analyze the stressed samples. The peak for Phenytoin should be spectrally pure and resolved from all degradation products (peak purity analysis using a photodiode array detector is recommended).
-
B. Linearity
-
Objective: To demonstrate a direct proportional relationship between the analyte concentration and the detector response over the working range.
-
Protocol:
-
Prepare a stock solution of Phenytoin reference standard.
-
Prepare at least five concentration levels by serial dilution, typically ranging from 50% to 150% of the target assay concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
C. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare a placebo mixture of the drug product.
-
Spike the placebo with known amounts of Phenytoin API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
D. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the drug product at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for the results from both sets of experiments.
-
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
E. Limit of Quantitation (LOQ)
-
Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Establish the LOQ by either the signal-to-noise ratio method (typically S/N ≥ 10) or by determining the concentration where precision and accuracy criteria are met (e.g., RSD ≤ 10% and recovery of 80-120%).
-
-
Application: This is crucial for the determination of impurities, not typically for the assay of the main component.
F. Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary key parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% Acetonitrile).
-
Column temperature (e.g., ±5°C).
-
Flow rate (e.g., ±0.1 mL/min).
-
pH of the mobile phase buffer (if applicable).
-
-
Analyze a sample under each condition and evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
-
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits for all varied conditions.
Summary of Typical Performance Data
The following table summarizes typical acceptance criteria for a robust RP-HPLC assay method, as would be expected for a compound like Phenytoin.
| Validation Parameter | Typical Acceptance Criteria | Rationale |
| Specificity | No interference at the analyte's retention time. Peak purity index > 0.999. | Ensures the signal is only from the analyte of interest. |
| Linearity (r²) | ≥ 0.999 | Confirms a reliable correlation between concentration and response. |
| Range | 80% - 120% of assay concentration | The interval over which the method is shown to be accurate, precise, and linear. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Demonstrates the method's ability to measure the true value. |
| Precision (RSD) | ≤ 2.0% | Shows the method produces consistent, repeatable results. |
| LOQ (for impurities) | S/N ≥ 10; RSD ≤ 10% | Defines the lower limit for reliable quantitative measurements. |
| Robustness | System suitability passes under all varied conditions. | Proves the method is reliable for routine use under slightly different conditions. |
Conclusion
The validation of an analytical method is a systematic and scientifically rigorous process that underpins the reliability of all data generated in a GxP environment. While this guide used Phenytoin as a detailed case study, the principles, workflows, and acceptance criteria are directly transferable to the validation of methods for this compound. By adopting a structured approach based on ICH guidelines, scientists can develop and validate methods that are robust, reliable, and defensible, ensuring the quality and safety of pharmaceutical products. The choice between techniques like HPLC-UV and LC-MS/MS should always be driven by the specific application, balancing the need for sensitivity and specificity against factors of cost and complexity.
Assessing the Novelty of 4-phenyl-1,3-dihydro-2H-imidazol-2-one's Mechanism of Action: A Comparative and Methodological Guide
For researchers and drug development professionals, the allure of a novel mechanism of action (MoA) is the promise of overcoming existing therapeutic limitations, such as drug resistance and off-target toxicity. The compound 4-phenyl-1,3-dihydro-2H-imidazol-2-one belongs to the imidazolone class, a scaffold known for its diverse biological activities. While numerous derivatives have been synthesized and explored for various therapeutic applications, the precise MoA of the parent compound remains largely uncharacterized in publicly available literature. This guide provides a comprehensive framework for elucidating its MoA and objectively assessing its novelty. We will explore the known mechanistic landscape of related imidazolone derivatives and detail a rigorous, multi-step experimental workflow to systematically uncover the biological activity and molecular targets of this specific molecule.
The Imidazolone Scaffold: A Landscape of Diverse Mechanisms
The imidazolone core is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological effects. Understanding these established mechanisms is the first step in evaluating the potential novelty of this compound. Structurally related compounds have been shown to act through various pathways, providing a crucial comparative baseline.
| Derivative Class | Established Mechanism of Action | Therapeutic Area | Key Targets |
| Imidazolone-based Kinase Inhibitors | Inhibition of cell cycle checkpoint kinases and receptor tyrosine kinases.[1][2] | Oncology | Chk1, Chk2, EGFR, Akt1/2[1][2][3] |
| Dipeptidyl Peptidase 4 (DPP-4) Inhibitors | Inhibition of DPP-4, an enzyme involved in glucose homeostasis. | Diabetes | DPP-4[4] |
| NLRP3 Inflammasome Inhibitors | Blockade of the NLRP3 inflammasome, a key component of the innate immune response.[5] | Inflammatory Diseases | NLRP3[5] |
| Antimicrobial Agents | Varied mechanisms, including disruption of microbial cell processes. | Infectious Diseases | Bacterial and Fungal Cellular Components |
This diversity in targets for imidazolone derivatives underscores the importance of a systematic and unbiased approach to characterizing the MoA of this compound. Its activity could align with one of these known mechanisms or, more compellingly, reveal an entirely new biological pathway.
A Phased Approach to Mechanistic Elucidation and Novelty Assessment
To rigorously assess the novelty of this compound's MoA, a multi-phase experimental plan is proposed. This workflow is designed to first identify the compound's biological effect and subsequently pinpoint its molecular target and pathway engagement.
Phase 1: Phenotypic Screening and Initial Target Class Identification
The initial phase aims to answer the fundamental question: what is the primary biological effect of this compound? A broad phenotypic screen across a diverse panel of human cell lines is the optimal starting point.
Experimental Workflow: High-Content Phenotypic Screening
Caption: Workflow for Phenotypic Screening.
Protocol: High-Content "Cell Painting" Assay
-
Cell Plating: Seed a panel of 5-10 diverse human cancer cell lines (e.g., MCF-7, A549, HCT116) in 384-well, optically clear-bottom plates.
-
Compound Treatment: The following day, treat cells with a 7-point concentration gradient of this compound (e.g., 1 nM to 10 µM). Include positive and negative controls.
-
Incubation: Incubate plates for 48 hours under standard cell culture conditions.
-
Staining: Stain cells with a cocktail of fluorescent dyes that label major cellular compartments (e.g., Hoechst for nucleus, phalloidin for actin, MitoTracker for mitochondria, etc.).
-
Imaging: Acquire images using a high-content imaging system.
-
Feature Extraction: Use image analysis software to extract hundreds of morphological features from each cell.
-
Data Analysis: Compare the morphological profile of the test compound to a reference library of compounds with known mechanisms of action. A unique profile suggests a potentially novel MoA.
The outcome of this phase will guide the subsequent, more targeted investigations. For instance, a strong anti-proliferative effect would lead to investigations into cell cycle and apoptosis pathways.
Phase 2: Target Identification and Validation
Assuming a specific phenotype is identified, the next critical step is to determine the direct molecular target of this compound.
Experimental Workflow: Target Identification
Caption: Convergent Approaches for Target ID.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate direct target engagement in a cellular context.
-
Cell Culture and Treatment: Grow the cell line identified in Phase 1 to ~80% confluency. Treat cells with either vehicle or a high concentration of this compound.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C).
-
Protein Separation: Separate soluble and aggregated proteins by centrifugation.
-
Detection: Analyze the soluble fraction by Western blot or mass spectrometry for the putative target protein.
-
Analysis: A shift in the melting curve of the target protein in the presence of the compound confirms direct binding.
A confirmed, high-affinity interaction with a protein not previously associated with imidazolone compounds would be strong evidence of a novel mechanism.
Phase 3: Pathway Analysis and Functional Characterization
With a validated target, the final phase involves elucidating the downstream signaling pathway and confirming that target modulation is responsible for the observed phenotype.
Experimental Workflow: Pathway Analysis
Caption: Workflow for Pathway Elucidation.
Protocol: Target Knockdown and Phenotypic Rescue
-
Target Knockdown: Transfect the relevant cell line with siRNA or a CRISPR-gRNA construct targeting the identified protein. Confirm knockdown by Western blot.
-
Compound Treatment: Treat both wild-type and knockdown/knockout cells with this compound.
-
Phenotypic Assay: Perform the key phenotypic assay identified in Phase 1 (e.g., a cell viability or apoptosis assay).
-
Analysis: If the compound's effect is significantly diminished in the knockdown/knockout cells, it provides strong evidence that the compound acts through this specific target to produce the observed phenotype.
Conclusion: Synthesizing the Evidence for Novelty
The novelty of this compound's mechanism of action can only be claimed after a rigorous, systematic investigation. By following the phased approach outlined above—from broad phenotypic screening to specific target validation and pathway analysis—researchers can build a comprehensive data package. The ultimate assessment of novelty will depend on the answers to these key questions:
-
Does the compound's primary phenotype differ from that of known imidazolone derivatives?
-
Is the direct molecular target a protein not previously associated with this chemical scaffold?
-
Does the compound modulate a signaling pathway in a manner distinct from existing therapeutic agents?
An affirmative answer to one or more of these questions, supported by robust experimental data as detailed in this guide, would establish a strong case for a novel mechanism of action, marking this compound as a promising candidate for further preclinical and clinical development.
References
- 1. 4-Phenyl-1,3-dihydro-imidazol-2-one synthesis - chemicalbook [chemicalbook.com]
- 2. ccsenet.org [ccsenet.org]
- 3. Synthesis and in vitro evaluation of novel amino-phenylmethylene-imidazolone 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hit2Lead | this compound | CAS# 6794-69-0 | MFCD00518909 | BB-4041435 [hit2lead.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-phenyl-1,3-dihydro-2H-imidazol-2-one
Disclaimer: This document provides a comprehensive procedural framework for the disposal of 4-phenyl-1,3-dihydro-2H-imidazol-2-one, based on established best practices for hazardous heterocyclic compounds. Specific safety data for this exact compound is limited; therefore, these guidelines are derived from data on structurally related imidazole derivatives. It is imperative that you consult your institution's Environmental Health & Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound before handling or disposal. This guide supplements, but does not replace, local and federal regulations.
Core Principle: Proactive Waste Management
In research and development, the lifecycle of a chemical does not end when an experiment is complete. Proper disposal is a critical phase that ensures the safety of laboratory personnel, the community, and the environment. For compounds like this compound, which belongs to the imidazole family, improper disposal can lead to hazardous reactions and environmental contamination. The core principle is to treat this compound and any contaminated materials as hazardous chemical waste from the moment they are designated for disposal.
Hazard Profile and Risk Assessment
While a specific, comprehensive hazard profile for this compound is not widely documented, data from the parent compound, imidazole, and its derivatives provide a strong basis for a conservative risk assessment. Imidazole itself is classified as corrosive, causing severe skin burns and eye damage, and is suspected of being a reproductive toxin[1][2][3]. Therefore, this compound must be handled as a potentially hazardous substance.
Key Incompatibilities: A critical aspect of safe disposal is preventing accidental and dangerous reactions in the waste container. Store waste of this compound separately from incompatible materials.[4][5] Key incompatibilities for related compounds include:
Mixing with these substances can cause violent reactions, gas evolution, or other uncontrolled hazards.
Personal Protective Equipment (PPE) for Waste Handling
Direct contact with the compound or its solutions during disposal must be avoided. The following PPE is mandatory when handling waste containers of this compound.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from splashes of contaminated solvents or contact with solid particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact. Always check the manufacturer's glove compatibility chart.[1] |
| Body Protection | A fully-buttoned laboratory coat. | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory | Handle waste in a well-ventilated area or a certified laboratory chemical fume hood.[1][5] | Minimizes inhalation of any dusts or vapors. A respirator may be required for spill cleanup.[5] |
Step-by-Step Waste Disposal Protocol
This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and logically sound.
Step 1: Waste Identification and Segregation
-
Declare as Hazardous: As soon as the material is no longer needed, it must be designated as hazardous chemical waste.[5]
-
Isolate the Waste Stream: Do not mix this compound waste with any other chemical waste streams, especially those containing the incompatibilities listed above.[4] Collect pure solids, solutions, and contaminated labware (e.g., pipette tips, weigh boats) in a dedicated container.
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a clean, sealable, and chemically compatible hazardous waste container.[4][6] High-density polyethylene (HDPE) or glass containers with a secure screw-top lid are recommended.[4]
-
Label Immediately: The container must be labeled with a hazardous waste tag before any waste is added.[1] The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific CAS Number: 6794-69-0
-
An accurate accounting of the contents and their approximate concentrations.
-
The associated hazard pictograms (e.g., corrosive, irritant, toxic), as determined by the SDS.
-
Step 3: Waste Accumulation and Secure Storage
-
Point of Generation: Accumulate waste at the point of generation in your laboratory's designated Satellite Accumulation Area (SAA).[5]
-
Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[6]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray.[4][5] This prevents the spread of material in the event of a leak.
-
Proper Storage Location: Store the contained waste in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][4]
Step 4: Arranging Final Disposal
-
Contact EHS: Do not attempt to dispose of this chemical through standard trash or sanitary sewer systems.[4] Contact your institution's EHS office to schedule a pickup for the hazardous waste.[4]
-
Complete Documentation: Fill out all required waste disposal forms and inventories as mandated by your institution and local regulations.[4]
-
Professional Disposal: The standard and required method of final disposal is through a licensed hazardous waste management company, which typically utilizes high-temperature incineration to ensure complete destruction of the compound.[4]
Emergency Procedures for Spills and Exposure
Accidents require immediate and correct action.
-
Personnel Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3][7]
-
Eyes: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]
-
-
Spill Cleanup:
-
For small spills of solid material, carefully sweep or scoop the material to avoid raising dust.
-
Use appropriate absorbent pads for liquid spills.
-
Place all cleanup materials into a new, dedicated hazardous waste container, double-bagging it in plastic bags clearly labeled with the contents.[6]
-
Decontaminate the area with an appropriate solvent and cleaning materials. All decontamination materials must also be disposed of as hazardous waste.
-
Report the incident to your supervisor and EHS department immediately.[6]
-
Disposal Decision Workflow
The following diagram outlines the logical flow for the proper management of this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
References
Navigating the Safe Handling of 4-phenyl-1,3-dihydro-2H-imidazol-2-one: A Comprehensive Guide to Personal Protective Equipment, Operational Plans, and Disposal
For Immediate Reference: Key Safety and Handling Parameters
| Parameter | Summary of Recommendations |
| Primary Hazards | While not classified as hazardous under GHS by some suppliers, related imidazole compounds may cause skin irritation, serious eye irritation, and potential respiratory irritation. Prudent handling as a potentially hazardous chemical is advised. |
| Required PPE | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles, disposable nitrile gloves (minimum 5-mil thickness), a standard laboratory coat, and closed-toe shoes are mandatory. |
| Handling Environment | All handling of solid 4-phenyl-1,3-dihydro-2H-imidazol-2-one and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. |
| Waste Disposal | Dispose of waste as hazardous chemical waste in a designated, sealed, and properly labeled container. Follow all local, state, and federal regulations for chemical waste disposal. |
Introduction: Proactive Safety for a Non-Classified Compound
This compound is a valuable building block in pharmaceutical and materials science research. While some suppliers, such as Biosynth, do not classify this compound as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a comprehensive review of safety data for structurally related imidazole compounds reveals potential hazards that warrant a cautious and well-documented approach to its handling and disposal[1]. This guide provides a detailed operational plan to ensure the safety of researchers, scientists, and drug development professionals. The protocols outlined below are designed to establish a self-validating system of safety, grounded in the principles of chemical hygiene and risk mitigation.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Although this compound itself may not have an official hazard classification from all vendors, the imidazole scaffold is present in numerous compounds with established biological activity and associated hazards. For instance, other imidazole derivatives are known to cause skin irritation, serious eye damage, and may even have reproductive toxicity[2]. The precautionary approach detailed in this guide is based on the potential for these hazards to be present in an under-studied compound.
Potential Hazards of Related Imidazole Compounds:
-
Skin Irritation: Prolonged or repeated contact can cause redness, itching, and inflammation.
-
Serious Eye Irritation: Direct contact with the eyes can lead to significant and potentially irreversible damage.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
-
Reproductive Toxicity: Some imidazole compounds are suspected of damaging fertility or the unborn child[3].
Given these potential risks, it is imperative to handle this compound with a comprehensive personal protective equipment (PPE) strategy and within a controlled laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent accidental exposure through all potential routes: dermal, ocular, and inhalation.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work with this compound.
-
Recommended for Splash Hazard: When handling solutions or there is a significant risk of splashing, chemical splash goggles should be worn. A face shield, in conjunction with safety glasses or goggles, is recommended for larger scale operations.
Hand Protection
-
Glove Selection: Disposable nitrile gloves with a minimum thickness of 5-mil are required for handling this compound. Always inspect gloves for any signs of degradation or perforation before use.
-
Glove Changes: Change gloves immediately if they become contaminated. Do not reuse disposable gloves. For prolonged or immersive contact, consult the glove manufacturer's chemical resistance data to ensure adequate protection.
Body Protection
-
Laboratory Coat: A standard, fully-buttoned laboratory coat is required to protect against incidental skin contact.
-
Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where this chemical is handled.
Respiratory Protection
-
Engineering Controls: A properly functioning chemical fume hood is the primary and most effective means of respiratory protection and must be used when handling the solid compound or its solutions.
-
Respirator Use: In the rare event that work cannot be conducted in a fume hood, or if there is a potential for significant aerosol generation, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used. All respirator use must be in accordance with a comprehensive respiratory protection program.
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and logical workflow is critical to minimizing the risk of exposure and ensuring the integrity of your experiments.
Caption: Workflow for the safe handling of this compound.
Preparation
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, glassware, stir bars, etc.) and reagents are within the fume hood to minimize the need to move in and out of the containment area.
-
Personal Protective Equipment: Don all required PPE as outlined in Section 3 before approaching the designated work area.
Weighing and Solution Preparation
-
Solid Handling: When weighing the solid compound, use a spatula and exercise care to avoid generating dust.
-
Solution Preparation: Add the solid to the solvent slowly and with stirring to avoid splashing. Keep all containers covered when not in active use.
Post-Handling and Cleanup
-
Decontamination: Thoroughly wipe down the work surface and any equipment used with a suitable solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Waste Segregation: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and pipette tips, must be disposed of in a clearly labeled hazardous waste container.
Disposal Plan: Responsible Stewardship of Chemical Waste
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Collection
-
Solid Waste: Collect all solid waste, including excess reagent and contaminated disposables, in a designated, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers: "Empty" containers that held the solid compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of as non-hazardous waste, or recycled, in accordance with institutional policies.
Storage of Waste
-
Store all hazardous waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Keep waste containers securely closed except when adding waste.
Final Disposal
-
All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound or its solutions down the drain.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
Spill Response
-
Small Spills (within a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Conclusion: A Culture of Safety
The responsible use of any chemical, regardless of its formal classification, is the cornerstone of a safe and productive research environment. By adhering to the principles of proactive hazard assessment, diligent use of personal protective equipment, and meticulous operational and disposal planning, researchers can confidently and safely work with this compound. This guide serves as a foundational document for establishing a robust safety protocol, and it is incumbent upon each user to supplement this information with institution-specific training and a commitment to a culture of safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
